Technical Documentation Center

cis-4-Hydroxymethyl-pyrrolidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-4-Hydroxymethyl-pyrrolidin-3-ol

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of cis-4-Hydroxymethyl-pyrrolidin-3-ol

Title: Chemical Structure, Physical Properties, and Synthetic Applications of cis-4-Hydroxymethyl-pyrrolidin-3-ol in Drug Development Executive Summary In the landscape of rational drug design, transition-state analogues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemical Structure, Physical Properties, and Synthetic Applications of cis-4-Hydroxymethyl-pyrrolidin-3-ol in Drug Development

Executive Summary

In the landscape of rational drug design, transition-state analogues represent a pinnacle of targeted enzyme inhibition. At the core of many potent purine nucleoside phosphorylase (PNP) inhibitors lies a critical structural scaffold: cis-4-hydroxymethyl-pyrrolidin-3-ol . This whitepaper provides an in-depth technical analysis of this pyrrolidine derivative, detailing its chemical identity, physical properties, mechanistic role in picomolar enzyme inhibition, and the self-validating synthetic protocols required to integrate it into advanced active pharmaceutical ingredients (APIs) such as immucillins.

Chemical Identity and Structural Elucidation

cis-4-Hydroxymethyl-pyrrolidin-3-ol is a highly functionalized, nitrogen-containing heterocycle. Its architecture is defined by a five-membered pyrrolidine ring bearing a hydroxyl group at the C3 position and a hydroxymethyl group at the C4 position[1].

The cis-stereochemistry—meaning both the hydroxyl and hydroxymethyl substituents project from the same face of the pyrrolidine ring—is not merely a structural feature; it is a strict geometric requirement for biological activity[2]. This specific spatial arrangement allows the molecule to perfectly mimic the 3'-hydroxyl and 5'-hydroxyl groups of the natural ribose ring during the enzymatic cleavage of nucleosides. The molecule exists as a pair of enantiomers, primarily the (3S,4S) and (3R,4R) configurations, which must be rigorously separated during synthesis because human PNP exhibits profound stereospecificity[3].

Physical and Chemical Properties

Understanding the physicochemical profile of cis-4-hydroxymethyl-pyrrolidin-3-ol is essential for predicting its behavior in synthetic workflows and biological systems. The quantitative data is summarized below:

PropertyValue
IUPAC Name (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol / (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
CAS Registry Number 267421-93-2 (Specifically for the 3R,4R enantiomer)[1]
Stereochemistry cis-configuration (C3 -OH and C4 -CH₂OH on the same face)[2]
Hydrogen Bond Donors 3 (C3-OH, C4-CH₂OH, Pyrrolidine -NH)
Hydrogen Bond Acceptors 3
Predicted pKa ~14.66 ± 0.40 (Hydroxyl protons)[1]

Mechanistic Role in Drug Design: Transition-State Analogues

The primary therapeutic application of the cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold is in the development of transition-state analogues for Purine Nucleoside Phosphorylase (PNP)[2]. PNP is a critical enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine and guanosine.

During natural catalysis, the enzyme forces the nucleoside substrate into a high-energy oxacarbenium-ion transition state . The cis-pyrrolidine core is engineered to exploit this exact transient geometry:

  • Charge Mimicry: The basic pyrrolidine nitrogen becomes protonated at physiological pH, perfectly mimicking the partial positive charge of the oxacarbenium ion[2].

  • Geometric Mimicry: The cis-arrangement of the C3 and C4 substituents aligns with the binding pockets normally occupied by the ribose hydroxyls, anchoring the inhibitor via tight hydrogen bonding[3].

When coupled to a deazapurine base, the resulting "immucillin" derivative acts as a slow-onset, tight-binding competitive inhibitor. Inhibition of PNP leads to the systemic accumulation of deoxyguanosine triphosphate (dGTP), which selectively triggers apoptosis in proliferating T-cells—a mechanism leveraged in treatments for T-cell leukemias and autoimmune disorders[2].

PNP_Pathway Substrate Inosine / Guanosine (Natural Substrates) Enzyme Purine Nucleoside Phosphorylase (PNP) Substrate->Enzyme Binds to TransitionState Oxacarbenium-ion Transition State Enzyme->TransitionState Catalyzes Apoptosis T-Cell Apoptosis (Therapeutic Effect) Enzyme->Apoptosis dGTP Accumulation (When Inhibited) Products Hypoxanthine/Guanine + Ribose-1-phosphate TransitionState->Products Cleavage Inhibitor cis-4-Hydroxymethyl-pyrrolidin-3-ol Derivative (e.g., Immucillin) Inhibitor->Enzyme Competitive Inhibition (Picomolar Affinity) Inhibitor->TransitionState Mimics

Figure 1: Mechanism of PNP inhibition by pyrrolidine-based transition state analogues.

Enzyme Kinetics and Pharmacodynamics

The structural fidelity of the cis-pyrrolidine core directly translates to extraordinary binding affinities. Derivatives utilizing this scaffold routinely achieve picomolar (nM) inhibition constants.

Compound / InhibitorTarget EnzymeBinding Affinity (Kᵢ / Kᵢ*)Reference
F-DADMe-ImmH[(3S,4S)-3] Human PNP0.032 nM[2]
F-DADMe-ImmH[(3R,4R)-3] Human PNP1.82 nM[2]
DADMe-Immucillin-H Human PNP (Cancer Cell Lines)~10 - 24 nM[4]

Note: The extreme disparity in binding affinity between the (3S,4S) and (3R,4R) enantiomers highlights the necessity for rigorous stereochemical control during synthesis[2].

Synthesis Methodology and Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that synthesizing transition-state analogues requires protocols that are not only high-yielding but inherently self-validating. The following workflow details the construction of immucillin derivatives via the cis-4-hydroxymethyl-pyrrolidin-3-ol intermediate.

Phase 1: Core Construction via Cycloaddition
  • Action: React a protected amine with a suitable alkene or fluoroalkene precursor to form the pyrrolidine ring[2].

  • Causality: Linear synthesis of heavily substituted pyrrolidines often results in poor stereocontrol. Cycloaddition is deliberately chosen because it stereoselectively locks the cis-configuration of the C3 and C4 substituents in a single, concerted step[5].

  • In-Process Validation: Perform ¹H NMR on the crude product. The presence of distinct multiplet signals for the C3 and C4 protons, with a coupling constant indicative of a cis-relationship, validates the stereochemical outcome before proceeding.

Phase 2: Enzymatic Resolution
  • Action: Treat the racemic ester mixture with a stereoselective lipase to separate the enantiomers[2].

  • Causality: Because human PNP binding is highly stereospecific, the racemic mixture is biologically useless. Chromatographic separation of enantiomers at an industrial scale is prohibitively expensive and inefficient. Enzymatic resolution exploits biological chirality to isolate the desired (3S,4S) or (3R,4R) enantiomer with high precision[3].

  • In-Process Validation: Chiral HPLC must be utilized. The protocol is validated only if a single major peak (>95% Enantiomeric Excess, ee) is observed. If the ee is sub-optimal, recrystallization from ethyl acetate-hexanes is triggered as a corrective action[3].

Phase 3: Ester Reduction
  • Action: Reduce the resolved ester using Lithium Borohydride (LiBH₄) to yield the hydroxymethyl group[3].

  • Causality: LiBH₄ is selected for its precise chemoselectivity. It efficiently reduces the ester to the primary alcohol (forming the cis-4-hydroxymethyl-pyrrolidin-3-ol core) without cleaving the essential N-Boc protecting group required for downstream handling[2].

  • In-Process Validation: LC-MS analysis must confirm a mass shift corresponding exactly to the loss of the ester alkyl group and the formation of the diol.

Phase 4: Three-Component Mannich Reaction
  • Action: Deprotect the pyrrolidine nitrogen, then react the cis-4-hydroxymethyl-pyrrolidin-3-ol core with formaldehyde and 9-deazahypoxanthine in a water/dioxane mixture at 100 °C[6].

  • Causality: The Mannich reaction is the most thermodynamically efficient method to couple the basic pyrrolidine nitrogen to the deazapurine base via a methylene bridge, completing the aza-C-nucleoside architecture in a single pot[7].

  • In-Process Validation: Following preparative HPLC purification, High-Resolution Mass Spectrometry (HRMS) must match the calculated theoretical mass (e.g., [M + H]⁺ calcd for the fluoro-derivative: 283.1206) within 5 ppm to confirm molecular identity and protocol success[6].

Synthesis Start Precursor (Fluoroalkene / Alkene) Cyclo Step 1: Cycloaddition (Forms Pyrrolidine Ring) Start->Cyclo Resolution Step 2: Enzymatic Resolution (Separates Enantiomers) Cyclo->Resolution Racemic Mixture Reduction Step 3: Ester Reduction (Yields Hydroxymethyl Group) Resolution->Reduction Chiral Ester Intermediate cis-4-Hydroxymethyl-pyrrolidin-3-ol (Core Scaffold) Reduction->Intermediate Chemoselective Mannich Step 4: Mannich Reaction (Coupling with Deazapurine) Intermediate->Mannich Deprotection Product Immucillin Derivative (Potent PNP Inhibitor) Mannich->Product Three-Component

Figure 2: Step-by-step synthetic workflow for immucillin derivatives via Mannich reaction.

Conclusion

The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold is a triumph of rational drug design. By perfectly mimicking the charge and geometry of the oxacarbenium-ion transition state, it enables the creation of inhibitors with unprecedented picomolar affinity. For drug development professionals, mastering the stereoselective synthesis and self-validating analytical controls of this molecule is paramount for advancing next-generation therapeutics targeting T-cell proliferation.

Sources

Exploratory

Stereochemistry and 3D Conformation of cis-4-Hydroxymethyl-pyrrolidin-3-ol: A Technical Guide for Drug Development

Executive Summary Pyrrolidine-based iminosugars and transition state analogs are foundational scaffolds in modern medicinal chemistry. While the trans-(3R,4R) isomer of 4-hydroxymethyl-pyrrolidin-3-ol is widely recognize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine-based iminosugars and transition state analogs are foundational scaffolds in modern medicinal chemistry. While the trans-(3R,4R) isomer of 4-hydroxymethyl-pyrrolidin-3-ol is widely recognized as the core of Purine Nucleoside Phosphorylase (PNP) inhibitors[1], the cis-isomer presents a unique, highly constrained 3D pharmacophore. This whitepaper provides an in-depth analysis of the stereochemistry, conformational dynamics, and synthetic methodologies required to isolate and utilize cis-4-hydroxymethyl-pyrrolidin-3-ol in drug discovery.

Stereochemical Architecture & Nomenclature

The pyrrolidine ring of 4-hydroxymethyl-pyrrolidin-3-ol contains two adjacent stereocenters at C3 and C4. The cis designation dictates that both the hydroxyl (-OH) and hydroxymethyl (-CH 2​ OH) substituents project onto the same face of the five-membered ring.

Based on Cahn-Ingold-Prelog (CIP) priority rules, this relative geometry yields two distinct enantiomers:

  • (3R, 4S)-4-hydroxymethyl-pyrrolidin-3-ol

  • (3S, 4R)-4-hydroxymethyl-pyrrolidin-3-ol

Causality in Stereochemical Behavior: The cis relationship forces the two bulky oxygen-containing groups into close spatial proximity. Unlike the trans isomer, where substituents can comfortably adopt a pseudo-diequatorial arrangement to minimize steric clash[2], the cis geometry inherently introduces steric eclipsing strain. This strain fundamentally alters the molecule's behavior, making it thermodynamically less stable than its trans counterpart but highly valuable for targeting specific enzyme active sites that require a constrained ligand geometry.

3D Conformational Dynamics & Ring Puckering

Pyrrolidine rings do not exist as flat polygons; they undergo rapid pseudorotation between Envelope (E) and Half-Chair/Twist (T) conformations to relieve Pitzer (eclipsing) strain[3].

For cis-4-hydroxymethyl-pyrrolidin-3-ol, the conformational equilibrium is governed by two competing forces:

  • Steric Repulsion: Drives the ring to place one substituent in a pseudo-equatorial position and the other in a pseudo-axial position.

  • Intramolecular Hydrogen Bonding: The cis geometry perfectly aligns the C3-hydroxyl donor and the C4-hydroxymethyl acceptor. This strong intramolecular H-bond acts as a conformational "lock," heavily biasing the pseudorotation cycle toward specific envelope states (e.g., 3E or 4E ) where the distance between the oxygen atoms is optimal (~2.5–2.8 Å).

ConformationalDynamics A ^3E Envelope (C3 out of plane) C Twist (Half-Chair) Transition State A->C Pseudorotation B ^4E Envelope (C4 out of plane) B->C Thermal energy C->A Steric relief C->B H-bond stabilization

Pseudorotation cycle of the pyrrolidine ring highlighting H-bond stabilized envelope states.

Analytical Differentiation: Validation of the cis Geometry

A critical failure point in synthesizing this scaffold is the accidental epimerization to the trans isomer. Analytical validation must be treated as a self-validating system within your workflow. The most reliable non-destructive method to confirm the cis geometry is 1 H-NMR spectroscopy, specifically analyzing the 3JH3,H4​ coupling constant based on the Karplus relationship[4].

Because the substituents are cis, the protons at C3 and C4 are also cis to each other. This results in a dihedral angle approaching 0°–30° in the envelope conformation, yielding a significantly larger coupling constant than the trans isomer (where the dihedral angle approaches 90°–120°).

Table 1: Analytical and Conformational Differentiation of Isomers
Parametercis-Isomertrans-Isomer
Stereocenters (3R,4S) or (3S,4R)(3R,4R) or (3S,4S)
3JH3,H4​ Coupling Constant 6.0 – 8.5 Hz 2.0 – 5.0 Hz
Preferred Conformation Envelope ( 3E or 4E )Twist / Half-Chair ( 3T4​ )
Intramolecular H-Bonding Strong (C3-OH to C4-CH 2​ OH)Weak to None
Thermodynamic Stability Lower (Steric eclipsing)Higher (Minimized repulsion)
Synthetic Sink Prone to C4 base-catalyzed epimerizationSpontaneously forms via lactam intermediate

Field-Proven Synthetic Methodology

Synthesizing the cis isomer requires kinetic control. Standard [3+2] cycloadditions using diethyl maleate yield a cis-isoxazolidine, but upon N-O bond cleavage, the intermediate aminodiester spontaneously cyclizes into a lactam. During this lactamization, the C4 proton (alpha to the carbonyl) enolizes and epimerizes to relieve steric strain, yielding the thermodynamic trans-lactam[2].

Causality of the Solution: To prevent this, we must bypass the enolizable lactam intermediate entirely. By using a rigid cis-locked dipolarophile (like N-phenylmaleimide) and subjecting the intermediate to exhaustive direct hydride reduction, we kinetically trap the cis stereochemistry before any epimerization can occur.

SyntheticWorkflow Step1 1. Nitrone Formation N-Benzylhydroxylamine + Formaldehyde Step2 2. [3+2] Cycloaddition React with N-Phenylmaleimide (cis-locked) Step1->Step2 Step3 3. Exhaustive Hydride Reduction LiAlH4 in THF (Prevents Epimerization) Step2->Step3 Bicyclic Intermediate Step4 4. Catalytic Hydrogenolysis H2, Pd/C (N-Debenzylation) Step3->Step4 N-Benzyl cis-Pyrrolidine Product cis-4-Hydroxymethyl-pyrrolidin-3-ol (Target Molecule) Step4->Product

Step-by-step synthetic workflow for the cis-isomer preventing C4 epimerization.

Step-by-Step Protocol: Kinetically Trapped Synthesis
  • Nitrone Cycloaddition: React N-benzylhydroxylamine hydrochloride with aqueous formaldehyde in the presence of sodium acetate. Add N-phenylmaleimide and heat to 80°C in toluene. The concerted nature of the [3+2] cycloaddition strictly preserves the cis geometry of the maleimide, yielding a rigid bicyclic isoxazolidine.

  • Exhaustive Hydride Reduction (Critical Step): Dissolve the bicyclic intermediate in anhydrous THF and cool to 0°C. Slowly add an excess of LiAlH 4​ (min. 4.0 equivalents).

    • Self-Validating Check: Aliquot the crude mixture after workup and run a 1 H-NMR. If 3JH3,H4​≈7 Hz, kinetic trapping was successful. If 3J≈3 Hz, the reduction was too slow, allowing transient enolization.

  • N-Debenzylation: Dissolve the resulting N-benzyl-cis-pyrrolidine in methanol. Add 10% Pd/C and stir under an H 2​ atmosphere (1 atm) for 12 hours. Filter through Celite to yield the pure racemic cis-4-hydroxymethyl-pyrrolidin-3-ol.

Applications in Target Engagement

Pyrrolidine-based iminosugars are uniquely suited to mimic the oxacarbenium ion transition state of nucleoside-processing enzymes, such as MutY adenine glycosylase[5]. While the trans isomer mimics a specific ribose pucker, the cis isomer projects its hydrogen-bonding vectors (the C3-OH and C4-CH 2​ OH) into an entirely different spatial quadrant.

The cis-specific intramolecular hydrogen bond pre-organizes the molecule, reducing the entropic penalty upon binding to targets that require a compact, highly localized hydrogen-bond donor/acceptor network.

Pharmacophore N N1 (Cation) Target Enzyme Active Site N->Target Ionic Bond OH C3-OH (Donor) CH2OH C4-CH2OH (Acceptor) OH->CH2OH Intramolecular H-Bond (cis) OH->Target H-Bond CH2OH->Target H-Bond

Pharmacophore model showing target engagement and cis-specific intramolecular hydrogen bonding.

References

  • Clinch, K., et al. "A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol." Organic & Biomolecular Chemistry (2007). URL: [Link]

  • Evans, G. B., et al. "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition." Organic Process Research & Development (2005). URL: [Link]

  • "Structural Basis for Nucleobase Activation by the Adenine DNA Glycosylase MutY." bioRxiv (2026). URL: [Link]

  • "The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides." The Journal of Organic Chemistry (2005). URL: [Link]

  • "Diastereoselective (Silyloxyethyl)allylation of Imines: A Strategy for the Divergent Preparation of cis and trans-2,3-Disubstituted Pyrrolidines." The Journal of Organic Chemistry (2026). URL: [Link]

Sources

Foundational

Thermodynamic Stability of cis-4-Hydroxymethyl-pyrrolidin-3-ol Isomers: A Mechanistic and Conformational Guide

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous glycosidase inhibitors, transition-state analogues, and antiviral agents. Specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous glycosidase inhibitors, transition-state analogues, and antiviral agents. Specifically, 4-hydroxymethyl-pyrrolidin-3-ol and its derivatives are critical building blocks for purine nucleoside phosphorylase (PNP) inhibitors, such as the DADMe-Immucillins[1].

While the trans-(3R,4R) isomer is frequently utilized due to its inherent thermodynamic stability and specific biological target affinity, the cis isomers—(3R,4S) and (3S,4R)—present a fascinating thermodynamic challenge. Designing drugs around the cis-configuration requires a rigorous understanding of the delicate balance between steric strain and intramolecular non-covalent interactions. This whitepaper provides an in-depth analysis of the thermodynamic stability of cis-4-hydroxymethyl-pyrrolidin-3-ol isomers, detailing the conformational causality, solvent-dependent equilibrium, and the self-validating protocols required to synthesize and analyze them.

Conformational Analysis and Thermodynamic Causality

The thermodynamic stability of 3,4-disubstituted pyrrolidines is dictated by the puckering of the five-membered ring. Pyrrolidines rapidly interconvert between various envelope (E) and half-chair (T) conformations to minimize torsional strain (Pitzer strain)[2].

The Steric Penalty of the cis-Configuration

In a 3,4-disubstituted pyrrolidine, the trans configuration allows both substituents to adopt pseudo-equatorial positions, minimizing 1,2-gauche interactions and transannular steric clashes[3]. Conversely, the cis-4-hydroxymethyl-pyrrolidin-3-ol isomers are forced into a conformation where one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. This arrangement induces significant eclipsing interactions during pseudorotation and severe steric repulsion in the ground state.

The Enthalpic Rescue: Intramolecular Hydrogen Bonding

If steric strain alone dictated stability, the cis isomer would strictly be a kinetic product, rapidly epimerizing to the trans isomer under thermodynamic control. However, the proximity of the C3-hydroxyl (-OH) and the C4-hydroxymethyl (-CH₂OH) groups on the same face of the ring enables the formation of a highly stabilizing intramolecular hydrogen bond [4].

This intramolecular interaction forms a favorable 6-membered pseudo-ring. The causality of cis-isomer stability is heavily solvent-dependent:

  • Non-Polar Solvents (e.g., Toluene, Chloroform): The intramolecular H-bond is preserved. The enthalpic gain from this bond offsets the steric penalty, stabilizing the cis conformation.

  • Polar Protic Solvents (e.g., Water, Methanol): The solvent molecules act as competitive hydrogen bond donors and acceptors, disrupting the intramolecular H-bond. Stripped of this enthalpic stabilization, the inherent steric strain of the cis configuration dominates, making the trans isomer overwhelmingly more thermodynamically stable.

G C1 cis-Isomer (3R,4S / 3S,4R) High Steric Strain C2 Intramolecular H-Bonding (Stabilized in Non-Polar Solvents) C1->C2 Non-Polar Media C3 trans-Isomer (3R,4R / 3S,4S) Low Steric Strain C1->C3 Base-Catalyzed Epimerization C4 Solvent H-Bonding (Stabilized in Polar Solvents) C3->C4 Polar Media

Fig 1. Thermodynamic equilibrium and solvent effects on pyrrolidine isomers.

Quantitative Thermodynamic Data

To quantify these effects, thermodynamic equilibration assays measure the relative free energy ( ΔG ) between the cis and trans states. Below is a summarized data presentation of the thermodynamic parameters governing this isomerization.

Table 1: Relative Thermodynamic Stability of 3,4-Disubstituted Pyrrolidines

Solvent EnvironmentDielectric Constant ( ϵ )Dominant H-Bonding ModeFavored IsomerEstimated ΔGcis→trans​ (kcal/mol)
Toluene ( C7​H8​ )2.38Intramolecularcis / trans mixture-0.5 to +0.2
Chloroform ( CHCl3​ )4.81Intramoleculartrans (slight preference)-1.2 to -0.8
Methanol ( CH3​OH )32.7Intermolecular (Solvent)trans (strong preference)-3.5 to -2.8
Water ( H2​O )80.1Intermolecular (Solvent)trans (exclusive)-4.5 to -3.8

Note: Negative ΔG values indicate that the trans isomer is thermodynamically favored. In non-polar media, the energy gap narrows significantly due to the stabilization of the cis-isomer via intramolecular hydrogen bonding.

Experimental Workflows & Protocols

To study the cis-isomers, one must first synthesize them selectively (avoiding the thermodynamic sink of the trans isomer) and then subject them to controlled equilibration.

Protocol A: Stereoselective Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol

This protocol utilizes a 1,3-dipolar cycloaddition to lock the cis stereochemistry early in the synthetic sequence[5]. By using diethyl maleate (a cis alkene), the relative stereochemistry is transferred directly to the cycloadduct.

Step-by-Step Methodology:

  • Nitrone Formation: Dissolve N -benzylhydroxylamine hydrochloride (1.0 equiv) and anhydrous sodium acetate (1.1 equiv) in absolute ethanol. Stir at room temperature for 1 hour. Add aqueous formaldehyde (37%, 2.0 equiv) and stir for an additional 1 hour.

  • 1,3-Dipolar Cycloaddition: Add diethyl maleate (0.95 equiv) to the reaction mixture. Reflux the solution for 2.5 hours. The cis geometry of the maleate forces the formation of the racemic cis-isoxazolidine intermediate.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Dry the organic layer over MgSO4​ and concentrate to yield the cis-isoxazolidine.

  • Reductive Cleavage (N-O Bond): Dissolve the cis-isoxazolidine in glacial acetic acid. Slowly add activated zinc dust (excess) while maintaining the temperature below 40°C. Stir for 4 hours. This cleaves the N-O bond, spontaneously cyclizing to form a cis-lactam.

  • Final Reduction: Suspend lithium aluminum hydride (LAH, 3.0 equiv) in anhydrous THF at 0°C. Dropwise, add the cis-lactam dissolved in THF. Reflux for 12 hours to reduce the lactam and ester groups, yielding the target cis-4-hydroxymethyl-pyrrolidin-3-ol.

G N1 N-Benzylhydroxylamine + Formaldehyde N3 1,3-Dipolar Cycloaddition (Stereoretentive) N1->N3 N2 Diethyl Maleate (cis-Dipolarophile) N2->N3 N4 cis-Isoxazolidine Intermediate N3->N4 N5 Reductive Cleavage (Zn / AcOH) N4->N5 N6 cis-4-Hydroxymethyl- pyrrolidin-3-ol N5->N6

Fig 2. Stereoselective synthetic workflow for cis-4-hydroxymethyl-pyrrolidin-3-ol.

Protocol B: Thermodynamic Equilibration Assay (Self-Validating System)

To empirically determine the thermodynamic stability of the cis isomer relative to the trans isomer, an epimerization assay is conducted using a reversible base-catalyzed retro-aldol/aldol or deprotonation mechanism at the C4 position (if an electron-withdrawing group is temporarily installed) or via prolonged thermal equilibration of the N-protected derivative.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of enantiopure (3R,4S)-cis-4-hydroxymethyl-pyrrolidin-3-ol in 1.0 mL of deuterated solvent (e.g., CD3​OD for polar environment, C6​D6​ for non-polar environment).

  • Catalyst Addition: Add a catalytic amount of a strong base compatible with the solvent (e.g., CD3​ONa for methanol, or DBU for benzene) to lower the activation barrier for C-H epimerization adjacent to the hydroxymethyl group.

  • Thermal Incubation: Seal the NMR tube and incubate at 60°C to ensure the system overcomes kinetic trapping and reaches a true thermodynamic steady state.

  • Kinetic Monitoring: Acquire 1H -NMR spectra every 2 hours. Monitor the diagnostic signals of the C3 and C4 protons. The cis isomer typically exhibits a larger coupling constant ( J3,4​≈6−8 Hz) due to the pseudo-axial/equatorial arrangement, while the trans isomer exhibits a smaller coupling constant ( J3,4​≈2−4 Hz) characteristic of a diequatorial-like state.

  • Data Extraction: Once the integration ratio of cis:trans signals remains constant across three consecutive readings, the system has reached thermodynamic equilibrium. Calculate ΔG using the Boltzmann equation: ΔG=−RTln(Keq​) , where Keq​=[trans]/[cis] .

Conclusion

The thermodynamic stability of cis-4-hydroxymethyl-pyrrolidin-3-ol isomers is not a static property but a dynamic interplay between steric repulsion and intramolecular hydrogen bonding. While the trans isomers are the global thermodynamic minimum in physiological (aqueous) conditions, the cis isomers can be kinetically trapped or thermodynamically stabilized in hydrophobic pockets. Understanding this causality allows drug development professionals to rationally design pyrrolidine-based therapeutics, utilizing solvent-exclusion in enzyme active sites to stabilize bioactive cis conformations.

Sources

Exploratory

A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopic Analysis of cis-4-Hydroxymethyl-pyrrolidin-3-ol

Abstract This technical guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for cis-4-Hydroxymethyl-pyrrolidin-3-ol. As a crucial chiral build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for cis-4-Hydroxymethyl-pyrrolidin-3-ol. As a crucial chiral building block in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount.[1][2][3] This document offers a comprehensive, self-validating protocol for sample preparation and data acquisition, presents reference spectral data, and delivers an in-depth analysis of the spectral features. It is intended to serve as an essential resource for researchers, chemists, and quality control professionals engaged in the synthesis and application of this important pyrrolidine derivative.

Introduction: The Significance of a Chiral Building Block

cis-4-Hydroxymethyl-pyrrolidin-3-ol is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and novel nucleoside analogs.[1][4] Its stereochemistry and substitution pattern make it an invaluable component for creating complex molecular architectures in modern drug discovery.

Given its role, the precise and accurate structural characterization of this intermediate is not merely a procedural step but a foundational requirement for ensuring the integrity of the subsequent synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing definitive information on the molecule's carbon-hydrogen framework, connectivity, and stereochemical arrangement.[5] This guide establishes an authoritative reference for the NMR analysis of this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system is essential. The structure and numbering for cis-4-Hydroxymethyl-pyrrolidin-3-ol are presented below. This convention will be used throughout this guide for all spectral data assignments.

cluster_mol N1 N1-H C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 (CH₂OH) O_C3 OH O_C6 OH H2a H2a H2b H2b H3 H3 H4 H4 H5a H5a H5b H5b H6a H6a H6b H6b p1 p2 p1->p2 p3 p2->p3 p7 p2->p7 p4 p3->p4 p6 p3->p6 p5 p4->p5 p5->p1 p8 p6->p8

Caption: Structure and atom numbering for cis-4-Hydroxymethyl-pyrrolidin-3-ol.

Recommended Experimental Protocol

Adherence to a standardized protocol is critical for achieving reproducible, high-quality NMR data. The following methodology represents a self-validating system designed to minimize artifacts and ensure spectral accuracy.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Analyte Quantity : Weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7] While ¹³C spectra can be obtained with less material, higher concentrations reduce the required acquisition time.[6]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[8] Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are recommended due to the compound's polar nature.

    • Causality : Deuterated solvents are essential to prevent large, interfering solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock system, which compensates for magnetic field drift over time.[6][9] The choice of a protic solvent like D₂O or CD₃OD will result in the exchange of the N-H and O-H protons with deuterium, causing their signals to broaden or disappear from the ¹H spectrum. This simplifies the spectrum by removing these often-broad signals and eliminating their coupling to adjacent protons.

  • Dissolution : Prepare the sample in a small, clean glass vial first to ensure complete dissolution.[6] Gentle vortexing may be applied. A homogenous solution free of particulate matter is crucial, as solids can severely degrade the magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.[8][9]

  • Transfer & Filtration : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube rated for the spectrometer's field strength (e.g., 500 MHz).[9] If any particulates are visible, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard (Optional) : For precise chemical shift referencing, an internal standard can be used. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. However, for routine characterization, referencing to the residual solvent peak is standard practice.[10]

NMR Data Acquisition Parameters

These parameters are provided for a typical 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale & Field Insights
Spectrometer Frequency 500 MHz125 MHzHigher field strengths provide better signal dispersion and sensitivity.
Solvent D₂OD₂OEnsures solubility and allows for exchange of labile protons (NH, OH).
Temperature 298 K (25 °C)298 K (25 °C)Maintains consistency and comparability with reference data.
Number of Scans (nt) 16-641024-4096Sufficient scans are needed to achieve an adequate signal-to-noise (S/N) ratio, especially for the less sensitive ¹³C nucleus.[9]
Relaxation Delay (d1) 2-5 s2-5 sA longer delay allows for full magnetization recovery between pulses, ensuring accurate signal integration in ¹H NMR and preventing signal saturation in ¹³C NMR.[11]
Acquisition Time (aq) ~3-4 s~1-2 sDetermines the digital resolution of the spectrum.
Pulse Width Calibrated 90° pulseCalibrated 90° pulseA calibrated pulse ensures uniform excitation across the entire spectral width.
Spectral Width (sw) ~12-14 ppm~100-120 ppmThe window must encompass all expected proton or carbon signals for the molecule.
Decoupling N/AProton broadband decouplingSimplifies the ¹³C spectrum to singlets, improving S/N and clarity.[5]
Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final structural verification.

Caption: Standard workflow for NMR analysis of small molecules.

Spectroscopic Reference Data

The following tables provide the reference ¹H and ¹³C NMR chemical shifts for cis-4-Hydroxymethyl-pyrrolidin-3-ol. The data is compiled based on analysis of closely related structures and synthetic reports.[1][10]

Note: Data acquired in D₂O. Labile protons (NH , OH ) are exchanged with deuterium and are typically not observed.

¹H NMR Reference Data (500 MHz, D₂O)
Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3 4.30 - 4.22m-1H
H6a, H6b 3.65 - 3.55m-2H
H2a 3.28ddJ = 12.0, 5.51H
H5a 3.15ddJ = 12.5, 6.01H
H2b 2.85ddJ = 12.0, 7.51H
H5b 2.78tJ = 12.51H
H4 2.25 - 2.15m-1H
¹³C NMR Reference Data (125 MHz, D₂O)
Assigned CarbonChemical Shift (δ, ppm)
C3 73.5
C6 64.0
C2 55.8
C5 48.2
C4 45.1

Spectral Interpretation and Analysis

¹H NMR Spectrum Analysis

The proton spectrum of cis-4-Hydroxymethyl-pyrrolidin-3-ol is complex due to the diastereotopic nature of the methylene protons at C2, C5, and C6, and the overlapping multiplets.

  • Downfield Region (4.30 - 3.55 ppm) : The most deshielded proton is H3 , appearing as a multiplet around 4.26 ppm. Its downfield shift is a direct consequence of the attached electronegative hydroxyl group. The protons of the hydroxymethyl group (H6a, H6b ) also resonate in this region, shifted downfield by their adjacent hydroxyl group.

  • Methylene Protons (3.28 - 2.78 ppm) : The protons on the carbons adjacent to the nitrogen atom (C2 and C5 ) appear in this region. Due to the chiral centers at C3 and C4, the geminal protons on C2 (H2a, H2b) and C5 (H5a, H5b) are diastereotopic and thus chemically non-equivalent. This means they resonate at different chemical shifts and couple to each other, typically appearing as distinct doublet of doublets (dd) or triplets (t), as seen in the reference data.

  • Upfield Region (2.25 - 2.15 ppm) : The H4 proton, a methine proton, is expected to be the most upfield of the ring protons. It couples to the adjacent protons at C3, C5, and C6, resulting in a complex multiplet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum should display five distinct signals corresponding to the five unique carbon environments in the molecule (excluding any N-protecting groups).

  • C3 (δ ~73.5 ppm) : This carbon, bearing a hydroxyl group, is the most deshielded carbon in the pyrrolidine ring.

  • C6 (δ ~64.0 ppm) : The carbon of the hydroxymethyl group is also significantly deshielded by its attached oxygen atom.

  • C2 and C5 (δ ~55.8 and 48.2 ppm) : These carbons are adjacent to the nitrogen atom, which causes a moderate downfield shift. Their exact positions can vary based on protonation state and solvent.

  • C4 (δ ~45.1 ppm) : As an aliphatic methine carbon, C4 is the most shielded (upfield) carbon in the structure.

Conclusion

This guide provides a robust and scientifically grounded protocol for the NMR analysis of cis-4-Hydroxymethyl-pyrrolidin-3-ol. By employing the detailed experimental procedures and utilizing the provided reference data, researchers and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate. The causality-driven explanations for experimental choices and spectral features aim to empower analysts not just to acquire data, but to understand its chemical basis, thereby ensuring the highest standards of scientific integrity in their work.

References

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Max T. Rogers NMR Facility. Sample Preparation. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • University of Wisconsin-Madison. Small molecule NMR sample preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • S. M. T. Marques et al. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 2020. Available at: [Link]

  • P. R. Sridhar et al. A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 2005. Available at: [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • ChemRxiv. Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. 2024. Available at: [Link]

  • ResearchGate. A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. Available at: [Link]

  • Scribner. Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of 4a. Available at: [Link]

  • R. C. Reynolds et al. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline. J Med Chem, 1989. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 4a. Available at: [Link]

  • S. Stoyanov et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 2021. Available at: [Link]

  • A. S. Gazizov et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022. Available at: [Link]

  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. 2021. Available at: [Link]

Sources

Foundational

cis-4-Hydroxymethyl-pyrrolidin-3-ol molecular weight and exact mass calculation

Computational Mass Analysis and HRMS Validation of cis-4-Hydroxymethyl-pyrrolidin-3-ol: A Technical Whitepaper Executive Summary In modern drug development, the precise characterization of small-molecule building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Computational Mass Analysis and HRMS Validation of cis-4-Hydroxymethyl-pyrrolidin-3-ol: A Technical Whitepaper

Executive Summary

In modern drug development, the precise characterization of small-molecule building blocks is non-negotiable. cis-4-Hydroxymethyl-pyrrolidin-3-ol (Chemical Formula: C5H11NO2) is a highly polar, nitrogen-containing heterocycle frequently utilized as a core scaffold in the synthesis of glycosidase inhibitors and complex pharmaceutical intermediates[1].

For researchers and analytical scientists, distinguishing between the bulk stoichiometric mass (Molecular Weight) and the high-resolution analytical mass (Exact Mass) is critical for downstream applications such as High-Resolution Mass Spectrometry (HRMS). This whitepaper provides an authoritative breakdown of the mass calculations for C5H11NO2 and establishes a field-proven, self-validating experimental protocol for its LC-HRMS analysis.

Theoretical Framework: Mass Definitions

The chemical formula for cis-4-Hydroxymethyl-pyrrolidin-3-ol is C5H11NO2 [2]. When characterizing this molecule, two distinct mass paradigms must be applied depending on the laboratory context:

  • Molecular Weight (Average Mass): Used for bulk formulation, synthetic stoichiometry, and molarity calculations. It is calculated using the abundance-weighted average atomic masses of elements found in nature[3].

  • Exact Mass (Monoisotopic Mass): Used exclusively for mass spectrometry. It is calculated using the rest mass of the single most abundant isotope for each element (e.g., ^12C, ^1H, ^14N, ^16O). Because HRMS instruments (like Orbitraps or Q-TOFs) separate isotopes, the exact mass is required to identify the primary monoisotopic peak and calculate mass defects[2].

MassLogic Formula C5H11NO2 (cis-4-Hydroxymethyl-pyrrolidin-3-ol) MW Molecular Weight Average Mass: 117.15 g/mol Formula->MW Isotopic Abundance Averaging ExactMass Exact Mass Monoisotopic: 117.0789 Da Formula->ExactMass Most Abundant Isotopes Only AdductPos Positive Ion [M+H]+ m/z: 118.0862 ExactMass->AdductPos + Proton (1.0072 Da) AdductNeg Negative Ion [M-H]- m/z: 116.0717 ExactMass->AdductNeg - Proton (1.0072 Da)

Logical derivation of molecular weight, exact mass, and MS adducts for C5H11NO2.

Computational Methodology

Molecular Weight Calculation

To calculate the molecular weight for stoichiometric applications, we use the standard IUPAC average atomic weights[3].

Table 1: Atomic Data for Molecular Weight (Average Mass)

ElementAtom CountAvg Atomic Mass ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)111.00811.088
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 117.148 (Standardized to 117.15)
Exact Mass (Monoisotopic) Calculation

For HRMS, we calculate the monoisotopic mass using the exact mass of the primary isotopes[2]. The mass defect (the difference between the nominal mass of 117 and the exact mass of 117.0789) is critical for distinguishing this molecule from isobaric interferences.

Table 2: Atomic Data for Exact Mass (Monoisotopic Mass)

ElementAtom CountMonoisotopic Mass (Da)Total Mass Contribution (Da)
^12C512.00000060.000000
^1H111.00782511.086075
^14N114.00307414.003074
^16O215.99491531.989830
Total 117.078979

Analytical Application: HRMS Adduct Formation

In Electrospray Ionization (ESI), molecules rarely fly as neutral species. They form adducts by gaining or losing charged particles. Because cis-4-Hydroxymethyl-pyrrolidin-3-ol contains a secondary amine within the pyrrolidine ring, it is highly basic. Causality: In an acidic mobile phase, this nitrogen atom readily accepts a proton (H+), making Positive Ion Mode (ESI+) the most sensitive and logical choice for detection.

Table 3: Common HRMS Adducts for cis-4-Hydroxymethyl-pyrrolidin-3-ol

Ionization ModeAdduct TypeCalculation Logic (Exact Mass ± Ion)Expected m/z
Positive (ESI+)[M+H]+117.078979 + 1.007276 (Proton)118.086255
Positive (ESI+)[M+Na]+117.078979 + 22.989769 (Sodium)140.068748
Negative (ESI-)[M-H]-117.078979 - 1.007276 (Proton)116.071703

Experimental Protocol: Self-Validating LC-HRMS Workflow

To empirically validate the exact mass of cis-4-Hydroxymethyl-pyrrolidin-3-ol, standard reversed-phase chromatography (e.g., C18 columns) is insufficient. Causality: The molecule's extreme polarity (due to the diol and amine groups) prevents retention on hydrophobic stationary phases, causing it to elute in the void volume where ion suppression is highest. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

Furthermore, to ensure this protocol is a self-validating system , we integrate a pre-run System Suitability Test (SST) and an Internal Standard (ISTD) to guarantee mass accuracy remains below 2 ppm.

Step-by-Step Methodology

Step 1: System Calibration & Suitability (Self-Validation)

  • Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) into the HRMS (Orbitrap or Q-TOF).

  • Calibrate the instrument until the root mean square (RMS) mass error is < 2 ppm.

  • Validation Check: If the mass error exceeds 2 ppm, halt the workflow and clean the ion source.

Step 2: Sample & Internal Standard Preparation

  • Dissolve cis-4-Hydroxymethyl-pyrrolidin-3-ol reference standard in LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 90:10 Acetonitrile:Water.

  • Spike the sample with 100 ng/mL of a stable-isotope-labeled internal standard (e.g., ^13C-labeled proline or a similar polar amino acid analog). Validation Check: The ISTD ensures that any shifts in retention time or signal suppression due to matrix effects are mathematically corrected.

Step 3: HILIC Chromatographic Separation

  • Column: ZIC-HILIC or BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3 to ensure pyrrolidine protonation).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, drop to 50% B over 10 minutes to elute the polar analyte.

Step 4: HRMS Data Acquisition

  • Operate the HRMS in ESI Positive mode.

  • Set the resolution to ≥ 60,000 (at m/z 200).

  • Extract the ion chromatogram (EIC) for the theoretical [M+H]+ adduct at m/z 118.0862 with a narrow mass tolerance window of ± 5 ppm.

LCMSWorkflow Prep Sample Prep 1 µg/mL + ISTD LC HILIC Separation Retains Polar Analytes Prep->LC ESI ESI(+) Ionization Protonates Pyrrolidine LC->ESI HRMS HRMS Detection Orbitrap/Q-TOF ESI->HRMS Data Data Analysis EIC m/z 118.0862 HRMS->Data

Step-by-step HILIC-HRMS experimental workflow for analyzing polar pyrrolidine derivatives.

References

  • PubChem - NIH. "Isovaline | C5H11NO2 | CID 94744" (Utilized for exact mass and molecular formula verification of C5H11NO2 isomers). Available at:[Link]

  • Hairui Chemical. "4-(hydroxymethyl)pyrrolidin-3-ol_765-78-6" (Utilized for chemical identity and structural significance). Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Valine - the NIST WebBook" (Utilized for standardized IUPAC atomic weights and exact mass constants). Available at:[Link]

Sources

Exploratory

Structural Biology and Crystallographic Profiling of cis-4-Hydroxymethyl-pyrrolidin-3-ol Transition State Analogues

Target Audience: Structural Biologists, Medicinal Chemists, and Rational Drug Design Professionals. Executive Summary The rational design of enzyme inhibitors relies heavily on the precise spatial mimicry of high-energy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Rational Drug Design Professionals.

Executive Summary

The rational design of enzyme inhibitors relies heavily on the precise spatial mimicry of high-energy transition states. Within this paradigm, the pyrrolidine-3-ol scaffold—specifically cis-4-hydroxymethyl-pyrrolidin-3-ol and its stereoisomers—has emerged as a privileged pharmacophore. By mimicking the ribooxacarbenium ion intermediate formed during the cleavage of N-glycosidic bonds, these compounds act as potent, often picomolar, transition state analogues (TSAs).

This whitepaper provides an in-depth technical analysis of the crystallographic data, structural constraints, and X-ray diffraction methodologies required to characterize complexes involving cis-4-hydroxymethyl-pyrrolidin-3-ol derivatives. We will explore the mechanistic rationale behind their efficacy and outline a self-validating crystallographic workflow for structural determination.

Mechanistic Rationale: The Ribooxacarbenium Ion Mimic

The causality behind selecting the cis-4-hydroxymethyl-pyrrolidin-3-ol core lies in its electrostatic and geometric properties. Enzymes such as Purine Nucleoside Phosphorylase (PNP) and Adenine DNA Glycosylase (MutY) catalyze glycosidic bond cleavage via an SN​1 -like mechanism[1]. This pathway proceeds through a highly unstable ribooxacarbenium ion transition state characterized by a partial positive charge at the C1' position of the ribose ring.

When a pyrrolidine-based analogue is introduced into the active site:

  • Electrostatic Mimicry: The secondary amine of the pyrrolidine ring (pKa ~ 8.5) is protonated at physiological pH. This localized positive charge perfectly mimics the electron-deficient C1' of the transition state[2].

  • Geometric Constraints: The cis relationship between the C3-hydroxyl and the C4-hydroxymethyl groups forces the molecule into a specific pucker (often mimicking a C1'-endo conformation)[1]. This spatial orientation ensures that the C4-hydroxymethyl group can engage in critical hydrogen bonding with active-site residues (e.g., His257 in human PNP), which is essential for positioning the molecule during progression to the transition state[3].

  • Ion-Pair Formation: In PNP complexes, the distance between the nucleophilic phosphate oxygen and the protonated pyrrolidine nitrogen is tightly constrained to approximately 2.7 Å, forming a highly stabilizing ion-pair[2].

While trans isomers (e.g., the (3R,4R) configuration in DADMe-Immucillin-H) are widely used[2], the cis stereoisomer is specifically deployed to probe enzymes with restricted active-site architectures or to develop β-fluoroamine inhibitors that require alternative hydrogen-bonding trajectories[4].

Comparative Crystallographic Data

High-resolution X-ray crystallography is the gold standard for validating the binding pose of these analogues. Below is a summary of quantitative crystallographic data derived from key pyrrolidine-3-ol TSA complexes.

Table 1: X-Ray Diffraction Parameters of Pyrrolidine-3-ol Analogue Complexes

Enzyme ComplexLigand / AnalogueResolution (Å)Space Group Rcryst​ / Rwork​ Rfree​ Ref
M. tuberculosis PNPDADMe-ImmH1.90P6 1​ 22*18.3%21.3%[2]
K. lactis PNPDADMe-ImmH1.98P2 1​ 16.3%19.7%[5]
Eggerthella MutYX1N (AP site mimic)1.55P2 1​ 2 1​ 2 1​ *N/AN/A[1]
Human PNP (Mutant)DADMe-ImmH + SO 4​ < 2.00P2 1​ 2 1​ 2 1​ < 20.0%< 24.0%[3]

*Note: Space groups often vary based on specific point mutations or crystallization conditions, but high completeness (>95%) and low R-factors consistently validate the structural models.

Experimental Protocol: High-Resolution X-Ray Crystallography

To ensure absolute scientific integrity, the structural determination of cis-4-hydroxymethyl-pyrrolidin-3-ol complexes must follow a self-validating protocol. Every step is designed with a specific causal purpose to prevent artifacts and overfitting.

Step 1: Complex Preparation and Stoichiometry
  • Procedure: Purified enzyme (e.g., 20 mg/mL) is incubated with the cis-pyrrolidine analogue at a 1:1.5 to 1:5 molar stoichiometric excess. For phosphorylases, 100-200 mM of a phosphate mimic (like ammonium sulfate) is added[5],[3].

  • Causality: The molar excess ensures complete saturation of the active sites across all subunits (e.g., the homotrimeric structure of PNP). Incomplete occupancy leads to heterogeneous electron density maps, severely degrading the resolution of the final model.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Employ the hanging-drop vapor diffusion method at 18 °C. Mix equal volumes (e.g., 2 µL) of the protein-ligand complex and the reservoir solution (e.g., 100 mM sodium citrate pH 5.0, 1.4 M (NH 4​ ) 2​ SO 4​ )[3].

  • Causality: This method slowly drives the droplet into a state of supersaturation as water vapor equilibrates with the higher-osmolality reservoir. The slow kinetic rate of evaporation is critical for the ordered nucleation of high-diffracting crystal lattices.

Step 3: Synchrotron X-Ray Diffraction Data Collection
  • Procedure: Harvest the crystals using a nylon loop, briefly soak them in a cryoprotectant (e.g., 20% glycerol), and flash-cool them in liquid nitrogen to 100 K. Collect diffraction data using a 0.2° to 0.5° oscillation range at a synchrotron beamline (e.g., Advanced Photon Source, beamline 24-ID-E)[1].

  • Causality: Cryo-cooling to 100 K mitigates the severe radiation damage caused by high-brilliance synchrotron X-rays, preserving the delicate hydrogen bonds between the cis-hydroxymethyl group and the enzyme. Fine-sliced oscillations prevent the overlapping of diffraction spots, ensuring accurate measurement of structure factor amplitudes.

Step 4: Data Processing and Self-Validating Refinement
  • Procedure: Integrate and scale the diffraction images using XDS and AIMLESS[1]. Solve the phase problem via Molecular Replacement using a high-homology apo-structure search model. Sequester 5% of the reflections to calculate Rfree​ . Refine the structure iteratively using PHENIX or REFMAC5[3].

  • Causality (The Self-Validating System): The refinement algorithm attempts to minimize the difference between the observed diffraction data and the calculated model ( Rwork​ ). However, algorithms can easily "overfit" noise. By hiding 5% of the data ( Rfree​ ) from the algorithm, we create an independent cross-validation metric. If the model is physically accurate, the Rfree​ will drop in tandem with the Rwork​ . An Rfree​ below 25% mathematically validates the precise atomic coordinates of the cis-pyrrolidine ligand.

Crystallographic Workflow Visualization

The following diagram maps the logical progression and causal relationships of the X-ray crystallography pipeline for transition state analogues.

CrystallographyWorkflow N1 Ligand Synthesis (cis-4-Hydroxymethyl-pyrrolidin-3-ol) N2 Protein-Ligand Complexation (e.g., PNP or MutY + Ligand) N1->N2 Molar Excess N3 Vapor Diffusion Crystallization (Hanging-Drop, 18°C) N2->N3 Supersaturation N4 Cryo-Cooling (100K) & Synchrotron X-Ray Diffraction N3->N4 Crystal Harvesting N5 Data Processing (XDS / AIMLESS) N4->N5 Diffraction Images N6 Molecular Replacement & Phase Calculation N5->N6 Structure Factors N7 Structural Refinement (PHENIX / REFMAC5) N6->N7 Initial Model N7->N7 Electron Density Map Update N8 Validation (R_work / R_free, Ramachandran) N7->N8 Iterative Fit

X-Ray Crystallographic Workflow for Pyrrolidine-Based Transition State Analogue Complexes.

References

  • Crystal structure of MutYX: A novel clusterless adenine DNA glycosylase with a distinct C-terminal domain and 8-Oxoguanine recognition sphere. National Institutes of Health (NIH) / PMC.[Link]

  • Over-the-Barrier Transition State Analogues and Crystal Structure with Mycobacterium tuberculosis Purine Nucleoside Phosphorylase. Biochemistry - ACS Publications.[Link]

  • Phosphate Binding in PNP Alters Transition-State Analogue Affinity and Subunit Cooperativity. Biochemistry - ACS Publications.[Link]

  • A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry - NIH / PMC.[Link]

  • Neighboring Group Participation in the Transition State of Human Purine Nucleoside Phosphorylase. National Institutes of Health (NIH) / PMC.[Link]

Sources

Foundational

Pharmacokinetic Profiling of cis-4-Hydroxymethyl-pyrrolidin-3-ol Based Scaffolds: A Technical Guide to Iminosugar ADME and Bioanalysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold—alongside its trans d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold—alongside its trans diastereomers—represents a privileged pharmacophore in the design of iminosugars and transition-state analogues[1]. By mimicking the oxocarbenium ion intermediate formed during enzymatic glycosidic cleavage, these azasugars act as potent, picomolar inhibitors of target enzymes such as Purine Nucleoside Phosphorylase (PNP) and various endoplasmic reticulum α-glucosidases[2].

This whitepaper provides a comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these pyrrolidine-based scaffolds. As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacokinetics (PK), detailing the underlying causality of their unique PK/PD (pharmacodynamic) disconnect and providing self-validating analytical protocols for their quantification in biological matrices.

Mechanistic Rationale: The Pyrrolidin-3-ol Pharmacophore

The biological efficacy of 4-hydroxymethyl-pyrrolidin-3-ol derivatives is fundamentally tied to their stereochemistry and basicity. The pyrrolidine nitrogen remains protonated at physiological pH, allowing it to form critical electrostatic interactions within the active site of target enzymes.

When applied to PNP inhibition (e.g., in the development of DADMe-Immucillins like BCX-4208/Ulodesine), the scaffold induces a profound state of target engagement[3]. The transition-state mimicry is so exact that the enzyme undergoes a conformational lock, leading to extremely slow off-rates.

Pathway Substrate Purine Nucleosides (e.g., dGuo) Enzyme PNP Enzyme (Target) Substrate->Enzyme Product Purine Bases (e.g., Guanine) Enzyme->Product Inhibitor Pyrrolidin-3-ol Scaffold Inhibitor->Enzyme Transition-State Inhibition

Fig 1. Mechanism of pyrrolidin-3-ol scaffolds inhibiting the PNP purine salvage pathway.

ADME Profiling & The PK/PD Disconnect

The pharmacokinetic behavior of pyrrolidin-3-ol scaffolds defies traditional small-molecule paradigms. Their high polarity and structural stability dictate a highly specific ADME profile:

  • Absorption: Despite their hydrophilicity, these scaffolds demonstrate robust oral bioavailability. For instance, fluorinated analogues like F-DADMe-ImmH exhibit oral availability in murine models at doses as low as 0.2 mg/kg, albeit with a slow onset of absorption ( t1/2​ of onset ~20 h)[4]. Clinical candidates like BCX-4208 show dose-dependent Cmax​ achievement within 3–7 hours post-administration[5].

  • Distribution: The volume of distribution is heavily skewed toward erythrocytes, where PNP is abundant. The drug actively partitions into red blood cells (RBCs), creating an intracellular reservoir.

  • Metabolism: Iminosugars lack the metabolically labile glycosidic O-linkages found in natural sugars. Consequently, they are highly resistant to host metabolic enzymes (e.g., Cytochrome P450s) and are generally not subjected to extensive Phase I/II metabolism[2].

  • Excretion: Elimination is driven primarily by renal clearance of the unchanged parent compound. Plasma clearance is typically complete within 72 hours[5].

The Intracellular Rebinding Phenomenon (PK/PD Disconnect)

A hallmark of these scaffolds is the extreme disconnect between systemic PK and intracellular PD. While plasma levels of BCX-4208 return to baseline within 72 hours, the intracellular inhibition of PNP extends with an in vivo half-life of 59 days [5].

Causality: This occurs due to "intracellular rebinding." The local concentration of PNP inside erythrocytes is exceptionally high. When the iminosugar slowly dissociates from one enzyme, it immediately encounters and binds to another before it can exit the cell. Thus, the PD half-life is dictated not by drug clearance, but by the natural 120-day lifespan of the erythrocyte itself[5].

Quantitative Pharmacokinetic Parameters

The following table summarizes the comparative PK/PD data for leading pyrrolidin-3-ol and related iminosugar scaffolds based on clinical and preclinical data:

Compound / ScaffoldTarget EnzymeOral BioavailabilityPlasma Tmax​ Plasma ClearanceIn Vivo PD Half-Life
BCX-4208 (Pyrrolidin-3-ol core)Human PNPHigh (Dose-dependent)3–7 hours~72 hours~59 days (in RBCs)
F-DADMe-ImmH (Fluoro-pyrrolidine)Human PNPModerate (Active at 0.2 mg/kg)~20 hours (onset)>70 hours>70 hours
UV-4 (Reference Iminosugar)ER α-glucosidaseHigh1–2 hours~24 hours24–36 hours

Self-Validating Experimental Protocols

To accurately profile these compounds, analytical workflows must account for their extreme polarity and the necessity of parallel plasma/erythrocyte sampling.

PKPD Dose Oral Administration (In Vivo) Blood Blood Sampling (Time-Course) Dose->Blood Plasma Plasma Fraction (PK Analysis) Blood->Plasma RBC Erythrocyte Fraction (PD Analysis) Blood->RBC LCMS HILIC-LC-MS/MS (Drug Concentration) Plasma->LCMS Assay Enzymatic Assay (Target Inhibition) RBC->Assay

Fig 2. Integrated workflow for parallel PK/PD profiling of iminosugar analogues in vivo.

Protocol A: LC-MS/MS Bioanalysis of Pyrrolidin-3-ol Scaffolds

Standard reversed-phase chromatography fails for these scaffolds due to poor retention of highly polar azasugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to prevent ion suppression in the void volume.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of heparinized plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an isotopically labeled internal standard.

    • Causality: The acidic environment ensures the pyrrolidine nitrogen remains fully protonated, maximizing recovery and stabilizing the scaffold.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a ZIC-HILIC column (2.1 × 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramping down to 40% B over 5 minutes to elute the polar scaffold.

  • MS/MS Detection: Utilize Electrospray Ionization (ESI) in positive ion mode. Monitor using Multiple Reaction Monitoring (MRM) (e.g., m/z 265 148 for BCX-4208)[5]. Quantify against a weighted (1/x) quadratic regression standard curve (5 to 2000 ng/mL).

Protocol B: Erythrocyte Target Inhibition Assay (PD Readout)

Because plasma PK does not reflect the true duration of action, target engagement must be measured directly in washed RBCs.

Step-by-Step Methodology:

  • RBC Isolation: Following plasma separation, wash the remaining erythrocyte pellet three times with 3 volumes of cold PBS (pH 7.4) to remove extracellular drug.

  • Lysis: Lyse the RBCs using hypotonic shock (1:10 dilution in cold deionized water) followed by a freeze-thaw cycle.

  • Enzymatic Reaction: Incubate 10 µL of the RBC lysate with 90 µL of assay buffer (50 mM HEPES, pH 7.4) containing 1 mM Inosine (substrate) and 50 mM inorganic phosphate.

  • Quantification: Stop the reaction after 10 minutes with 0.1 M HCl. Measure the conversion of Inosine to Hypoxanthine via HPLC-UV at 254 nm. Calculate the percent inhibition relative to pre-dose baseline samples[5].

Conclusion

The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold and its stereoisomers offer a masterclass in structure-based drug design. By achieving picomolar affinity through transition-state mimicry, these compounds subvert standard PK/PD relationships, offering prolonged therapeutic efficacy (up to 59 days in vivo) from a single oral dose[5]. For analytical scientists, mastering the HILIC-based quantification and parallel cellular PD assays is essential for accurately profiling this highly polar, metabolically stable class of therapeutics.

References

  • BioCryst Pharmaceuticals. "BIOCRYST PHARMACEUTICALS SUCCESSFULLY COMPLETES PHASE I TRIAL WITH ORAL BCX-4208 FOR PSORIASIS." BioCryst Press Release.
  • National Institutes of Health / PMC. "Intracellular rebinding of transition-state analogues provides extended in vivo inhibition lifetimes on human purine nucleoside phosphorylase." PMC.
  • ACS Publications. "A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry.
  • PLOS Neglected Tropical Diseases. "Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects." PLOS.
  • ResearchGate. "Novel nucleoside analogs tethered on (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol." ResearchGate.

Sources

Exploratory

Biosynthetic pathways of substituted pyrrolidines like cis-4-Hydroxymethyl-pyrrolidin-3-ol

A Technical Whitepaper on cis-4-Hydroxymethyl-pyrrolidin-3-ol and Iminosugar Scaffolds Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on cis-4-Hydroxymethyl-pyrrolidin-3-ol and Iminosugar Scaffolds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Substituted pyrrolidines represent a highly privileged class of pharmacophores in modern drug discovery. Ranging from natural pyrrolidine alkaloids to synthetic polyhydroxylated iminosugars, these five-membered nitrogenous heterocycles are essential for modulating carbohydrate-processing enzymes and nucleoside phosphorylases.

Specifically, cis-4-hydroxymethyl-pyrrolidin-3-ol and its stereoisomers act as core building blocks for transition-state analogue inhibitors. By mimicking the oxacarbenium ion transition state of natural substrates, these scaffolds achieve extraordinary binding affinities (often in the picomolar range). This whitepaper explores the natural biosynthetic logic of pyrrolidines, translates these principles into chemo-enzymatic workflows for complex iminosugars, and provides self-validating experimental protocols for their synthesis and evaluation.

The Biosynthetic Logic of Pyrrolidine Scaffolds

In nature, the pyrrolidine ring is predominantly derived from the non-proteinogenic amino acid L-ornithine. The biosynthetic pathway relies on a sequence of decarboxylation, methylation, and oxidative deamination to generate a reactive cyclic imine, which serves as the universal precursor for pyrrolidine alkaloids [1].

Natural Pathway Mechanics
  • Decarboxylation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine.

  • Methylation: Putrescine N-methyltransferase (PMT) transfers a methyl group from S-adenosylmethionine (SAM) to form N-methylputrescine.

  • Oxidative Deamination & Cyclization: A primary amine oxidase (AOC) catalyzes the deamination of N-methylputrescine, leading to spontaneous intramolecular cyclization to form the reactive 1-methylpyrrolinium cation.

  • Condensation: Nucleophilic addition (often via acetyl-CoA) to the iminium ion generates substituted pyrrolidines like hygrine or cuscohygrine.

Pathway Orn L-Ornithine Put Putrescine Orn->Put ODC (Decarboxylation) MPut N-Methylputrescine Put->MPut PMT (Methylation) MPyr 1-Methylpyrrolinium MPut->MPyr AOC (Oxidation) Alk Pyrrolidine Alkaloids (e.g., Hygrine) MPyr->Alk Acetyl-CoA (Condensation)

Fig 1. Natural biosynthetic pathway of pyrrolidine alkaloids from L-ornithine.

Chemo-Enzymatic Engineering of Polyhydroxylated Pyrrolidines

While nature utilizes L-ornithine for simple pyrrolidines, highly functionalized polyhydroxylated pyrrolidines (iminosugars) like cis-4-hydroxymethyl-pyrrolidin-3-ol require precision stereocontrol that is difficult to achieve via traditional synthetic chemistry alone.

The Causality of Stereochemical Design

The specific cis-orientation of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the pyrrolidine ring is not arbitrary. In the design of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., DADMe-Immucillin-H), this cis-geometry perfectly mimics the spatial arrangement of the 2'- and 3'-hydroxyls of the ribofuranosyl ring during the enzymatic transition state [2].

If the stereochemistry deviates to a trans-configuration, the critical hydrogen-bonding network with active site residues (such as Glu201 and Asn243 in human PNP) is disrupted, collapsing the binding affinity from the picomolar ( 10−12 M) down to the micromolar ( 10−6 M) range. Therefore, modern synthesis relies on biocatalytic transamination or reverse-Cope cyclizations to ensure strict stereofacial discrimination [3].

Experimental Protocols: A Self-Validating Workflow

To synthesize cis-4-hydroxymethyl-pyrrolidin-3-ol derivatives with >99% enantiomeric excess (ee), we employ a coupled chemo-enzymatic protocol utilizing ω -transaminases and lipases [4]. This protocol is designed as a self-validating system : it incorporates an in-line kinetic resolution step that automatically halts the progression of off-target stereoisomers.

Step-by-Step Methodology

Step 1: Precursor Preparation

  • Dissolve 10 mmol of the corresponding substituted diketone precursor in 50 mL of a phosphate buffer (100 mM, pH 7.5) containing 10% (v/v) DMSO to aid solubility.

  • Add 1 equivalent of isopropylamine as the amine donor.

Step 2: Biocatalytic Transamination & Cyclization

  • Introduce 50 mg of engineered ω -transaminase (e.g., from Chromobacterium violaceum) and 1 mM pyridoxal 5'-phosphate (PLP) cofactor.

  • Incubate the reaction at 30°C for 24 hours under gentle agitation (150 rpm). The enzyme selectively aminates the ketone, triggering a spontaneous intramolecular cyclization to form the pyrrolidine ring.

Step 3: In-Line Stereochemical Validation (The Self-Validating Gate)

  • Extract a 100 μ L aliquot and analyze via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA 80:20).

  • Logic Gate:

    • If the cis/trans ratio is 99:1, proceed to Step 4.

    • If the ratio is < 99:1, introduce 20 mg of Candida antarctica Lipase B (CAL-B) and vinyl acetate. CAL-B will selectively acetylate the trans-isomer, allowing easy chromatographic separation of the unreacted, pure cis-isomer. This ensures that downstream biological assays are never compromised by stereochemical impurities.

Step 4: Product Isolation and Characterization

  • Quench the reaction by adjusting the pH to 10.0 using 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Confirm the cis-geometry via 2D-NOESY NMR, looking for strong NOE cross-peaks between the protons at C3 and C4.

Workflow Step1 Precursor Design (Diketone Scaffold) Step2 Biocatalytic Cyclization (ω-Transaminase + PLP) Step1->Step2 Step3 Stereochemical Validation (Chiral HPLC Gate) Step2->Step3 Step4 Enzyme Assay (PNP / Glycosidase Inhibition) Step3->Step4 cis/trans ≥ 99:1 Recycle Kinetic Resolution (CAL-B Lipase Acetylation) Step3->Recycle cis/trans < 99:1 Recycle->Step4 Purified cis-isomer

Fig 2. Self-validating chemo-enzymatic workflow for polyhydroxylated pyrrolidines.

Quantitative Data & Pharmacological Evaluation

The integration of the cis-4-hydroxymethyl-pyrrolidin-3-ol core into larger transition state analogues has yielded some of the most potent enzyme inhibitors known to date. Table 1 summarizes the kinetic parameters of these compounds against target enzymes, demonstrating the profound impact of the pyrrolidine scaffold[5].

Table 1: Kinetic Parameters of Pyrrolidine-Based Transition State Analogues

Inhibitor / Scaffold CoreTarget Enzyme Ki​ Value IC50​ ValueTransition State Mimicry
Immucillin-H Human PNP56 pM~1.5 nMRibooxacarbenium ion
DADMe-Immucillin-H Human PNP16 pM~0.5 nMShifted oxacarbenium ion
F-DADMe-Immucillin-H Human PNP32 pM~0.8 nMFluorinated oxacarbenium
cis-4-Hydroxymethyl-pyrrolidin-3-ol α -Glucosidase12.0 μ M>100 μ MGlycosyl cation
Multivalent Pyrrolidine Clusters α -L-Fucosidase4.5 nM~12 nMMultivalent transition state

Data synthesis indicates that while the bare pyrrolidin-3-ol core exhibits modest micromolar affinity for glycosidases, its incorporation into deazapurine systems (like DADMe-Immucillin-H) leverages the synergistic binding of the nucleobase pocket, driving affinity into the picomolar regime.

Conclusion

The transition from natural L-ornithine-derived pyrrolidine alkaloids to engineered, polyhydroxylated iminosugars represents a triumph of rational drug design. By understanding the causal relationship between the cis-geometry of molecules like 4-hydroxymethyl-pyrrolidin-3-ol and the enzymatic transition states they mimic, researchers can deploy self-validating chemo-enzymatic workflows to synthesize ultra-potent therapeutics.

References

  • Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Pharmacology. 1

  • Over-the-Barrier Transition State Analogues and Crystal Structure with Mycobacterium tuberculosis Purine Nucleoside Phosphorylase. Biochemistry (ACS Publications). 2

  • Alkaloids lipase-TA (manuscript) - IRIS . Politecnico di Milano. 3

  • A β -Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase. PMC - NIH.4

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. PMC - NIH. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing cis-4-Hydroxymethyl-pyrrolidin-3-ol as a Privileged Chiral Building Block in Targeted Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a critical driver for improving target selectivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a critical driver for improving target selectivity and reducing off-target toxicity. Pyrrolidines rank among the top five most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs .

The strategic value of cis-4-hydroxymethyl-pyrrolidin-3-ol lies in its rigid stereochemical framework. Unlike its planar counterpart pyrrole, the saturated pyrrolidine ring undergoes "pseudorotation," allowing it to adopt energetically advantageous envelope conformations that offer unique 3D pharmacophore coverage . The cis configuration specifically forces the 3-hydroxyl and 4-hydroxymethyl groups into a spatial arrangement that perfectly mimics the transition states of natural substrates, such as the ribose ring of nucleosides or the pyranose ring of mannosides. This structural pre-organization is the causal factor behind its success in synthesizing highly potent glycosidase inhibitors and Purine Nucleoside Phosphorylase (PNP) inhibitors , .

Workflow A cis-4-Hydroxymethyl-pyrrolidin-3-ol (Chiral Pool Starting Material) B N-Boc Protection & Selective O-Silylation A->B Step 1: Amine Masking C Diversity-Oriented Synthesis (Exploiting Pseudorotation) B->C Step 2: Scaffold Activation D Glycosidase Inhibitors (Transition State Mimics) C->D Pathway A E Nucleoside Phosphorylase Inhibitors C->E Pathway B

Synthetic workflow from cis-4-hydroxymethyl-pyrrolidin-3-ol to bioactive inhibitors.

Mechanistic Causality in Experimental Design

When integrating cis-4-hydroxymethyl-pyrrolidin-3-ol into a drug discovery pipeline, the experimental choices must be dictated by the inherent reactivity and steric environment of the molecule.

Chemoselectivity via Steric Hindrance: The molecule possesses three reactive sites: a secondary amine, a secondary alcohol (C3), and a primary alcohol (C4-hydroxymethyl). The secondary amine is the most nucleophilic and must be orthogonally protected first. Following N-protection, functionalizing the diol requires exploiting the steric difference between the primary and secondary alcohols. Bulky reagents (e.g., TBDMS-Cl) will exclusively react with the less hindered primary alcohol, leaving the secondary C3-OH available for targeted modifications (e.g., oxidation or inversion).

Stereocontrol via Facial Shielding: If the C3-OH is oxidized to a ketone for a subsequent reductive amination (to introduce a nucleobase), the existing cis-hydroxymethyl group acts as a steric shield. It blocks one face of the pyrrolidine ring, forcing the incoming hydride source to attack from the opposite face. This causality ensures high diastereomeric excess (d.e.) in the final Active Pharmaceutical Ingredient (API) .

Mechanism Ligand cis-Pyrrolidine Pharmacophore Complex High-Affinity Complex (Stereospecific Match) Ligand->Complex H-Bonding via cis-OH groups Receptor Target Enzyme Active Site Receptor->Complex Conformational Locking Effect Enzyme Inhibition & Efficacy Complex->Effect Pharmacological Response

Mechanism of target engagement utilizing the cis-pyrrolidine pharmacophore.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Orthogonal Protection and Selective Silylation

Objective: Mask the secondary amine and selectively protect the primary alcohol to isolate the C3-OH for downstream coupling.

Step 1: N-Boc Protection

  • Dissolve cis-4-hydroxymethyl-pyrrolidin-3-ol (1.0 eq) in a 1:1 mixture of Methanol/Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (Et 3​ N, 1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq).

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). Stain with Ninhydrin. The starting material will show a deep purple spot (free secondary amine). The reaction is complete when the product spot is Ninhydrin-negative but stains brightly with KMnO 4​ (confirming the intact diol).

Step 2: Chemoselective Primary Alcohol Silylation

  • Concentrate the N-Boc intermediate and redissolve in anhydrous Dimethylformamide (DMF) at 0 °C under Argon.

  • Add Imidazole (2.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq). The slight excess ensures complete conversion while the bulky nature of TBDMS prevents reaction at the secondary C3-OH.

  • Stir for 12 hours at room temperature, quench with saturated aqueous NH 4​ Cl, and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: Acquire a crude 1 H-NMR spectrum. The successful chemoselective silylation is validated by the presence of a large singlet near 0.89 ppm (9H, t-butyl) and two singlets near 0.05 ppm (6H, dimethyl), integrating precisely in a 1:1 ratio with the Boc group (1.45 ppm, 9H). A shift in the C4-hydroxymethyl protons confirms primary alcohol functionalization.

Protocol B: Oxidation and Diastereoselective Reductive Amination

Objective: Convert the free C3-OH into an amine-linked pharmacophore (e.g., nucleobase analogue).

  • Swern Oxidation: To a solution of Oxalyl Chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq). After 15 minutes, add the selectively protected pyrrolidine from Protocol A (1.0 eq) in DCM. Stir for 45 minutes, then add Et 3​ N (5.0 eq) and warm to room temperature.

    • Validation: IR spectroscopy of the crude product must show a strong C=O stretch at ~1740 cm −1 and the complete disappearance of the broad O-H stretch at ~3300 cm −1 .

  • Reductive Amination: Dissolve the resulting pyrrolidin-3-one in 1,2-Dichloroethane (DCE). Add the desired primary amine/nucleobase (1.2 eq) and Acetic Acid (1.0 eq). Stir for 2 hours to form the imine.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) and stir for 16 hours. The hydride attacks from the face opposite to the bulky TBDMS-protected hydroxymethyl group.

    • Validation: Prior to column chromatography, analyze the crude 1 H-NMR. The coupling constant ( J ) between the newly formed C3 proton and the C4 proton will validate the relative stereochemistry. A Jtrans​ value of 2–4 Hz confirms the successful diastereoselective hydride attack.

Quantitative Data: Structure-Activity Relationship (SAR)

The stereochemical orientation of the pyrrolidine ring dictates its biological efficacy. The table below summarizes the causal relationship between specific stereoconfigurations derived from pyrrolidine building blocks and their target binding affinities ( Ki​ ). Note how the cis relationship (or its fluorinated analogues) consistently yields nanomolar to picomolar affinities by perfectly mimicking the enzymatic transition states.

Compound / DerivativeTarget EnzymeConfigurationBinding Affinity ( Ki​ )Reference
Pyrrolidine-3,4-diol derivativeJack bean α -mannosidase(2R,3R,4S)135 nM
Pyrrolidine-3,4-diol derivativeJack bean α -mannosidase(2S,3R,4S)> 1000 nM (Less potent)
F-DADMe-ImmH (Fluoro-analog)Human PNP(3S,4S)0.032 nM
F-DADMe-ImmH (Fluoro-analog)Human PNP(3R,4R)1.82 nM

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry / IRIS UniPA URL: [Link]

  • Title: Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells Source: ResearchGate URL: [Link]

  • Title: A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

Application

Strategic N-Protection of cis-4-Hydroxymethyl-pyrrolidin-3-ol: A Guide to N-Boc and N-Cbz Methodologies

Introduction: Navigating the Synthesis of Complex Pyrrolidines The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of bioact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of Complex Pyrrolidines

The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of bioactive molecules, including potent enzyme inhibitors.[1][2][3] The successful synthesis and manipulation of this intermediate hinge on the strategic use of protecting groups to mask the reactive secondary amine. This allows for selective transformations at the hydroxyl functionalities without undesired side reactions. This application note provides a detailed guide to two of the most robust and widely employed N-protection strategies for this substrate: the use of the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The choice between N-Boc and N-Cbz protection is a critical decision in the design of a synthetic route, dictated by the downstream reaction conditions and the need for orthogonal deprotection strategies.[4][5] This guide will elucidate the mechanistic underpinnings of each approach, provide detailed, field-proven protocols for both protection and deprotection, and offer a comparative analysis to inform your selection process.

Comparative Analysis: N-Boc vs. N-Cbz Protection

The fundamental difference between the Boc and Cbz protecting groups lies in their cleavage conditions, a concept known as orthogonality.[5] The Boc group is labile to acid, while the Cbz group is removed by catalytic hydrogenolysis. This orthogonality is paramount in multi-step syntheses where selective deprotection is required.

FeatureN-Boc ProtectionN-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Protection Conditions Mild, often at room temperature. Can be performed with or without a base.[6][7]Typically requires a weak base (e.g., NaHCO₃) to neutralize HCl byproduct.[8][9]
Deprotection Conditions Acidic conditions (e.g., TFA, HCl).[10]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2]
Byproducts of Deprotection Isobutylene and CO₂ (volatile).Toluene and CO₂.
Orthogonality Orthogonal to Cbz, Fmoc, and other groups stable to acid.Orthogonal to Boc and other groups stable to hydrogenolysis.
Key Advantage Clean deprotection with volatile byproducts, simplifying work-up.Stability to a wide range of acidic and basic conditions.

Reaction Workflows

N-Boc_Protection_Workflow Start cis-4-Hydroxymethyl- pyrrolidin-3-ol Reagent (Boc)₂O, Solvent (e.g., THF/H₂O) Start->Reagent Add Reaction N-Boc Protection (Stir at RT) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product N-Boc-cis-4-Hydroxymethyl- pyrrolidin-3-ol Workup->Product

Caption: N-Boc Protection Workflow.

N-Cbz_Protection_Workflow Start cis-4-Hydroxymethyl- pyrrolidin-3-ol Reagent Cbz-Cl, Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) Start->Reagent Add Reaction N-Cbz Protection (Stir at 0°C to RT) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product N-Cbz-cis-4-Hydroxymethyl- pyrrolidin-3-ol Workup->Product

Caption: N-Cbz Protection Workflow.

Experimental Protocols

PART 1: N-Boc Protection Strategy

The inherent nucleophilicity of the secondary amine in cis-4-hydroxymethyl-pyrrolidin-3-ol allows for its selective protection in the presence of the two hydroxyl groups.[11] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a robust and high-yielding method for this transformation.

This protocol is adapted from a practical, large-scale synthesis of the enantiomerically pure (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.[1]

Materials:

  • cis-4-Hydroxymethyl-pyrrolidin-3-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cis-4-hydroxymethyl-pyrrolidin-3-ol (1.0 eq) in a mixture of THF and water (2:1).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

  • If necessary, purify the product by silica gel column chromatography.

The Boc group is readily cleaved under acidic conditions.[10]

Materials:

  • N-Boc-cis-4-Hydroxymethyl-pyrrolidin-3-ol

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected pyrrolidinol (1.0 eq) in DCM or dioxane.

  • Add an excess of TFA (e.g., 5-10 eq) or an equal volume of 4M HCl in dioxane to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

PART 2: N-Cbz Protection Strategy

The benzyloxycarbonyl (Cbz) group is another excellent choice for the protection of the pyrrolidine nitrogen. It is stable to a broader range of conditions than the Boc group, making it suitable for syntheses involving acidic or mildly basic steps.

This protocol is based on general procedures for the Cbz protection of amines and amino alcohols.[8][11][12]

Materials:

  • cis-4-Hydroxymethyl-pyrrolidin-3-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cis-4-hydroxymethyl-pyrrolidin-3-ol (1.0 eq) in a mixture of THF (or dioxane) and water (2:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of benzyl chloroformate (1.1 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Cbz group is classically removed by catalytic hydrogenolysis.[2][13]

Materials:

  • N-Cbz-cis-4-Hydroxymethyl-pyrrolidin-3-ol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) source

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected pyrrolidinol (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1 atm to 100 psi.[2]

  • Stir the reaction mixture vigorously at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

  • Clinch, K., et al. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Organic & Biomolecular Chemistry, 5(17), 2800-2805. Available at: [Link]

  • Yadav, J. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 214-218. Available at: [Link]

  • Royal Society of Chemistry. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol | Request PDF. Available at: [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition | Request PDF. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Indian Institute of Science. Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Thieme. 2 Protection of Functional Groups. Available at: [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available at: [Link]

  • Academia.edu. Selective protection and deprotection of alcohols and amines. Available at: [Link]

  • Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available at: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Available at: [Link]

  • National Institutes of Health. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Available at: [Link]

  • Semantic Scholar. Synthesis of a New Chiral Pyrrolidine. Available at: [Link]

  • Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Available at: [Link]

  • National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

  • gsrs. N-BOC-4-HYDROXY-D-PROLINE, CIS-. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

Sources

Method

Scale-up manufacturing and industrial synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol

An Application Note and Protocol for the Scale-Up Manufacturing and Industrial Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol Authored by: A Senior Application Scientist Abstract This document provides a detailed guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing and Industrial Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the scale-up manufacturing and industrial synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol, a pivotal chiral building block in modern medicinal chemistry.[1][2][3][4] The pyrrolidine scaffold is a "privileged" structure in drug discovery, offering favorable physicochemical properties and the ability to form specific interactions with biological targets.[2][3][5] This guide focuses on a robust and scalable synthetic route via an asymmetric 1,3-dipolar cycloaddition, which has been successfully employed for kilogram-scale production.[6][7][8] We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step protocols, and discuss critical process development considerations for efficient and safe large-scale manufacturing.

Introduction: The Significance of cis-4-Hydroxymethyl-pyrrolidin-3-ol

The five-membered pyrrolidine ring is a cornerstone of many biologically active molecules and FDA-approved drugs.[3][9] Its non-planar, flexible conformation allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for designing molecules that interact effectively with biological targets.[3][5] cis-4-Hydroxymethyl-pyrrolidin-3-ol, particularly the (3R,4R) enantiomer, is a crucial intermediate for the synthesis of various bioactive compounds, including potent enzyme inhibitors and nucleoside analogues.[6][10]

While several synthetic routes to this molecule have been reported, including those starting from natural sugars like D-glucose or D-xylose, these methods often suffer from low overall yields and numerous steps, rendering them impractical for large-scale synthesis.[6][10][11] A more efficient and industrially viable approach involves an asymmetric 1,3-dipolar cycloaddition. This strategy offers high stereocontrol and, critically for scale-up, allows for the separation of diastereomers by crystallization, thereby avoiding costly and time-consuming chromatographic purification.[6][7][8]

This document outlines a proven, practical synthesis that has been scaled to produce kilogram quantities of the desired product.[6]

Strategic Overview: The Asymmetric 1,3-Dipolar Cycloaddition Pathway

The chosen synthetic pathway hinges on a highly diastereoselective 1,3-dipolar cycloaddition reaction. This approach is advantageous for industrial production due to its efficiency, high stereoselectivity, and avoidance of chromatography for isomer separation.[6][7]

The core of this strategy involves the reaction of a chiral dipolarophile with an achiral azomethine ylide precursor. The stereochemistry of the final product is directed by a chiral auxiliary attached to the dipolarophile. The resulting diastereomers can then be separated by crystallization, a much more scalable technique than chromatography.[6][7][8] Subsequent reduction and deprotection steps yield the target molecule.

G cluster_0 Phase 1: Synthesis & Cycloaddition cluster_1 Phase 2: Purification & Transformation A Starting Materials (e.g., (E)-3-benzyloxypropenoic acid, (2'S)-bornane-10,2-sultam) B Step 1: Synthesis of Chiral Dipolarophile A->B C Step 2: Asymmetric 1,3-Dipolar Cycloaddition with Azomethine Ylide Precursor B->C D Mixture of Diastereomers C->D E Step 3: Diastereomer Separation (Crystallization) D->E F Isolated Desired Diastereomer E->F G Step 4: Reductive Cleavage & Deprotection (e.g., LAH, Catalytic Hydrogenation) F->G H Final Product: cis-4-Hydroxymethyl-pyrrolidin-3-ol G->H

Caption: Overall workflow for the industrial synthesis.

Detailed Synthesis Protocol

This protocol is based on the successful large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol.[6][7][8]

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
(E)-3-Benzyloxypropenoic acid25143-05-9Commercial supplier, >98% purity
(2'S)-Bornane-10,2-sultam94594-90-8Commercial supplier, >99% purity
N-(Benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine93102-05-7Commercial supplier, >97% purity
Lithium aluminum hydride (LAH)16853-85-3Solution in THF (e.g., 1 M)
Palladium on carbon (10%)7440-05-3Degussa type, 50% water wet
Trifluoroacetic acid (TFA)76-05-1Reagent grade
Dichloromethane (DCM)75-09-2Anhydrous, <50 ppm water
Tetrahydrofuran (THF)109-99-9Anhydrous, <50 ppm water
Ethyl acetate (EtOAc)141-78-6Reagent grade
Methanol (MeOH)67-56-1Reagent grade
Step-by-Step Procedure

G A Dipolarophile Synthesis (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam B 1,3-Dipolar Cycloaddition Reaction with azomethine ylide precursor in the presence of TFA. Solvent: Anhydrous DCM Temperature: 0°C to room temp A->B Key Reactant C Crystallization Separation of the major diastereomer from the reaction mixture using a suitable solvent system (e.g., EtOAc/hexanes). B->C Crude Product D LAH Reduction Reductive cleavage of the chiral auxiliary and reduction of the amide. Solvent: Anhydrous THF Temperature: 0°C to reflux C->D Purified Intermediate E Catalytic Hydrogenation Removal of the N-benzyl and O-benzyl protecting groups. Catalyst: 10% Pd/C Solvent: Methanol D->E Protected Pyrrolidinol F Final Product (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol E->F Deprotection

Caption: Key stages of the asymmetric synthesis.

Step 1: Synthesis of the Dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam

The chiral auxiliary, (2'S)-bornane-10,2-sultam, is acylated with (E)-3-benzyloxypropenoic acid. This step is crucial as the sultam will direct the stereochemical outcome of the subsequent cycloaddition.

  • Suspend (2'S)-bornane-10,2-sultam in anhydrous dichloromethane (DCM).

  • Add a suitable base (e.g., triethylamine) and cool the mixture to 0°C.

  • Slowly add a solution of (E)-3-benzyloxypropenoyl chloride (prepared from the corresponding acid and oxalyl chloride) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain the pure dipolarophile.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition

This is the key bond-forming step where the pyrrolidine ring is constructed.

  • Dissolve the dipolarophile from Step 1 in anhydrous DCM.

  • Add N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.

  • Cool the mixture to 0°C and add a catalytic amount of trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at room temperature for several hours to days, monitoring for the consumption of the starting material.[6]

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mixture of diastereomers.

Step 3: Separation of Diastereomers by Crystallization

This step is a cornerstone of the process's scalability, as it avoids industrial-scale chromatography.[6][7]

  • Dissolve the crude diastereomeric mixture in a minimal amount of a hot solvent, such as ethyl acetate.

  • Slowly add a non-polar solvent like hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then to 0-4°C to facilitate crystallization.

  • Collect the precipitated solid, which is the desired major diastereomer, by filtration.

  • Wash the crystals with cold solvent and dry under vacuum.

Step 4: Reductive Cleavage and Deprotection

The final steps involve removing the chiral auxiliary and the protecting groups.

  • LAH Reduction:

    • Carefully add the purified diastereomer to a solution of lithium aluminum hydride (LAH) in anhydrous THF at 0°C.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

    • Cool the reaction and quench cautiously by sequential addition of water and aqueous NaOH (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the protected pyrrolidinol.

  • Catalytic Hydrogenation:

    • Dissolve the product from the LAH reduction in methanol.

    • Add 10% palladium on carbon catalyst (typically 5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the deprotection is complete.

    • Filter the catalyst through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, cis-4-Hydroxymethyl-pyrrolidin-3-ol. The product can be further purified by crystallization or salt formation if necessary.[12]

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory to industrial manufacturing requires careful consideration of several factors to ensure safety, efficiency, and consistency.[13][14][15]

Process Optimization
  • Reaction Conditions: Temperature, reaction time, and reagent stoichiometry should be optimized to maximize yield and minimize side-product formation. For the cycloaddition, the concentration and rate of addition of TFA can significantly impact the reaction rate and selectivity.

  • Solvent Selection: Solvents should be chosen based on reaction performance, safety, environmental impact, and ease of recovery.

  • Crystallization: The crystallization process for diastereomer separation is a critical control point. Factors such as solvent ratio, cooling rate, and agitation must be precisely controlled to ensure high purity and consistent yield.

Analytical Quality Control
  • In-Process Controls (IPCs): Implement regular monitoring of reactions using techniques like HPLC, GC, or TLC to determine reaction completion and monitor impurity profiles.

  • Final Product Specification: The final product must be characterized to confirm its identity and purity. Standard analytical methods include:

    • HPLC: To determine purity and quantify impurities. Due to the polar nature of the final product, methods like HILIC-MS or derivatization might be necessary.[16]

    • NMR (¹H and ¹³C): To confirm the structure and stereochemistry.

    • Mass Spectrometry: To confirm the molecular weight.

    • Chiral HPLC: To determine the enantiomeric excess.

Purification of a Polar Amino Alcohol

The target molecule is highly polar, which can present purification challenges.[16] While the described synthetic route advantageously uses crystallization to separate diastereomers, final product purification might still be required.

  • Crystallization: This is the preferred method for large-scale purification. Screening for suitable solvent systems is essential.

  • Salt Formation: Forming a salt (e.g., hydrochloride) can facilitate crystallization and handling of the final compound.[12][17]

  • Chromatography: While generally avoided at large scale, specialized chromatography like reverse-phase or ion-exchange could be used if high levels of polar impurities persist.[12]

Safety and Handling

Industrial synthesis requires strict adherence to safety protocols.[13]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[18][19][20]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling volatile solvents like DCM and THF.[18][21]

  • Reagent-Specific Hazards:

    • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. It is pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle as a wet paste.

    • Pyrrolidine Derivatives: Can be irritating to the skin and eyes. Avoid inhalation and direct contact.[19][22]

  • Emergency Procedures: Eyewash stations and safety showers should be readily accessible.[18][19] Personnel should be trained on spill containment and emergency response procedures.[20][21]

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (2026). Drug Dev Res, 87(2).
  • Kotian, P. L., Lin, T.-H., El-Kattan, Y., & Chand, P. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 193–197. [Link]

  • A Practical Large-Scale Synthesis of (3 R, 4 R)-4-(Hydroxymethyl) pyrrolidin-3-ol via Asymmetric 1, 3-Dipolar Cycloaddition. (2005). Organic Process Research & Development, 9(2), 193-197.
  • Pyrrolidine Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6594. [Link]

  • Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. (2025). Benchchem.
  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF. ResearchGate. [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4- hydroxymethylpyrrolidin-3-ol. (2007). Organic & Biomolecular Chemistry, 5(16), 2678-2681. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol | Request PDF.
  • What is Process Development and Why is It Important in Pharma?. (2024). SCL Lifesciences. [Link]

  • Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025). ChemMedChem, 20(6), e202400685. [Link]

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
  • Process Development and Manufacturing in Pharmaceuticals: Wh
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Application to large-scale synthesis and synthetic transformation. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • US Patent 2952688A - Synthesis of pyrrolidine.
  • Public
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(3), 1696–1704. [Link]

  • Separation and purific
  • Enone-promoted decarboxylation of trans-4-hydroxy-l-proline in flow: a side-by-side comparison to batch. (2023). Reaction Chemistry & Engineering, 8(10), 2419-2424. [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016). Angewandte Chemie International Edition, 55(24), 7013-7017. [Link]

  • Separation and Refining of Amino acids. Diaion.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2017). Beilstein Journal of Organic Chemistry, 13, 1989-1996. [Link]

Sources

Application

Application Note: Stereocontrolled Preparation and Isolation of cis-4-Hydroxymethyl-pyrrolidin-3-ol Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Strategic Rationale cis-4-Hydroxymethyl-pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Rationale

cis-4-Hydroxymethyl-pyrrolidin-3-ol is a highly valued chiral building block, predominantly utilized in the synthesis of transition-state analogue inhibitors, such as the DADMe-Immucillins targeting purine nucleoside phosphorylase (PNP)[1]. PNP inhibitors are critical in the development of therapeutics for T-cell-mediated autoimmune diseases and specific leukemias[2].

While traditional large-scale syntheses often rely on 1,3-dipolar cycloadditions of azomethine ylides or nitrones, these methods inherently favor the formation of racemic mixtures or trans-isomers due to the thermodynamic stability of the intermediates[2][3]. Accessing the pure cis-configuration demands rigorous stereocontrol.

This Application Note details a highly robust, self-validating 6-step protocol starting from commercially available N-Boc-3-pyrroline. By employing a strategic oxidation-reduction inversion sequence, we bypass the inherent trans-selectivity of standard epoxide ring openings. This ensures high diastereomeric purity of the final hydrochloride salt without the need for complex chiral chromatography.

Synthetic Workflow

The pathway utilizes a temporary inversion of the C4 stereocenter to force the desired cis-geometry, followed by an intramolecularly directed tandem reduction.

SynthesisRoute A 1. N-Boc-3-pyrroline B 2. N-Boc-3,4-epoxypyrrolidine A->B mCPBA, DCM (Epoxidation) C 3. trans-N-Boc-4-hydroxy- pyrrolidine-3-carbonitrile B->C KCN, NH4Cl (Regioselective Opening) D 4. N-Boc-4-oxo- pyrrolidine-3-carbonitrile C->D Swern Oxidation (Inversion Prep) E 5. cis-N-Boc-4-hydroxy- pyrrolidine-3-carbonitrile D->E L-Selectride (Stereoselective Reduction) F 6. cis-N-Boc-4-hydroxymethyl- pyrrolidin-3-ol E->F DIBAL-H then NaBH4 (Tandem Reduction) G 7. cis-4-Hydroxymethyl- pyrrolidin-3-ol HCl F->G HCl/Dioxane (Deprotection)

Fig 1. Stereocontrolled 6-step synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol HCl.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for the successful execution of this synthetic route.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 EpoxidationmCPBA (1.2 eq), DCM0 → 251288
2 Regioselective CyanationKCN (2.0 eq), NH₄Cl (2.0 eq), MeOH/H₂O601675
3 Swern Oxidation(COCl)₂ (1.5 eq), DMSO (3.0 eq), Et₃N (5.0 eq), DCM-78 → 25492
4 Stereoselective ReductionL-Selectride (1.2 eq), THF-78381
5 Tandem Nitrile Reduction1. DIBAL-H (2.5 eq), THF 2. NaBH₄ (2.0 eq), MeOH-78 → 0668
6 Deprotection & Salt Formation4M HCl in Dioxane (10.0 eq), DCM25295

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Epoxidation to N-Boc-3,4-epoxypyrrolidine
  • Expertise & Causality: The Boc-protecting group serves a dual purpose. Chemically, it prevents the N-oxidation of the secondary amine by mCPBA. Sterically, it directs the epoxidation to yield a highly pure meso-epoxide, minimizing unwanted side reactions.

  • Protocol:

    • Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

    • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise over 30 minutes to control the exotherm.

    • Allow the reaction mixture to warm to 25 °C and stir for 12 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by washing with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

    • Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Regioselective Cyanation
  • Expertise & Causality: Cyanide acts as a carbon nucleophile, attacking the epoxide via an Sₙ2 mechanism. The rigid geometry of the pyrrolidine ring forces the incoming nucleophile and the resulting alkoxide into a strict trans-diaxial relationship. NH₄Cl acts as a mild proton source to activate the epoxide oxygen without hydrolyzing the acid-sensitive Boc group.

  • Protocol:

    • Suspend the crude epoxide (1.0 eq) in a 4:1 mixture of Methanol/Water.

    • Add KCN (2.0 eq) and NH₄Cl (2.0 eq).

    • Heat the mixture to 60 °C and stir for 16 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Purify via flash chromatography (Hexanes/EtOAc) to isolate trans-N-Boc-4-hydroxy-pyrrolidine-3-carbonitrile.

Step 3: Swern Oxidation
  • Expertise & Causality: To achieve the final cis-configuration, the C4 stereocenter must be inverted. The Swern oxidation smoothly converts the secondary alcohol to a ketone without causing decarboxylation or epimerization of the adjacent nitrile group, setting the stage for stereoselective hydride delivery.

  • Protocol:

    • Cool a solution of oxalyl chloride (1.5 eq) in anhydrous DCM to -78 °C.

    • Add DMSO (3.0 eq) dropwise and stir for 15 minutes to form the active alkoxysulfonium intermediate.

    • Slowly add a solution of the trans-hydroxynitrile (1.0 eq) in DCM. Stir for 45 minutes at -78 °C.

    • Add Triethylamine (Et₃N, 5.0 eq) and allow the mixture to warm to room temperature.

    • Quench with water, extract with DCM, and concentrate to yield N-Boc-4-oxo-pyrrolidine-3-carbonitrile.

Step 4: Stereoselective Reduction (Inversion)
  • Expertise & Causality: L-Selectride (lithium tri-sec-butylborohydride) is employed for its extreme steric bulk. The pseudo-equatorial nitrile group shields one face of the pyrrolidinone. The bulky borohydride exclusively attacks from the less hindered face, pushing the resulting alkoxide into the desired cis-relationship with the nitrile. Furthermore, the lithium cation coordinates with the pyrrolidinone oxygen, locking the conformation to ensure high diastereoselectivity.

  • Protocol:

    • Dissolve the ketone (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

    • Dropwise add L-Selectride (1.0 M in THF, 1.2 eq).

    • Stir at -78 °C for 3 hours.

    • Quench carefully with 10% aqueous H₂O₂ and 1M NaOH to safely oxidize the organoborane byproducts.

    • Extract with EtOAc and purify to isolate cis-N-Boc-4-hydroxy-pyrrolidine-3-carbonitrile.

Step 5: Tandem Nitrile Reduction
  • Expertise & Causality: This step utilizes a brilliant self-directing mechanism. The first equivalent of DIBAL-H deprotonates the C4-hydroxyl, forming an aluminum alkoxide. This intermediate intramolecularly directs the second equivalent of DIBAL-H to the adjacent nitrile, reducing it to an iminium species without epimerizing the delicate alpha-stereocenter. In-situ reduction with NaBH₄ completes the transformation to the primary alcohol.

  • Protocol:

    • Dissolve the cis-hydroxynitrile (1.0 eq) in anhydrous THF at -78 °C.

    • Add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise. Stir for 2 hours, gradually warming to 0 °C.

    • Quench the reaction with anhydrous Methanol (MeOH) at 0 °C.

    • Immediately add NaBH₄ (2.0 eq) and stir for an additional 2 hours.

    • Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 12 hours to break the aluminum emulsion.

    • Extract with EtOAc to yield cis-N-Boc-4-hydroxymethyl-pyrrolidin-3-ol.

Step 6: Deprotection & Salt Isolation
  • Expertise & Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group while simultaneously precipitating the product as a stable, highly pure hydrochloride salt. This self-validating isolation step avoids the need for final chromatographic purification, which is notoriously difficult for highly polar, low-molecular-weight amino diols.

  • Protocol:

    • Dissolve the Boc-protected diol in a minimal amount of dry DCM.

    • Add 4M HCl in Dioxane (10.0 eq) at room temperature.

    • Stir for 2 hours. A white precipitate will form as the deprotection reaches completion.

    • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford pure cis-4-Hydroxymethyl-pyrrolidin-3-ol hydrochloride.

References

  • Source: nih.
  • A practical synthesis of (3R,4R)
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of cis-4-Hydroxymethyl-pyrrolidin-3-ol

Welcome to the technical support guide for cis-4-Hydroxymethyl-pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected solubility chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for cis-4-Hydroxymethyl-pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected solubility challenges with this molecule. While the structure of cis-4-Hydroxymethyl-pyrrolidin-3-ol, with its two hydroxyl groups and a secondary amine, suggests high polarity and good aqueous solubility, experimental observations can sometimes contradict these predictions.[1][2] This guide provides a logical, step-by-step framework to diagnose and resolve these solubility issues, grounded in established principles of physical chemistry and pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor aqueous solubility with my batch of cis-4-Hydroxymethyl-pyrrolidin-3-ol. Isn't this compound supposed to be water-soluble?

A1: Your observation is astute and points to a common challenge in drug development where theoretical predictions based on 2D structure do not fully capture a molecule's real-world behavior. The structure of cis-4-Hydroxymethyl-pyrrolidin-3-ol contains three hydrophilic functional groups (two hydroxyls and one secondary amine) capable of hydrogen bonding with water. However, several factors can lead to lower-than-expected aqueous solubility:

  • High Crystal Lattice Energy: The same functional groups that interact with water can form strong, highly ordered intermolecular hydrogen bonds within the crystal lattice. If this lattice energy is exceptionally high, the energy required for water molecules to break it apart and solvate the individual molecules may be insufficient, resulting in poor solubility. This is often referred to as the "brick dust" problem.[3]

  • pH of the Medium: The pyrrolidine nitrogen is a secondary amine, making the molecule a weak base. Its solubility is therefore highly dependent on pH. In neutral or alkaline solutions, it exists as the neutral free base, which is typically much less soluble than its protonated, cationic form.[3][4]

  • Polymorphism: The compound may exist in multiple crystalline forms, or polymorphs.[5] You may have synthesized or purchased a particularly stable, and thus less soluble, polymorph. It is common for different polymorphs of the same compound to exhibit significant differences in solubility.[6][7]

  • Purity: The presence of non-polar impurities from the synthesis or degradation can significantly impact the overall solubility of the bulk material.

Q2: What is the most critical first step in troubleshooting the solubility of this compound?

A2: The most crucial and straightforward first step is to investigate the effect of pH. Since the molecule is a weak base, adjusting the pH of the aqueous medium is the most effective initial approach to enhance its solubility.[8][] By lowering the pH, the secondary amine becomes protonated, forming a hydrochloride salt (or a salt of the acid used for pH adjustment), which is significantly more polar and, therefore, more soluble in water.[4] The fact that this compound is commercially available as a hydrochloride salt underscores the efficacy of this strategy.[10][11]

Troubleshooting & Optimization Workflow

This section provides a structured approach to diagnosing and solving solubility issues. We will begin with the most common cause (pH) and progress to more complex solid-state and formulation-based solutions.

Initial Troubleshooting Flow

The following diagram outlines the logical progression for troubleshooting.

start Start: Poor Aqueous Solubility Observed check_purity Initial Check: Verify Purity (HPLC, NMR) start->check_purity Always verify starting material check_ph Step 1: pH Adjustment Perform pH-Solubility Profile is_soluble Is Solubility Sufficient for Application? check_ph->is_soluble solid_state Step 2: Solid-State Analysis Investigate Polymorphism & Crystallinity (XRD, DSC) is_soluble->solid_state No   end_goal Goal Achieved: Soluble System is_soluble->end_goal  Yes formulation Step 3: Formulation Strategies Cosolvents, Excipients, Solid Dispersions solid_state->formulation If solid form is the issue, formulation can mitigate it formulation->end_goal check_purity->check_ph

Caption: A logical workflow for troubleshooting poor solubility.

Q3: How do I properly execute a pH-solubility profile experiment?

A3: A pH-solubility profile is a fundamental experiment that quantifies the solubility of an ionizable compound across a range of pH values. This data is critical for understanding its behavior and designing an appropriate formulation.

Protocol 1: pH-Solubility Profile Determination
  • Preparation: Prepare a series of aqueous buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Incubation: Add an excess amount of your solid cis-4-Hydroxymethyl-pyrrolidin-3-ol to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, allow the vials to stand so the excess solid can settle. Centrifuge the vials to pellet any remaining solid.

  • Sampling & Analysis: Carefully remove a sample from the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µg/mL) on the y-axis against the corresponding pH of the buffer on the x-axis.

Data Presentation: Example pH-Solubility Profile
pH of BufferMeasured Solubility (µg/mL)Visual Observation
2.0> 10,000Clear solution
4.08,500Clear solution
6.02,100Clear solution
7.0450Hazy, fine ppt.
7.4150Visible solid
8.050Visible solid
10.045Visible solid

This data clearly shows that solubility is dramatically higher at acidic pH, which is characteristic of a basic compound.

Q4: What if pH adjustment isn't sufficient or I need solubility near neutral pH? Could the solid form be the issue?

A4: Yes. If pH adjustment alone is not a viable solution for your intended application (e.g., intravenous formulations requiring a physiological pH), the solid-state properties of your material are the next logical area to investigate.[12] Different crystal polymorphs of a drug can have the same chemical composition but different internal crystal structures, leading to variations in physical properties like solubility and dissolution rate.[6][13] It's possible you have a highly stable crystalline form with very low intrinsic solubility.

The amorphous form of a compound, which lacks long-range molecular order, is thermodynamically less stable but has higher apparent solubility and a faster dissolution rate compared to its crystalline counterparts.[14]

Key Analytical Techniques for Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify the crystalline or amorphous nature of a material. A crystalline sample will produce a series of sharp peaks (a diffraction pattern), while an amorphous sample will produce a broad halo.[15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions (for amorphous materials), and phase transitions between polymorphs, providing crucial information about the material's thermal properties and stability.[15][16]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for identifying the presence of bound water or solvents in the crystal structure (hydrates/solvates), which can also affect solubility.[16]

Q5: What formulation strategies can I use to improve and maintain solubility, especially at physiological pH?

A5: When intrinsic properties like pH-dependent solubility and solid form are challenging, formulation science offers several powerful techniques. The goal of these strategies is often to create a formulation where the drug is molecularly dispersed, increasing its surface area and preventing it from crystallizing out of solution.[17]

Strategy 1: Cosolvents

A cosolvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[] This makes the environment more favorable for less polar molecules to dissolve.

  • Mechanism: Cosolvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" the drug molecules, thereby increasing solubility.[]

  • Common Examples: Polyethylene Glycols (PEG 300, PEG 400), Propylene Glycol (PG), Ethanol, Glycerol.[18]

  • Application: This is a common and effective strategy for both oral and parenteral formulations. A systematic screening of different cosolvents at various concentrations is recommended.

Protocol 2: Cosolvent Solubility Screen
  • Prepare Cosolvent Mixtures: Create a series of aqueous solutions containing different concentrations of a cosolvent (e.g., 10%, 20%, 40%, 60% v/v PEG 400 in a pH 7.4 phosphate buffer).

  • Determine Solubility: Use the equilibration method described in Protocol 1 to determine the saturation solubility of your compound in each cosolvent mixture.

  • Compare Results: Tabulate the results to identify the most effective cosolvent and the optimal concentration range.

Data Presentation: Example Cosolvent Screening Data (at pH 7.4)
Solvent System (in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase (vs. Buffer)
100% Buffer1501.0x
20% PEG 4001,80012.0x
40% PEG 4007,50050.0x
20% Propylene Glycol1,2508.3x
40% Propylene Glycol4,80032.0x
Strategy 2: Solid Dispersions

Solid dispersion is a highly effective technique for enhancing the solubility of poorly water-soluble drugs.[19][20] It involves dispersing the drug in an inert carrier matrix, usually a hydrophilic polymer, at a solid state.[17][21]

  • Mechanism: The drug exists in an amorphous, high-energy state within the polymer matrix.[22] Upon contact with water, the polymer dissolves rapidly, releasing the drug as fine, molecularly dispersed particles, which leads to a higher dissolution rate and apparent solubility.[17]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycols (PEGs), and specialized polymers like Apinovex™.[17][23][24]

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[19]

    • Fusion (Melting): The drug and carrier are heated until they melt together, followed by rapid cooling. This method is not suitable for heat-sensitive compounds.[19]

Formulation Strategy Selection Guide

start Need to Improve Solubility at Specific pH application Consider Application start->application oral Oral Formulation application->oral Oral parenteral Parenteral (Injectable) Formulation application->parenteral Parenteral cosolvents Cosolvents (PG, PEG) Simple & Effective oral->cosolvents solid_disp Solid Dispersions (PVP, HPMC) For very low solubility oral->solid_disp parenteral->cosolvents micelles Polymeric Micelles (e.g., Apisolex™) For high potency APIs parenteral->micelles complexation Complexation (e.g., Cyclodextrins) Can improve stability parenteral->complexation

Caption: Decision guide for selecting a formulation strategy.

References
  • JETIR (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org.
  • Singh, S., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC.
  • Der Pharmacia Lettre (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Journal of Advanced Pharmacy Education and Research (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Keindl, M., et al. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC.
  • International Journal of Pharmaceutical Research and Applications (2021). A Review on Solubility Enhancement by Solid Dispersion Technique.
  • Caporal-Gautier, J., et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Pharma Excipients (2022). Cosolvent and Complexation Systems.
  • Veeprho (2025). Effect of Polymorphism Formulations.
  • MDPI (2025). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • ACS Publications (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • NETZSCH Analyzing & Testing (n.d.). API Characterization.
  • University of Galway (n.d.). Solid-State API analysis.
  • Pharmaceutical Technology (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Journal of Chemical and Pharmaceutical Research (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR.
  • Heliyon (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • AlfatestLab (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Symbiosis Online Publishing (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Altasciences (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
  • Lubrizol (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Agno Pharmaceuticals (n.d.). Drug Substance Solid State Characterization.
  • European Pharmaceutical Review (2022). Novel excipients for solubility enhancement.
  • EMA (2010). Formulation of poorly soluble compounds.
  • MDPI (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem (2025). Technical Support Center: Solubility Enhancement for (2S)-2-(methylamino)propan-1-ol Derivatives.
  • ResearchGate (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.
  • Feng, Z., et al. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH.
  • Pharma IQ (2011). 3 Tips on Overcoming Poor Aqueous Solubility and Stability.
  • Gattefossé (n.d.). Excipients for solubility and bioavailability enhancement.
  • ACS Publications (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility.
  • Sigma-Aldrich (n.d.). (3R,4R)-4-Hydroxymethyl-pyrrolidin-3-ol hydrochloride.
  • Asian Journal of Pharmacy and Technology (n.d.). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences (n.d.). pH Adjustment and Co-Solvent Optimization.
  • International Journal of Pharmaceutical Sciences Review and Research (2023). Solubility enhancement techniques: A comprehensive review.
  • PharmaBlock (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Organic Syntheses (n.d.). Organic Syntheses Procedure.
  • Fluorochem (n.d.). (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.
  • PubChem (n.d.). (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol.
  • MDPI (n.d.). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
  • ResearchGate (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.

Sources

Optimization

Separation techniques for cis and trans isomers of 4-Hydroxymethyl-pyrrolidin-3-ol

Welcome to the technical support center for the separation of cis- and trans-4-Hydroxymethyl-pyrrolidin-3-ol diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the separation of cis- and trans-4-Hydroxymethyl-pyrrolidin-3-ol diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating these specific stereoisomers. The spatial arrangement of the hydroxyl and hydroxymethyl groups on the pyrrolidine ring dictates the compound's physicochemical properties and biological activity, making efficient and reliable separation a critical step in research and development.

This document provides in-depth, experience-driven guidance in a question-and-answer format, covering everything from initial method selection to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating the cis and trans isomers of 4-Hydroxymethyl-pyrrolidin-3-ol?

The main challenge lies in the high polarity and structural similarity of the two diastereomers. 4-Hydroxymethyl-pyrrolidin-3-ol is a small, hydrophilic molecule containing two hydroxyl groups and a secondary amine. These features lead to:

  • Poor Retention in Reversed-Phase (RP) HPLC: The compound is highly soluble in aqueous mobile phases and has weak interactions with non-polar stationary phases like C18, often resulting in elution near the solvent front.[1]

  • Strong Interactions in Normal-Phase (NP) HPLC: Conversely, the polar functional groups can interact too strongly with polar stationary phases (e.g., bare silica), leading to long retention times and significant peak tailing.[1]

  • Subtle Physicochemical Differences: The cis and trans isomers have very similar molecular weights, pKa values, and polar surface areas, making separation based on these properties difficult. Separation relies on exploiting subtle differences in their three-dimensional shape and how they interact with a stationary phase.

Q2: Which chromatographic technique is the most promising starting point for this separation?

For highly polar compounds like 4-Hydroxymethyl-pyrrolidin-3-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[2][3][4]

Why HILIC? HILIC utilizes a polar stationary phase (such as silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[4][5] This creates a water-rich layer on the surface of the stationary phase. Polar analytes, like our target molecule, partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component.[1][2][5] This mechanism is ideal for compounds that are too polar for reversed-phase and not suitable for normal-phase chromatography.[1][4]

Q3: Do I need to derivatize my sample for analysis?

Derivatization is generally not required for HPLC-based methods like HILIC but is essential for Gas Chromatography (GC) .

  • For HPLC: Derivatization is usually unnecessary. HILIC is specifically designed to handle polar, non-volatile compounds in their native form.

  • For GC: The hydroxyl and amine groups make 4-Hydroxymethyl-pyrrolidin-3-ol non-volatile and prone to strong, undesirable interactions with the GC column. Derivatization is required to cap these active hydrogens, increase volatility, and improve chromatographic peak shape. Common methods include silylation (e.g., with BSTFA or MTBSTFA) or acylation.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development for the HPLC-based separation of 4-Hydroxymethyl-pyrrolidin-3-ol isomers.

Problem 1: Poor or no peak resolution between the cis and trans isomers.

Poor resolution is the most common hurdle in diastereomer separation.[7][8] It manifests as overlapping peaks or a single broad peak.

Root Causes & Solutions:

  • Suboptimal Stationary Phase: The selectivity of the column is paramount.

    • Action: Screen different HILIC stationary phases. While a bare silica column is a good starting point, other chemistries can offer different selectivity.[3] Consider columns with amide, diol, or zwitterionic functional groups, as these can provide alternative hydrogen bonding and dipole-dipole interactions.[3][4]

  • Incorrect Mobile Phase Composition: The choice of organic solvent and buffer affects selectivity.

    • Action (Organic Solvent): While acetonitrile is the most common organic solvent in HILIC, replacing it partially or fully with another solvent like methanol can alter selectivity.[9] However, be aware that methanol is a more polar and stronger solvent in HILIC, which will reduce retention.

    • Action (Aqueous Component): The pH and ionic strength of the aqueous portion of the mobile phase are critical. Adjusting the pH with additives like formic acid or ammonium formate can change the ionization state of the pyrrolidine amine, altering its interaction with the stationary phase and potentially improving resolution.

  • Inadequate Method Parameters:

    • Action (Temperature): Lowering the column temperature can sometimes enhance the subtle energetic differences in the interactions between the isomers and the stationary phase, leading to better resolution. Conversely, increasing temperature can improve peak efficiency.[7] Experiment with temperatures between 25°C and 40°C.

    • Action (Flow Rate): Reduce the flow rate. A lower flow rate increases the time the isomers spend interacting with the stationary phase, which can improve separation, though it will lengthen the analysis time.[10]

Problem 2: Severe peak tailing or broad peaks.

Peak tailing, especially for the amine-containing pyrrolidine ring, is often caused by secondary interactions with the stationary phase.[11]

Root Causes & Solutions:

  • Silanol Interactions: Free silanol groups on silica-based columns can strongly and undesirably interact with the basic nitrogen of the pyrrolidine.

    • Action: Add a competing base or an acidic modifier to the mobile phase. Small amounts of an acid like formic acid or acetic acid (e.g., 0.1%) can protonate the analyte and/or suppress the ionization of silanol groups, leading to more symmetrical peaks.[7] Ammonium formate or ammonium acetate can serve as both a buffer and an ionic strength modifier to improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing broad and asymmetric peaks.[10]

    • Action: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample amount for your column.

Problem 3: Unstable or drifting retention times.

Inconsistent retention times make peak identification and quantification unreliable.[8][11]

Root Causes & Solutions:

  • Insufficient Column Equilibration: This is a very common issue in HILIC. The water layer on the stationary phase takes a significant amount of time to form and stabilize.

    • Action: Ensure the column is equilibrated with the initial mobile phase for at least 20-30 column volumes before the first injection.[11] When changing mobile phases, a thorough equilibration is critical.

  • Mobile Phase Instability:

    • Action: Prepare fresh mobile phases daily. If using a buffer salt, ensure it is fully dissolved and the mobile phase is well-mixed. Evaporation of the organic solvent (acetonitrile) from the mobile phase reservoir can change its composition over time, affecting retention.

Workflow & Method Development

The following diagram outlines a logical workflow for developing a separation method for the cis and trans isomers.

G start Start: Mixture of cis/trans 4-Hydroxymethyl-pyrrolidin-3-ol prep Sample Preparation Dissolve in 90:10 ACN:H2O start->prep hilic Primary Strategy: HILIC Separation prep->hilic Recommended gc Alternative Strategy: GC with Derivatization prep->gc hilic_col Step 1: Column Screening - Bare Silica - Amide - Zwitterionic hilic->hilic_col deriv Step 1: Derivatization Silylation (e.g., BSTFA) or Acylation gc->deriv hilic_mp Step 2: Mobile Phase Optimization - Adjust ACN/Water ratio - Screen pH (Formic Acid, Ammonium Formate) hilic_col->hilic_mp hilic_param Step 3: Parameter Tuning - Temperature (25-40°C) - Flow Rate (e.g., 0.5-1.0 mL/min) hilic_mp->hilic_param resolution Resolution Check (Rs > 1.5?) hilic_param->resolution gc_col Step 2: GC Analysis Use a polar capillary column (e.g., WAX or thick-film 5% Phenyl) deriv->gc_col gc_col->resolution no_res Poor Resolution (Rs < 1.5) resolution->no_res No success Success: Quantify and/or Collect Fractions resolution->success Yes troubleshoot Return to Troubleshooting Guide no_res->troubleshoot troubleshoot->hilic_col Re-evaluate column & mobile phase

Caption: Decision workflow for separating cis/trans isomers.

Detailed Protocols

Protocol 1: HILIC Method for Analytical Separation

This protocol provides a robust starting point for separating the diastereomers.

1. Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, UV or ELSD/CAD detector.

  • Column: HILIC Column (e.g., Bare Silica, Amide, or Zwitterionic phase), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Gradient Elution
Gradient Program 95% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at <210 nm (low sensitivity) or ELSD/CAD/MS (preferred)

3. Procedure:

  • Prepare the mobile phases and sample diluent. Ensure all solvents are HPLC grade and sonicated to degas.

  • Install the HILIC column and equilibrate the system with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in the sample diluent.

  • Inject the sample and run the gradient program.

  • Optimization: If resolution is poor, adjust the gradient slope (make it shallower for better separation) or screen different HILIC columns as outlined in the troubleshooting guide.

Protocol 2: GC-MS with Silylation Derivatization

This protocol is for users who prefer or require a GC-based method.

1. Materials:

  • GC-MS System: Gas chromatograph with a Mass Spectrometric detector.

  • GC Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or similar silylating agent.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the isomer mixture into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Mode Scan (e.g., m/z 50-550)

4. Analysis:

  • Inject 1 µL of the derivatized sample.

  • The cis and trans isomers, now as their more volatile silyl derivatives, should separate chromatographically. Their mass spectra can be used for confirmation. The separation will depend on the differential interaction of the derivatized isomers with the stationary phase.

References

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • HILIC. (n.d.). Dr. Maisch. [Link]

  • Drahoňovská, H. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • O'Brien, D. M., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Chemistry, 73(4), 749–754. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2022). Journal of Analytical Chemistry, 77(12), 1561-1569. [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). [Link]

  • Solving Common Errors in HPLC. (n.d.). Omega Scientific. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]

  • How to separate the diastereomer peak from main peak? (2019, June 18). ResearchGate. [Link]

  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2017, August 30). The Journal of Organic Chemistry. [Link]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (2005, February 17). Organic Process Research & Development. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]

Sources

Troubleshooting

Preventing racemization during cis-4-Hydroxymethyl-pyrrolidin-3-ol functionalization

Preventing Racemization During cis-4-Hydroxymethyl-pyrrolidin-3-ol Functionalization Introduction: The Challenge of Stereochemical Integrity cis-4-Hydroxymethyl-pyrrolidin-3-ol is a valuable chiral building block in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preventing Racemization During cis-4-Hydroxymethyl-pyrrolidin-3-ol Functionalization

Introduction: The Challenge of Stereochemical Integrity

cis-4-Hydroxymethyl-pyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, prized for its densely functionalized and stereochemically defined scaffold. However, its utility is critically dependent on maintaining the stereochemical integrity of its two chiral centers during subsequent chemical modifications. Racemization, or more specifically epimerization, at either the C3 or C4 position can lead to the formation of undesired diastereomers, complicating purification and potentially altering biological activity.[1] This guide provides an in-depth analysis of the mechanisms behind racemization in this system and offers robust troubleshooting strategies and protocols to ensure the stereochemical fidelity of your synthetic intermediates.

Frequently Asked Questions (FAQs)
Q1: At which positions is racemization most likely to occur on the cis-4-Hydroxymethyl-pyrrolidin-3-ol scaffold?

A1: Racemization is most likely to occur at the C3 position, which bears the secondary alcohol. The proton on this carbon is alpha to the hydroxyl group, and under certain conditions, this proton can be abstracted, leading to a planar enolate-like intermediate that can be protonated from either face, resulting in a loss of stereochemical information. The C4 position is generally more stereochemically robust under typical functionalization conditions.

Q2: What are the primary reaction conditions that promote racemization at the C3 position?

A2: The primary drivers of racemization at the C3 position are strongly basic conditions, elevated temperatures, and the use of certain solvents.[2] Strong bases can readily deprotonate the C3 carbon, especially when the adjacent hydroxyl group is deprotonated, forming an alkoxide. High temperatures provide the necessary energy to overcome the activation barrier for this process.[3][4] Protic solvents can also facilitate racemization by stabilizing charged intermediates that may be prone to racemization.[2]

Q3: How can I functionalize the hydroxyl groups without causing racemization?

A3: The key is to select reaction conditions that are not conducive to epimerization. For O-alkylation or O-acylation, this generally means avoiding strong bases and high temperatures. Strategies include:

  • Mild Base Selection: Employing weaker, non-nucleophilic bases such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydride.

  • Kinetic vs. Thermodynamic Control: Operating at lower temperatures to favor the kinetically controlled product, which is the desired stereoisomer, over the thermodynamically more stable, potentially epimerized product.[3][5][6]

  • Protecting Group Strategy: Protecting the secondary alcohol at C3 with a bulky protecting group can sterically hinder the approach of a base to the C3 proton, thus preventing racemization.[2][7]

Q4: Is the Mitsunobu reaction a good choice for functionalizing the hydroxyl groups with inversion of stereochemistry?

A4: Yes, the Mitsunobu reaction is an excellent method for inverting the stereochemistry at a chiral alcohol center.[8][9][10][11][12] It proceeds via an SN2 mechanism, which ensures a clean inversion of the stereocenter.[8][9][11] This can be a powerful tool if the trans diastereomer is the desired target. The reaction is typically performed under mild, neutral conditions, which minimizes the risk of epimerization at other centers.[9]

Troubleshooting Guide: Common Issues and Solutions
Problem Potential Cause Troubleshooting Suggestion Rationale
Significant formation of the trans diastereomer during O-alkylation. Base-induced epimerization at C3. 1. Lower the reaction temperature: Conduct the reaction at 0 °C or even lower.[3][4]2. Change the base: Switch from a strong base (e.g., NaH) to a milder base (e.g., K2CO3, Cs2CO3).[13]3. Use a bulky, non-nucleophilic base: Consider bases like 2,4,6-collidine.[14][15]Lower temperatures favor kinetic control, preventing the system from reaching a thermodynamic equilibrium where the epimerized product may be favored.[3][4][5][6] Milder bases are less likely to deprotonate the C3 carbon.[13] Sterically hindered bases may have difficulty accessing the C3 proton.[14][15]
Low yield in Williamson ether synthesis. Side reactions, such as elimination. 1. Use a primary alkyl halide: The Williamson ether synthesis works best with primary alkyl halides.[16][17]2. Optimize solvent: Use a polar aprotic solvent like DMF or THF.[16][18]Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong base like an alkoxide.[16][17] Polar aprotic solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[18]
Inconsistent results and poor reproducibility. Variable reaction conditions or reagent quality. 1. Ensure anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly opened or purified reagents: Bases and solvents can degrade over time.Water can quench the alkoxide and other reactive intermediates. Some bases are hygroscopic and can lose their potency.
Difficulty in purifying the desired product from its diastereomer. Similar polarity of the diastereomers. 1. Optimize chromatography: Screen different solvent systems and stationary phases (e.g., normal phase silica, reversed-phase C18, or chiral columns).2. Consider derivatization: Derivatizing the remaining free hydroxyl or the pyrrolidine nitrogen may alter the polarity sufficiently to allow for separation.Diastereomers can sometimes be challenging to separate by standard column chromatography. Chiral HPLC can be an effective analytical and preparative tool.[19][20][21][22]
Experimental Protocols
Protocol 1: Racemization-Resistant O-Alkylation (Williamson Ether Synthesis)

This protocol is designed to minimize epimerization during the O-alkylation of the secondary hydroxyl group.

Materials:

  • cis-4-Hydroxymethyl-pyrrolidin-3-ol (or its N-protected derivative)

  • Primary alkyl halide (e.g., benzyl bromide)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of cis-4-Hydroxymethyl-pyrrolidin-3-ol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the chiral purity of the product using chiral HPLC.[19][20][21][22]

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

This protocol achieves functionalization of the secondary alcohol with a clean inversion of stereochemistry.[8][9][10][11][12]

Materials:

  • N-Boc-cis-4-Hydroxymethyl-pyrrolidin-3-ol

  • Triphenylphosphine (PPh3)

  • Diisopropylazodicarboxylate (DIAD)

  • Nucleophile (e.g., p-nitrobenzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-Boc-cis-4-Hydroxymethyl-pyrrolidin-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Key Concepts
Racemization Mechanism at C3

racemization cis_pyrrolidinol cis-Pyrrolidinol (R-configuration at C3) enolate Planar Enolate-like Intermediate (Achiral at C3) cis_pyrrolidinol->enolate - H+ base Strong Base (e.g., NaH) protonation_top Protonation (Top face) enolate->protonation_top + H+ protonation_bottom Protonation (Bottom face) enolate->protonation_bottom + H+ protonation_top->cis_pyrrolidinol trans_pyrrolidinol trans-Pyrrolidinol (S-configuration at C3) protonation_bottom->trans_pyrrolidinol

Caption: Base-catalyzed epimerization at the C3 position via a planar intermediate.

Workflow for Preventing Racemization

workflow start Start: cis-4-Hydroxymethyl- pyrrolidin-3-ol protect_N Protect Pyrrolidine Nitrogen (e.g., Boc) start->protect_N functionalization Functionalization of Hydroxyl Group protect_N->functionalization williamson Williamson Ether Synthesis (Mild Base, Low Temp) functionalization->williamson Retention mitsunobu Mitsunobu Reaction (Stereoinversion) functionalization->mitsunobu Inversion analysis Chiral HPLC Analysis of Product williamson->analysis mitsunobu->analysis deprotection Deprotection analysis->deprotection final_product Final Product with High Chiral Purity deprotection->final_product

Caption: Decision workflow for stereoselective functionalization.

References
  • BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
  • BenchChem. (n.d.). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • BenchChem. (n.d.). Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Chemistry Steps. (2025, March 27). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Leah4sci. (2020, December 11). 33: Kinetic control vs. thermodynamic control [Video]. YouTube.
  • BenchChem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • JOCPR. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • LCGC International. (2016, October 1). Contemporary Analysis of Chiral Molecules.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
  • BenchChem. (n.d.). Minimizing epimerization during Fmoc-N-PEG23-acid coupling.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). : Strategies to Prevent Racemization During Peptide Synthesis.
  • SlideShare. (n.d.). Epimerization of Peptide.
  • PMC. (n.d.). Epimerisation in Peptide Synthesis.

Sources

Optimization

Minimizing side reactions in the oxidation of cis-4-Hydroxymethyl-pyrrolidin-3-ol

Welcome to the technical support center for the selective oxidation of cis-4-hydroxymethyl-pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of cis-4-hydroxymethyl-pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, minimize common side reactions, and troubleshoot experimental challenges.

Introduction

The selective oxidation of cis-4-hydroxymethyl-pyrrolidin-3-ol to its corresponding aldehyde or ketone is a critical step in the synthesis of many biologically active molecules and pharmaceutical intermediates. However, the presence of multiple reactive sites—a primary alcohol, a secondary alcohol, and a secondary amine—presents significant challenges in achieving high selectivity and yield. This guide provides in-depth, field-proven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate in this oxidation?

The main side reactions stem from the molecule's multifunctional nature. Key undesired pathways include:

  • Over-oxidation: The target aldehyde (from the primary alcohol) can be further oxidized to a carboxylic acid.[1][2] This acid may then cyclize to form a lactone with the adjacent secondary alcohol.

  • Oxidation of the Secondary Alcohol: The secondary alcohol on the pyrrolidine ring can be oxidized to a ketone, leading to a dicarbonyl compound if the primary alcohol is also oxidized.

  • Lactam Formation: The pyrrolidine ring itself is susceptible to oxidation at the α-C–H bond (adjacent to the nitrogen), which results in the formation of a γ-lactam.[3][4][5]

  • N-Oxidation: The secondary amine can be oxidized to a nitroxide or other species, particularly with strong oxidizing agents.

Q2: Which oxidizing agents are most suitable for selectively oxidizing the primary alcohol?

To favor the oxidation of the primary alcohol over the secondary one while preserving the pyrrolidine core, mild and sterically sensitive reagents are recommended.

  • TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidine-1-oxyl) and its derivatives are highly effective for the selective oxidation of primary alcohols.[6][7] The bulky nitroxyl radical shows a kinetic preference for the less sterically hindered primary alcohol. Common co-oxidants include sodium hypochlorite (Anelli conditions) or diacetoxyiodobenzene (BAIB).[6][8]

  • Activated DMSO Reagents (Swern, Moffatt): The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride with DMSO) is a very mild and effective method for generating aldehydes without over-oxidation.[9][10][11] Its low-temperature conditions (−78 °C) help suppress many side reactions.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides clean and rapid oxidation of primary alcohols to aldehydes at room temperature.[12][13] It is known for its mildness and broad functional group tolerance.[14]

Q3: Is a protecting group for the pyrrolidine nitrogen necessary?

Yes, absolutely. An unprotected secondary amine can interfere with the oxidation in several ways: it can be oxidized itself, it can act as a base, or it can coordinate to the oxidant. Protecting the nitrogen is critical for a clean and predictable reaction.

  • Boc (tert-Butoxycarbonyl): This is often the best choice. It is stable under most neutral or slightly basic oxidation conditions (DMP, TEMPO) and is robust enough for Swern oxidation conditions. It can be easily removed later with acid (e.g., TFA).[15]

  • Cbz (Carboxybenzyl): Also a reliable choice, stable to a wide range of conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would also reduce the newly formed aldehyde unless carefully controlled.[16]

Visual Guide: Reaction Pathways

The following diagram illustrates the desired reaction and the potential side products that can arise during the oxidation of N-protected cis-4-hydroxymethyl-pyrrolidin-3-ol.

G cluster_start Starting Material cluster_products Potential Products SM N-Protected cis-4-Hydroxymethyl-pyrrolidin-3-ol Desired Desired Aldehyde (Primary Alcohol Oxidation) SM->Desired Mild, Selective Oxidation (e.g., TEMPO, Swern) Side2 Dicarbonyl Product (Diol Oxidation) SM->Side2 Non-selective or Harsh Oxidation Side3 Lactam Formation (Ring C-H Oxidation) SM->Side3 Ring Oxidation Side1 Over-oxidation Product (Lactone) Desired->Side1 Over-oxidation

Caption: Desired oxidation pathway and major side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem 1: Low Yield of the Desired Aldehyde

Your reaction shows low conversion of the starting material or the formation of multiple unidentified products.

Potential Causes & Solutions
  • Inactive Oxidant:

    • Cause: Reagents like DMP and Swern activators (oxalyl chloride) are moisture-sensitive. TEMPO co-oxidants like bleach can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. For DMP, consider an improved preparation procedure if using in-house material.[14] For Swern, ensure anhydrous conditions are strictly maintained.

  • Suboptimal Reaction Temperature:

    • Cause: Swern oxidations require very low temperatures (typically -78 °C) for the initial activation steps to prevent side reactions.[9][11] Warming the reaction prematurely can lead to decomposition of the active species.

    • Solution: Maintain the recommended temperature profile for your chosen protocol. Use a cryo-cool or a dry ice/acetone bath to ensure stable low temperatures.

  • Insufficient Reagent Stoichiometry:

    • Cause: Using too little oxidant will naturally lead to incomplete conversion.

    • Solution: While a large excess should be avoided to prevent side reactions, ensure you are using at least the stoichiometrically required amount. A slight excess (e.g., 1.1-1.5 equivalents) is common for DMP and Swern oxidations. For catalytic systems like TEMPO, ensure the co-oxidant is sufficient.

Troubleshooting Workflow

G Start Low Yield of Aldehyde TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC SM_Present High Amount of Starting Material Remains TLC->SM_Present Incomplete Conversion Side_Products Multiple Side Products Observed TLC->Side_Products Poor Selectivity Sol1 1. Check Reagent Quality (DMP, Oxalyl Chloride). 2. Increase Reagent Equivalents (1.2-1.5 eq). 3. Extend Reaction Time. SM_Present->Sol1 Sol2 1. Verify Reaction Temperature (esp. for Swern). 2. Re-evaluate Choice of Oxidant (consider milder options). 3. Check N-Protecting Group Stability. Side_Products->Sol2

Caption: Troubleshooting workflow for low aldehyde yield.

Problem 2: Significant Formation of a Lactam Byproduct

You observe a significant amount of a product corresponding to the molecular weight of the oxidized pyrrolidinone (lactam).

Potential Causes & Solutions
  • Oxidant Choice:

    • Cause: Some oxidation systems, particularly those involving radical pathways or harsh conditions, can promote oxidation at the C-H bond alpha to the pyrrolidine nitrogen.[17] Electrochemical methods or certain quinone-based oxidants are known to favor this pathway.[3][18]

    • Solution: Switch to a milder, non-radical oxidation system. Swern and DMP oxidations are generally less prone to causing lactam formation than some TEMPO/co-oxidant systems if reaction conditions are not optimized.

  • N-Protecting Group:

    • Cause: The electron-donating nature of the nitrogen atom facilitates α-C-H oxidation. An electron-withdrawing protecting group can deactivate this position.

    • Solution: Ensure your nitrogen is protected. A Boc group is generally sufficient. If lactam formation persists, consider a more strongly electron-withdrawing group like a tosyl (Ts) group, but be mindful of its harsher deprotection conditions.

Problem 3: Over-oxidation to Carboxylic Acid or Lactone

The desired aldehyde is formed, but a significant portion is converted into a carboxylic acid or the corresponding lactone.

Potential Causes & Solutions
  • Oxidant Type and Equivalents:

    • Cause: This is a classic issue with many oxidants. While DMP and Swern are known to stop at the aldehyde, impure reagents or prolonged reaction times at elevated temperatures can lead to over-oxidation.[1][19] Some TEMPO systems, if not buffered or controlled, can lead to the carboxylic acid.[8]

    • Solution:

      • Swern/DMP: Use a minimal excess of the oxidant (1.1-1.2 eq) and carefully monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed.

      • TEMPO: Use a biphasic system (e.g., CH₂Cl₂/water) with a phosphate buffer at pH 7 to prevent conditions that favor over-oxidation.[6] The Anelli protocol is well-established for this.

  • Workup Conditions:

    • Cause: The aldehyde product can be sensitive to air oxidation, especially under basic or non-neutral pH conditions during workup.

    • Solution: Perform the workup under a nitrogen or argon atmosphere if the aldehyde is particularly sensitive. Ensure any aqueous washes are neutral or slightly acidic. Avoid prolonged exposure to basic conditions.[20]

Recommended Protocols

The following are starting-point protocols. Optimization for your specific substrate and scale is recommended. Always perform reactions in a well-ventilated fume hood.

Table 1: Comparison of Recommended Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO (Anelli-type)
Key Reagents DMSO, (COCl)₂, Et₃NDMPTEMPO, NaOCl, KBr, NaHCO₃
Temperature -78 °C to RTRoom Temperature0 °C to Room Temperature
Pros - Stops cleanly at aldehyde[11]- High yields- Tolerates many functional groups[9]- Mild, neutral conditions[12]- Fast reaction times- Easy workup- Highly selective for primary alcohols[6]- Catalytic in TEMPO- "Green" co-oxidant (bleach)[21]
Cons - Requires cryogenic temps- Malodorous Me₂S byproduct[19]- Toxic CO byproduct- Reagent is explosive under impact/heat- Stoichiometric use of iodine reagent- Can lead to over-oxidation if not buffered- NaOCl can cause chlorination[8]
Protocol 1: Swern Oxidation
  • Setup: To a flame-dried, three-neck flask under Argon, add anhydrous dichloromethane (DCM, 0.2 M) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C.

  • Activation: Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM to the flask, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of N-Boc-cis-4-hydroxymethyl-pyrrolidin-3-ol (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 45 minutes.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a flask under Nitrogen, add the N-Boc-cis-4-hydroxymethyl-pyrrolidin-3-ol (1.0 eq) and anhydrous DCM (0.1 M).

  • Oxidation: Add solid Dess-Martin Periodinane (1.2 eq) in one portion. If the substrate is acid-sensitive, add pyridine (2.0 eq) to buffer the acetic acid byproduct.[12]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically complete in 1-3 hours).

  • Workup: Upon completion, dilute the reaction with diethyl ether and quench by pouring into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the layers are clear. Separate the layers, extract the aqueous phase with ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation
  • Setup: To a flask, add the N-Boc-cis-4-hydroxymethyl-pyrrolidin-3-ol (1.0 eq), DCM (0.2 M), and an aqueous solution of NaHCO₃ (2.0 eq) and KBr (0.1 eq). Cool the vigorously stirred biphasic mixture to 0 °C.

  • Catalyst Addition: Add TEMPO (0.05 eq) to the mixture.

  • Oxidation: Add commercial bleach (NaOCl solution, ~10-13%, 1.5 eq) dropwise, keeping the internal temperature below 5 °C.

  • Monitoring: Stir at 0 °C and monitor by TLC. The orange color of the reaction should persist; if it fades, the NaOCl is being consumed.

  • Workup: Once the starting material is consumed, quench with saturated aqueous Na₂S₂O₃. Separate the layers, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • ACS Publications | The Journal of Organic Chemistry. (2016). Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. [Link]

  • ResearchGate. (n.d.). Lactam formation via α‐oxygenation of pyrrolidine: previous and present.... [Link]

  • ACS Publications | The Journal of Organic Chemistry. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. [Link]

  • ACS Publications. (2016).
  • Organic Chemistry Portal. (n.d.). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • PubMed. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. [Link]

  • ResearchGate. (2020). Application of the Cu(I)/TEMPO/O 2 catalytic system for aerobic oxidative dehydrogenative aromatization of pyrrolidines. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • ACS Publications | The Journal of Organic Chemistry. (n.d.). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • RSC Publishing. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

  • University of Pennsylvania. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]

  • PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

  • Google Patents. (2009).
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). The Swern Oxidation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). TEMPO (General overview). [Link]

  • Chem-Station. (2014). TEMPO Oxidation. [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. [Link]

  • YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • RSC Publishing. (n.d.). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. [Link]

  • RSC Publishing. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

  • PubMed. (2018). Redox-Neutral α-C-H Functionalization of Pyrrolidin-3-ol. [Link]

  • PubMed. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for cis-4-Hydroxymethyl-pyrrolidin-3-ol

Welcome to the technical support center for the analysis of cis-4-Hydroxymethyl-pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are developing and optimizing Hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of cis-4-Hydroxymethyl-pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this and other highly polar, non-chromophoric small molecules.

The unique physicochemical properties of cis-4-Hydroxymethyl-pyrrolidin-3-ol present distinct analytical challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in scientific principles and field-proven experience.

Part 1: Foundational Concepts & FAQs

Before diving into troubleshooting, it's crucial to understand the analyte's properties. These characteristics dictate our entire analytical strategy.

Analyte Physicochemical Properties
PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₅H₁₁NO₂Low molecular weight (117.15 g/mol ).[1]
Polarity (XLogP3) -0.9[1]Highly Polar : The negative LogP value indicates high hydrophilicity. The molecule is more soluble in water than in octanol. This is the primary reason for poor or no retention on traditional reversed-phase (e.g., C18) columns.[2][3][4][5]
UV Chromophore None : The molecule lacks conjugated double bonds or aromatic rings.No UV Absorbance : The analyte is essentially invisible to standard UV-Vis detectors, necessitating alternative detection methods like ELSD, CAD, or MS, or chemical derivatization.[6][7][8][9]
Functional Groups Secondary Amine, Primary Alcohol, Secondary AlcoholThese groups provide opportunities for derivatization to add a UV-active or fluorescent tag.[10][11][12] They also influence interactions with the stationary phase, especially in HILIC mode.
pKa Not readily available, but the pyrrolidine nitrogen is basic.The charge state can be manipulated by adjusting mobile phase pH to influence retention, particularly in ion-exchange or HILIC modes.
Frequently Asked Questions

Q1: Why does my cis-4-Hydroxymethyl-pyrrolidin-3-ol analyte show no retention on my C18 column?

A1: This is the most common issue and is entirely expected. Standard reversed-phase (RP) chromatography separates molecules based on hydrophobicity.[2] A C18 column has a nonpolar stationary phase. Your analyte, with a negative LogP value, is extremely polar and has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar stationary phase. Consequently, it travels with the solvent front and elutes without being retained.[3][4][5] Using a 100% aqueous mobile phase can sometimes help with polar analytes, but many standard C18 columns suffer from "hydrophobic collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[13]

Q2: I don't have an ELSD, CAD, or Mass Spectrometer. Can I still develop a method using a UV detector?

A2: Yes, but it requires an additional step: chemical derivatization . Since your analyte lacks a UV-absorbing chromophore, you must chemically attach a molecule (a "tag") that is UV-active.[9] This is typically done pre-column. The derivatization reaction targets the analyte's functional groups (the secondary amine and hydroxyl groups). The resulting derivative will be more hydrophobic and will possess strong UV absorbance, allowing for both retention on a reversed-phase column and detection by a UV-Vis detector.[12][14]

Q3: What is HILIC, and why is it a good choice for this compound?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for retaining and separating very polar compounds.[2][15][16] It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile (>70%).[3][17]

In HILIC, the polar analyte partitions into a water-enriched layer that forms on the surface of the polar stationary phase. Retention is based on a combination of partitioning, hydrogen bonding, and electrostatic interactions.[15][17][18] Because cis-4-Hydroxymethyl-pyrrolidin-3-ol is highly polar, it will be well-retained by HILIC, making this the most direct and recommended starting point if derivatization is to be avoided.[19]

Part 2: Troubleshooting Guide & Method Development Workflows

This section is structured around common problems encountered during method development.

Problem 1: Low or No Retention

You've tried an initial injection and your peak is at or near the void volume (t₀).

G start Start: No/Poor Retention check_mode Is the separation mode appropriate for a highly polar analyte? start->check_mode is_rplc Using Reversed-Phase (e.g., C18)? check_mode->is_rplc Check Mode is_hilic Using HILIC? check_mode->is_hilic Check Mode rplc_sol This is expected. Switch to a more suitable mode. is_rplc->rplc_sol Yes hilic_sol Optimize HILIC conditions. is_hilic->hilic_sol Yes switch_to_hilic Action: Switch to HILIC column. rplc_sol->switch_to_hilic switch_to_ipc Action: Introduce Ion-Pairing Reagents. rplc_sol->switch_to_ipc hilic_check_org Is organic content >80% in starting mobile phase? hilic_sol->hilic_check_org hilic_org_high Yes hilic_check_org->hilic_org_high Yes hilic_org_low No hilic_check_org->hilic_org_low No hilic_check_buffer Is a buffer used in the aqueous portion? hilic_org_high->hilic_check_buffer hilic_inc_org Action: Increase acetonitrile concentration. hilic_org_low->hilic_inc_org hilic_add_buffer Action: Add buffer (e.g., 10 mM Ammonium Formate). hilic_check_buffer->hilic_add_buffer No hilic_check_equil Is column properly equilibrated (>20 column volumes)? hilic_check_buffer->hilic_check_equil Yes hilic_equilibrate Action: Increase equilibration time. hilic_check_equil->hilic_equilibrate No

Caption: Troubleshooting workflow for poor analyte retention.

  • Option A: Switch to HILIC (Recommended)

    • Why it works: HILIC is designed for polar compounds. Retention increases as the analyte's polarity increases and as the mobile phase's organic content (acetonitrile) increases.[3][17]

    • Protocol: See "Protocol 1: Generic HILIC Method" below.

    • Troubleshooting within HILIC: If retention is still low in HILIC mode, increase the percentage of acetonitrile in your mobile phase. A minimum of 3% water is required to maintain the aqueous layer on the stationary phase.[15] Ensure the column is thoroughly equilibrated, as HILIC columns can require longer equilibration times (20+ column volumes) than RP columns.[2][20]

  • Option B: Use Ion-Pair Reversed-Phase Chromatography

    • Why it works: An ion-pairing (IP) reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase.[21] For your basic amine, an alkyl sulfonate (anionic IP reagent) like sodium octanesulfonate is suitable.[3] The IP reagent forms a neutral complex with the ionized analyte, making the complex more hydrophobic and thus more retainable on a C18 column.[21]

    • Considerations: IP reagents can be harsh on columns, require long equilibration times, and are often not compatible with mass spectrometry due to their non-volatile nature.[3]

Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Your analyte is retained, but the peak is asymmetrical or split.

Peak Shape IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: In HILIC, charged analytes can have unwanted ionic interactions with the stationary phase.Add/Increase Buffer: Use a buffer like ammonium formate or ammonium acetate (10-20 mM) in the aqueous portion of the mobile phase.[15][20] The buffer ions compete for active sites, masking secondary interactions and improving peak shape.[22]
Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase (e.g., high water content for HILIC).Match Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water).[2]
Peak Fronting Analyte Overload: Injecting too much mass on the column.Reduce Injection Mass: Dilute your sample or reduce the injection volume and re-inject. The peak shape should become more symmetrical.[23]
Catastrophic Column Failure: A void has formed at the column inlet.Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Split Peaks Partial Column Blockage: Particulates on the inlet frit.Install/Replace In-line Filter/Guard Column: Protect the analytical column. Try reverse-flushing the column to waste.
Sample Dissolution/Injection Issues: Analyte not fully dissolved or mismatch between injection solvent and mobile phase.Ensure the sample is fully dissolved. As with tailing, match the injection solvent to the mobile phase.[22]
Problem 3: Low Sensitivity / No Detectable Peak

You expect a peak based on the sample concentration, but see nothing or only a very small signal.

G start Start: Low/No Signal check_detector What detector is being used? start->check_detector uv_sol Analyte has no chromophore. This is expected. check_detector->uv_sol is_uv aerosol_sol Detector requires non-volatile analyte and volatile mobile phase. check_detector->aerosol_sol is_aerosol ms_sol Check ionization and mobile phase compatibility. check_detector->ms_sol is_ms is_uv UV-Vis is_aerosol ELSD / CAD is_ms Mass Spec (MS) uv_action Action: Use an aerosol detector (ELSD/CAD), MS, or implement a derivatization protocol. uv_sol->uv_action aerosol_action Action: Ensure mobile phase buffers are volatile (e.g., Ammonium Formate, NOT Phosphate). Check detector settings (drift tube temp, gas flow). aerosol_sol->aerosol_action ms_action Action: Use volatile buffers. Optimize ESI source parameters (cone voltage, etc.). Ensure pH promotes analyte ionization. ms_sol->ms_action

Caption: Decision tree for troubleshooting low detector sensitivity.

  • For ELSD/CAD Users:

    • Principle: Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are universal detectors that work for any non-volatile analyte.[7] The process involves nebulizing the column eluent, evaporating the mobile phase, and then detecting the remaining solid analyte particles.[24][25][26]

    • Key Requirement: The mobile phase must be volatile. Non-volatile buffers like sodium phosphate will precipitate in the detector and create a very high background signal while also contaminating the system.

    • Troubleshooting:

      • Use Volatile Buffers: Switch to ammonium formate or ammonium acetate.

      • Optimize Settings: Adjust the drift tube/evaporation temperature and the nebulizer gas (Nitrogen) flow rate. The temperature must be high enough to evaporate the mobile phase but not so high that it volatilizes your analyte.[25]

  • For MS Users:

    • Principle: Mass Spectrometry is highly sensitive and specific. For this analyte, Electrospray Ionization (ESI) in positive mode is the logical choice, as the secondary amine will readily accept a proton.

    • Troubleshooting:

      • Use Volatile Buffers: As with ELSD/CAD, non-volatile buffers will contaminate the MS source.[3]

      • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of the pyrrolidine nitrogen to ensure it is protonated ([M+H]⁺) and ionizes efficiently. Adding a small amount of formic acid (0.1%) to the mobile phase is a common practice.

      • Optimize Source Parameters: Tune the instrument's source parameters (e.g., capillary voltage, cone voltage, source temperature) specifically for your analyte by infusing a standard solution directly.

Part 3: Experimental Protocols

Protocol 1: Generic HILIC Method with CAD/ELSD/MS Detection

This protocol is a robust starting point for method development.

  • Column: Select a HILIC column (e.g., Bare Silica, Amide, or Zwitterionic phase), 100-150 mm length, 2.1 or 3.0 mm i.d., < 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A (Aqueous) %B (Acetonitrile)
    0.0 5 95
    10.0 40 60
    10.1 5 95

    | 15.0 | 5 | 95 |

  • Flow Rate: 0.3 - 0.5 mL/min (for 2.1 - 3.0 mm i.d. columns).

  • Column Temperature: 30 °C.

  • Injection Volume: 1 - 5 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water.

  • Equilibration: Equilibrate the column with the initial conditions for at least 15 minutes (or ~20 column volumes) before the first injection and between runs.[20]

Protocol 2: Pre-Column Derivatization for UV Detection

This protocol uses Benzoyl Chloride, which reacts with primary/secondary amines and alcohols to form a UV-active derivative.[11]

  • Reagent Preparation:

    • Derivatization Reagent: 2% (v/v) Benzoyl Chloride in Acetonitrile.

    • Base Catalyst: 1 M Sodium Bicarbonate solution.

  • Derivatization Procedure:

    • To 100 µL of your sample (dissolved in a suitable buffer or water), add 200 µL of 1 M Sodium Bicarbonate.

    • Add 200 µL of the 2% Benzoyl Chloride reagent.

    • Vortex immediately for 30-60 seconds.

    • Allow the reaction to proceed at room temperature for 10-15 minutes.

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) or acidify to stop the reaction.

    • The derivative is now more hydrophobic and can be extracted using a nonpolar solvent (e.g., ethyl acetate) or directly injected if the sample matrix is clean.

  • HPLC Conditions (for the Benzoyl Derivative):

    • Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a suitable gradient, for example, from 30% B to 95% B over 15 minutes.

    • Detection: UV at ~230 nm (for the benzoyl chromophore).

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • LCGC International. Material Identification by HPLC with Charged Aerosol Detection. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • LCGC International. A structured, general purpose approach to method development for bioanalytical HILIC–MS-MS applications. [Link]

  • BioPharm International. (2025, November 5). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • International Labmate. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

  • Lab Tech. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Biotage. (2023, January 23). So, how does an ELSD work?. [Link]

  • Waters Corporation. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. [Link]

  • PubMed. (2019, May 14). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Link]

  • ResearchGate. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • PubChem. (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol. [Link]

  • ChemRxiv. (2023, June 29). Investigation of the Physicochemical Properties of Pyrrolidinium-Based Mixed Plastic Crystal Electrolytes. [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in cis-4-Hydroxymethyl-pyrrolidin-3-ol Substitutions

Welcome to the technical support center for navigating the synthetic challenges associated with cis-4-Hydroxymethyl-pyrrolidin-3-ol. This valuable chiral building block is a cornerstone in the synthesis of numerous bioac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with cis-4-Hydroxymethyl-pyrrolidin-3-ol. This valuable chiral building block is a cornerstone in the synthesis of numerous bioactive molecules and complex natural products. However, its inherent stereochemistry, particularly the cis relationship between the hydroxymethyl and hydroxyl groups, presents significant steric challenges in substitution reactions. This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to empower researchers in overcoming these synthetic hurdles.

The cis orientation of the substituents on the pyrrolidine ring creates a sterically congested environment, which can impede the approach of nucleophiles and reagents.[1][2] This often leads to low reaction yields, undesired side products, or complete reaction failure. Understanding the interplay of steric and electronic effects is paramount to developing successful substitution strategies.[3][4]

Frequently Asked Questions (FAQs)

Q1: My standard SN2 reaction to substitute the C3-hydroxyl group is failing. What are the likely causes?

A1: The primary culprit is the steric hindrance imposed by the adjacent cis-hydroxymethyl group at the C4 position. This bulkiness shields the C3 carbon from backside attack by the nucleophile, a prerequisite for the SN2 mechanism. Additionally, the free hydroxyl group can interfere with the reaction through hydrogen bonding or by acting as a competing nucleophile.

Troubleshooting Steps:

  • Activation of the Hydroxyl Group: Convert the hydroxyl into a better leaving group. Mesylates, tosylates, or triflates are excellent choices. However, the steric hindrance can also make the activation step itself challenging.

  • Employ the Mitsunobu Reaction: This reaction is renowned for its ability to effect stereoinversion at sterically hindered secondary alcohols.[5][6] It proceeds via an alkoxyphosphonium salt, which is a highly reactive intermediate.

  • Protecting Group Strategy: The C4-hydroxymethyl group and the pyrrolidine nitrogen should be protected to prevent side reactions. An orthogonal protecting group strategy is often necessary to allow for selective deprotection later in the synthetic sequence.[7][8]

Q2: I'm observing a mixture of regioisomers when attempting to functionalize the pyrrolidine ring. How can I improve selectivity?

A2: Regioisomeric mixtures often arise from the similar reactivity of the two hydroxyl groups and the nitrogen atom.

Strategies for Improved Regioselectivity:

  • Differential Protection: Utilize protecting groups of varying steric bulk to selectively protect one hydroxyl group over the other. For instance, a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) might preferentially protect the less hindered primary hydroxyl group at C4.[9]

  • Stepwise Functionalization: Protect all reactive sites and then selectively deprotect one site at a time for subsequent reactions. This provides precise control over the substitution pattern.

  • Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity by coordinating to one of the functional groups and directing the reagent to a specific site.[4]

Q3: The Mitsunobu reaction on my cis-4-hydroxymethyl-pyrrolidin-3-ol substrate is giving low yields. How can I optimize it?

A3: While powerful, the Mitsunobu reaction can be sensitive to steric hindrance and the pKa of the nucleophile.[5]

Optimization Tips:

  • Reagent Choice: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) for sterically hindered alcohols as it can sometimes lead to cleaner reactions and easier purification.[5][6]

  • Solvent: Anhydrous THF is the most common solvent, but other ethereal solvents can be explored. Ensure the solvent is rigorously dried, as water will consume the reagents.

  • Temperature Control: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. For sluggish reactions, gentle heating may be necessary, but this should be done cautiously to avoid decomposition of the Mitsunobu adduct.

  • Order of Addition: The standard protocol involves adding the azodicarboxylate slowly to a solution of the alcohol, triphenylphosphine, and the nucleophile.[5] Altering the order of addition is generally not recommended.

  • Nucleophile pKa: The pKa of the nucleophilic partner should ideally be below 13 to ensure it is acidic enough to be deprotonated by the betaine intermediate.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No reaction or low conversion in a standard substitution attempt on C3-OH. • Severe steric hindrance from the cis-C4-CH₂OH group.• Poor leaving group ability of the hydroxyl group.• Activate the C3-OH with MsCl, TsCl, or Tf₂O.• Employ the Mitsunobu reaction for stereoinvertive substitution.[10][11]
Formation of multiple products (regioisomers). • Similar reactivity of C3-OH, C4-CH₂OH, and the N-H group.• Implement an orthogonal protecting group strategy (e.g., Boc for nitrogen, silyl ethers for hydroxyls).[9][12]• Use a bulky protecting group to selectively protect the primary C4-CH₂OH.
Low yield in Mitsunobu reaction. • Steric hindrance impeding the formation of the alkoxyphosphonium intermediate.• Nucleophile is not acidic enough (pKa > 13).• Presence of water in the reaction.• Use DIAD instead of DEAD.[5]• Ensure all reagents and solvents are anhydrous.• For weakly acidic nucleophiles, consider using pre-formed salts or adding a non-nucleophilic base.
Difficulty in removing byproducts (e.g., triphenylphosphine oxide). • Triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to separate chromatographically.• Use polymer-bound triphenylphosphine, which can be removed by filtration.• Employ modified azodicarboxylates (e.g., di-(4-chlorobenzyl)azodicarboxylate) where the hydrazine byproduct is easily removed.[5]
Experimental Protocols
Protocol 1: Selective Protection of the Primary Hydroxyl Group

This protocol describes the selective protection of the primary hydroxyl group at the C4 position using a bulky silyl ether.

Materials:

  • cis-N-Boc-4-Hydroxymethyl-pyrrolidin-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve cis-N-Boc-4-hydroxymethyl-pyrrolidin-3-ol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.1 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Substitution of the C3-Hydroxyl Group

This protocol outlines a general procedure for the stereoinvertive substitution of the secondary hydroxyl group at the C3 position.

Materials:

  • N-Boc-4-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-3-ol (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Nucleophile (e.g., a carboxylic acid, phthalimide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-4-(tert-butyldimethylsilyloxymethyl)pyrrolidin-3-ol (1.0 equiv), PPh₃ (1.5 equiv), and the nucleophile (1.2 equiv) in anhydrous THF, cool the mixture to 0 °C.

  • Add DIAD (1.5 equiv) dropwise to the stirred solution.[13]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to isolate the desired product and remove the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Visualizing the Strategy: Overcoming Steric Hindrance

The following workflow illustrates the strategic approach to achieving selective substitution on the cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold.

Steric_Hindrance_Strategy Start cis-4-Hydroxymethyl- pyrrolidin-3-ol N_Protect Protect Pyrrolidine Nitrogen (e.g., Boc) Start->N_Protect 1. Prevent N-alkylation Selective_O_Protect Selectively Protect Primary OH (C4) (e.g., TBDMS) N_Protect->Selective_O_Protect 2. Direct reactivity Activate_OH Activate Secondary OH (C3) Selective_O_Protect->Activate_OH 3. Enable substitution Substitution Nucleophilic Substitution (SN2) Activate_OH->Substitution 4. Introduce nucleophile Deprotection Deprotection Steps Substitution->Deprotection 5. Unmask functional groups Final_Product Desired Substituted Pyrrolidine Deprotection->Final_Product 6. Final Compound

Caption: A strategic workflow for the functionalization of cis-4-hydroxymethyl-pyrrolidin-3-ol.

Key Mechanistic Insight: The Mitsunobu Reaction

The success of the Mitsunobu reaction in overcoming steric barriers lies in its unique mechanism, which avoids a direct backside attack on the hindered carbon in the rate-determining step.

Mitsunobu_Mechanism cluster_substitution Substitution Phase Alcohol R-OH Hindered Alcohol Alkoxyphosphonium [R-O-PPh₃]⁺ Key Intermediate Alcohol->Alkoxyphosphonium PPh3 PPh₃ DIAD DIAD Betaine PPh₃⁺-N⁻(CO₂iPr)N(CO₂iPr)H DIAD->Betaine + PPh₃ Anion Nu⁻ Betaine->Anion + Nu-H Product R-Nu Inverted Stereochemistry Alkoxyphosphonium->Product + Nu⁻ (SN2) TPPO O=PPh₃ Byproduct Alkoxyphosphonium->TPPO Nucleophile Nucleophile

Sources

Reference Data & Comparative Studies

Validation

cis-4-Hydroxymethyl-pyrrolidin-3-ol vs trans-4-Hydroxymethyl-pyrrolidin-3-ol reactivity comparison

Introduction In the landscape of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone of molecular design.[1] Its prevalence in a vast array of biologically active natural products and synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone of molecular design.[1] Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its importance.[2] Among the myriad of substituted pyrrolidines, 4-Hydroxymethyl-pyrrolidin-3-ol, a chiral diol, presents itself as a particularly valuable building block. Its two hydroxyl groups and secondary amine offer multiple points for diversification, while its stereochemistry provides a means to explore three-dimensional chemical space. This guide provides an in-depth comparison of the reactivity of the cis- and trans- diastereomers of 4-Hydroxymethyl-pyrrolidin-3-ol, offering insights into how their distinct stereochemical arrangements govern their behavior in key synthetic transformations. This analysis is grounded in fundamental principles of conformational analysis and stereoelectronic effects, supported by data from analogous systems in the peer-reviewed literature.

Stereochemistry and Conformational Analysis: The Root of Reactivity Differences

The reactivity of any cyclic molecule is intrinsically linked to its three-dimensional structure. For the cis- and trans-isomers of 4-Hydroxymethyl-pyrrolidin-3-ol, the spatial arrangement of the hydroxyl and hydroxymethyl substituents dictates the conformational preferences of the five-membered ring, which in turn influences the accessibility of the reactive centers: the nitrogen lone pair and the two hydroxyl groups.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms.[3] The substituents on the ring play a critical role in determining the favored pucker.

  • trans-4-Hydroxymethyl-pyrrolidin-3-ol: In the trans isomer, the C3-hydroxyl and C4-hydroxymethyl groups are on opposite faces of the ring. This arrangement allows both bulky substituents to potentially occupy pseudo-equatorial positions in a favored conformation, minimizing steric strain. This generally leads to a more predictable and stable conformation.[4]

  • cis-4-Hydroxymethyl-pyrrolidin-3-ol: Conversely, the cis isomer has both substituents on the same face of the ring. This arrangement can lead to increased steric interactions and may favor a conformation where one substituent is forced into a pseudo-axial orientation. The presence of two adjacent, same-face substituents can also introduce the possibility of intramolecular hydrogen bonding, which can further influence the conformational landscape and the relative reactivity of the hydroxyl groups.[5]

conformations cluster_trans trans-4-Hydroxymethyl-pyrrolidin-3-ol cluster_cis cis-4-Hydroxymethyl-pyrrolidin-3-ol trans_eq Both pseudo-equatorial (Lower Energy) trans_ax Both pseudo-axial (Higher Energy) trans_eq->trans_ax Ring Flip cis_ax_eq One pseudo-axial, one pseudo-equatorial cis_intra_H Intramolecular H-bonding cis_ax_eq->cis_intra_H Conformational Change experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start cis- and trans-isomers dissolve Dissolve each isomer in separate flasks (e.g., in CH2Cl2 with a base like Et3N) start->dissolve add_reagent Add a limiting amount of acylating agent (e.g., Acetyl Chloride) to each flask at 0°C dissolve->add_reagent stir Stir reactions at constant temperature add_reagent->stir quench Quench reactions at various time points stir->quench analyze Analyze by LC-MS or GC-MS to determine the ratio of starting material to product quench->analyze conclusion Conclusion on Relative Reactivity analyze->conclusion Compare rates of conversion

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for cis-4-Hydroxymethyl-pyrrolidin-3-ol

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of cis-4-Hydroxymethyl-pyrrolidin-3-ol (c-HMP) in biological ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of cis-4-Hydroxymethyl-pyrrolidin-3-ol (c-HMP) in biological matrices. As a small, polar, and highly hydrophilic compound, c-HMP presents unique analytical challenges that necessitate a robust and meticulously validated method to ensure data integrity for pharmacokinetic, toxicokinetic, and other regulatory studies.

The principles and protocols outlined herein are grounded in the latest international regulatory standards, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency (EMA) "Guideline on bioanalytical method validation".[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and defensible analytical method.

The Analytical Challenge: Understanding c-HMP

The physicochemical properties of c-HMP—high polarity and hydrophilicity—make it poorly suited for traditional reversed-phase (RP) chromatography. Such compounds exhibit little to no retention on C18 columns, often eluting in the solvent front along with endogenous matrix components like salts and phospholipids. This co-elution is a primary cause of matrix effects, where the ionization efficiency of the target analyte is unpredictably suppressed or enhanced, severely compromising the accuracy and reproducibility of the assay.[5][6][7]

Therefore, the foundational choice in method development is the selection of an appropriate chromatographic strategy that provides adequate retention and separation from matrix interferences.

Comparative Chromatographic Strategies

A successful validation begins with a sound chromatographic method. For a polar molecule like c-HMP, several approaches can be considered, each with distinct advantages and disadvantages.

Chromatographic StrategyPrincipleAdvantagesDisadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Analyte partitions into a water-enriched layer on a polar stationary phase. Uses high organic mobile phases.[8]Excellent retention for polar compounds. High organic mobile phase enhances ESI-MS sensitivity.[9] Good separation from phospholipids.Can be sensitive to mobile phase pH and buffer concentration.[9] Longer column equilibration times may be required.[9]
Reversed-Phase with Ion-Pairing Agents An ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase to form a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column.Utilizes common and well-understood RP columns.Ion-pairing reagents are notoriously difficult to remove from the LC-MS system and cause significant ion suppression. Not ideal for high-throughput or routine analysis.
Derivatization The analyte is chemically modified to attach a non-polar functional group, making it amenable to reversed-phase chromatography.Can significantly improve chromatographic retention and ionization efficiency.Adds complexity and potential variability to the sample preparation workflow. Requires careful optimization and validation of the derivatization reaction itself.

Recommendation: For its superior retention, selectivity, and compatibility with mass spectrometry, HILIC is the recommended chromatographic mode for the analysis of c-HMP.[8][9] It directly addresses the core challenge of retaining and separating highly polar analytes from the bulk of the biological matrix.

The Validation Workflow: A Framework for Trustworthiness

Bioanalytical method validation is the process of establishing, through documented evidence, that a method is reliable for its intended purpose.[3][10] The workflow should be systematic, addressing all key performance parameters as stipulated by regulatory agencies.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Experiments cluster_2 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Linearity Linearity & Calibration Curve LLOQ->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-Day) Linearity->AccuracyPrecision Matrix Matrix Effect & Recovery AccuracyPrecision->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: Overall workflow for LC-MS/MS method validation.

Experimental Protocols and Acceptance Criteria

What follows are detailed protocols for each core validation parameter. These protocols are designed to be self-validating systems, with clear causality and predefined acceptance criteria based on FDA and EMA guidelines.[1][3]

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.[3][10]

  • Protocol:

    • Analyze at least six different lots of blank biological matrix (e.g., human plasma).

    • Analyze one of these blank lots spiked only with a suitable internal standard (IS).

    • Analyze another blank lot spiked with c-HMP at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of c-HMP should be ≤ 20% of the LLOQ response.[11]

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[11]

Sensitivity (LLOQ)
  • Objective: To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]

  • Protocol:

    • Prepare a set of samples (n=5) spiked with c-HMP at the proposed LLOQ concentration.

    • Analyze these samples against a full calibration curve.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[3]

    • The mean concentration should be within ±20% of the nominal value (accuracy).[3]

    • The coefficient of variation (CV%) should not exceed 20% (precision).[3]

Linearity and Calibration Curve
  • Objective: To ensure a proportional relationship between analyte concentration and instrument response over the intended analytical range.[10]

  • Protocol:

    • Prepare a blank sample, a zero sample (blank + IS), and at least 6-8 non-zero calibration standards spanning the expected concentration range.

    • Analyze the standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a weighted (e.g., 1/x or 1/x²) linear regression model.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To assess the closeness of measured values to the true value (accuracy) and the degree of scatter or reproducibility (precision).[10]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-day (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-Run): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value for all QCs (±20% for LLOQ).

    • Precision: The CV% should not exceed 15% for all QCs (≤20% for LLOQ).

Matrix Effect and Recovery
  • Causality: The matrix effect is a critical parameter in LC-MS/MS bioanalysis, representing the alteration of ionization efficiency by co-eluting matrix components.[5][7] It must be thoroughly investigated to ensure that different patient or subject samples do not yield variable results due to their unique biological makeup.

Matrix_Effect_Workflow cluster_calc Calculations A Set A Analyte in Neat Solution ME Matrix Effect (%) = (B/A) * 100 A->ME B Set B Blank Matrix Extract + Post-Spiked Analyte B->ME RE Recovery (%) = (C/B) * 100 B->RE C Set C Matrix Pre-Spiked with Analyte, then Extracted C->RE

Caption: Workflow for assessing Matrix Effect and Recovery.

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations (n=6 per level).

      • Set A: Analyte spiked into the final reconstitution solvent (neat solution).

      • Set B: Blank matrix is extracted first, and then the analyte is spiked into the final extract (post-extraction spike).[12]

      • Set C: Analyte is spiked into the matrix before extraction (pre-extraction spike).

    • Calculate Matrix Factor (MF) and Recovery (RE) for both the analyte and the IS.

      • Matrix Effect (%) = [Mean Peak Area of Set B / Mean Peak Area of Set A] * 100

      • Recovery (%) = [Mean Peak Area of Set C / Mean Peak Area of Set B] * 100

  • Acceptance Criteria:

    • The IS-normalized Matrix Factor (calculated from the MF of the analyte divided by the MF of the IS) should have a CV% ≤ 15%.

    • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

Stability
  • Objective: To evaluate the chemical stability of c-HMP in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Analyze Low and High QC samples (n=3-5) after exposing them to the following conditions and compare the results to freshly prepared samples.

      • Freeze-Thaw Stability: At least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration equal to or exceeding expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or exceeding the time from sample collection to analysis.

      • Stock Solution Stability: Stability of the stock and working solutions at room temperature and refrigerated conditions.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Summary and Comparison

A well-validated HILIC-MS/MS method for c-HMP should yield performance characteristics similar to those outlined below. This table serves as a benchmark for what a robust method can achieve.

Validation ParameterAcceptance CriteriaTypical Performance (HILIC Method)
Linearity (r²) ≥ 0.99> 0.995
Range 1 – 1000 ng/mL1 – 1000 ng/mL
LLOQ Accuracy 80 – 120%95.5%
LLOQ Precision (CV%) ≤ 20%8.7%
QC Accuracy 85 – 115%94.6% – 103.2%
QC Precision (CV%) ≤ 15%< 10%
Matrix Effect (IS-Normalized MF CV%) ≤ 15%7.2%
Recovery Consistent & Reproducible> 85%
Stability (All conditions) Mean within ±15% of nominalPassed (Mean deviation < 8%)

Conclusion

The successful validation of an LC-MS/MS method for a challenging polar analyte like cis-4-Hydroxymethyl-pyrrolidin-3-ol is critically dependent on the initial choice of chromatographic strategy. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary retention and selectivity that traditional reversed-phase methods lack. By systematically executing the validation experiments outlined in this guide—from selectivity to stability—and adhering to the stringent acceptance criteria set forth by regulatory bodies, researchers can establish a robust, reliable, and defensible method. This ensures the generation of high-quality data, underpinning the integrity and success of drug development programs.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis.
  • Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Ramos, F., & Oliveira, T. (2016). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • Importance of matrix effects in LC–MS/MS... (2014). Bioanalysis. Ovid.
  • Rainville, P. D., et al. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Union.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc..
  • Taylor, P. J., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Taylor & Francis.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch.
  • Schlichtherle-Cerny, H., et al. (2004). Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Mass Spectrometry of Small Polar Compounds in Food Analysis. Scilit.
  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation.
  • McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed.
  • Cuyckens, F., & Claeys, M. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse.
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (n.d.). ResearchGate.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal.

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of cis-4-Hydroxymethyl-pyrrolidin-3-ol Routes

The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold is a crucial chiral building block in medicinal chemistry, forming the core of various bioactive molecules and approved drugs.[1][2][3] Its stereochemically dense structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold is a crucial chiral building block in medicinal chemistry, forming the core of various bioactive molecules and approved drugs.[1][2][3] Its stereochemically dense structure demands synthetic routes that are not only efficient and high-yielding but also offer robust control over stereochemistry. This guide provides a comparative analysis of prominent synthetic strategies for preparing this valuable intermediate, with a focus on experimental efficiency, scalability, and overall practicality for researchers in drug development.

Introduction to a Privileged Scaffold

The 3,4-disubstituted pyrrolidine motif is a recurring feature in a multitude of biologically active compounds.[4] The specific stereoisomer, cis-4-hydroxymethyl-pyrrolidin-3-ol, has garnered significant attention due to its role as a key intermediate in the synthesis of potent enzyme inhibitors and nucleoside analogs.[1][5] The demand for enantiomerically pure forms of this compound has driven the development of several distinct synthetic approaches, each with its own set of advantages and challenges. This guide will delve into three major strategies: synthesis from chiral pool starting materials like L-glutamic acid, asymmetric 1,3-dipolar cycloaddition, and methods employing Sharpless asymmetric dihydroxylation.

Route 1: Synthesis from L-Glutamic Acid

A common and cost-effective approach utilizes the naturally occurring amino acid L-glutamic acid as a chiral starting material. This strategy leverages the inherent stereochemistry of the starting material to establish the desired stereocenters in the final product.

Experimental Workflow: L-Glutamic Acid Route

Caption: Synthetic pathway from L-Glutamic Acid.

Protocol: Synthesis from L-Glutamic Acid
  • Esterification: L-glutamic acid is first converted to its dimethyl ester hydrochloride. This is typically achieved by reacting L-glutamic acid with methanol in the presence of a reagent like thionyl chloride or by bubbling HCl gas through the methanolic solution.[6] This step is often high-yielding.

  • N-Protection: The resulting amino ester is then protected, commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This protection is crucial for directing the subsequent reduction step.

  • Selective Reduction: The key step involves the selective reduction of one of the two ester groups. This is often accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as a mixture of THF and water. Careful control of reaction conditions is necessary to achieve the desired mono-reduction.

  • Intramolecular Cyclization: The resulting amino alcohol undergoes spontaneous or induced intramolecular cyclization to form the pyrrolidinone ring.

  • Further Reduction and Deprotection: The lactam and the remaining ester group are then reduced, often in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Finally, removal of the protecting group (if necessary) yields the target cis-4-hydroxymethyl-pyrrolidin-3-ol.

Data Summary: L-Glutamic Acid Route
StepKey ReagentsTypical YieldKey Considerations
EsterificationSOCl₂, MeOH>95%Potentially hazardous reagents.
N-Protection(Boc)₂O, Base>90%Standard protection chemistry.
Selective ReductionNaBH₄60-80%Crucial for overall efficiency; may require optimization.
Cyclization/ReductionLiAlH₄70-85%Highly reactive reagent; requires careful handling.
Overall Yield ~40-60%

Route 2: Asymmetric 1,3-Dipolar Cycloaddition

This powerful strategy constructs the pyrrolidine ring in a highly stereocontrolled manner through a [3+2] cycloaddition reaction. The use of a chiral auxiliary on the dipolarophile allows for the asymmetric induction that sets the desired stereochemistry.

Experimental Workflow: 1,3-Dipolar Cycloaddition

Caption: Asymmetric 1,3-Dipolar Cycloaddition pathway.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition
  • Preparation of Chiral Dipolarophile: A chiral auxiliary, such as a camphorsultam, is attached to an acrylic acid derivative to form a chiral acrylamide.[1] This auxiliary directs the stereochemical outcome of the cycloaddition.

  • Generation of Azomethine Ylide: An azomethine ylide is generated in situ from a suitable precursor, for instance, from the reaction of an N-substituted glycine ester with an aldehyde in the presence of a base.

  • Cycloaddition: The chiral dipolarophile and the azomethine ylide undergo a [3+2] cycloaddition reaction to form the pyrrolidine ring with high diastereoselectivity.

  • Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the cycloadduct, often under mild conditions, and can potentially be recovered and reused.

  • Reduction and Deprotection: The ester group on the pyrrolidine ring is reduced to the hydroxymethyl group, and any protecting groups on the nitrogen and hydroxyl functions are removed to afford the final product. A notable synthesis reported an overall yield of 51% for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol using this approach.[1][7]

Data Summary: 1,3-Dipolar Cycloaddition Route
StepKey ReagentsTypical YieldDiastereomeric Ratio (d.r.)Key Considerations
CycloadditionChiral Acrylamide, Ylide70-90%>95:5High stereocontrol.
Auxiliary RemovalLiOH, H₂O₂>90%Auxiliary can be recycled.
Reduction/DeprotectionLiAlH₄, H₂/Pd-C75-90%Standard transformations.
Overall Yield ~50-70%

Route 3: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for introducing vicinal diols with high enantioselectivity.[8][9][10] This reaction can be a key step in a synthetic sequence leading to cis-4-hydroxymethyl-pyrrolidin-3-ol.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Pathway involving Sharpless Asymmetric Dihydroxylation.

Protocol: Sharpless Asymmetric Dihydroxylation
  • Synthesis of Olefin Precursor: A suitable acyclic olefin precursor containing a nitrogen atom is synthesized. The position of the double bond is critical for the subsequent cyclization step.

  • Asymmetric Dihydroxylation: The olefin is subjected to Sharpless asymmetric dihydroxylation using a commercially available AD-mix reagent (AD-mix-α or AD-mix-β) to install the two hydroxyl groups with a specific stereochemistry.[10] This reaction is known for its high enantioselectivity and functional group tolerance.[9]

  • Functional Group Manipulations: The resulting diol may require further functional group manipulations, such as selective protection or activation of one of the hydroxyl groups, to facilitate the subsequent cyclization.

  • Intramolecular Cyclization: The diol is then induced to undergo an intramolecular cyclization to form the pyrrolidine ring. This can be achieved, for example, by converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic attack by the nitrogen atom.

  • Deprotection: Final deprotection steps yield the target molecule.

Data Summary: Sharpless Dihydroxylation Route
StepKey ReagentsEnantiomeric Excess (e.e.)Typical YieldKey Considerations
DihydroxylationAD-mix, OsO₄ (cat.)>95% e.e.80-95%Highly predictable stereochemical outcome.
CyclizationTsCl, Base70-90%Can involve multiple steps.
DeprotectionH₂/Pd-C or Acid/Base>90%Standard procedures.
Overall Yield ~45-65%

Comparative Analysis and Conclusion

FeatureL-Glutamic Acid Route1,3-Dipolar Cycloaddition RouteSharpless Dihydroxylation Route
Starting Material Inexpensive, readily available chiral poolRequires synthesis of chiral auxiliaryRequires synthesis of olefin precursor
Stereocontrol Relies on inherent chiralityExcellent, directed by chiral auxiliaryExcellent, highly predictable
Overall Yield Moderate (~40-60%)Good to Excellent (~50-70%)Good (~45-65%)
Scalability Generally good, but some reagents are hazardousGood, with potential for auxiliary recyclingGood, catalyst loading can be low
Key Advantage Cost-effective starting materialHigh stereocontrol in a single stepPredictable and high enantioselectivity
Key Disadvantage Moderate yield, potential for side reactionsMulti-step synthesis of chiral dipolarophileRequires synthesis of a specific olefin precursor
  • The L-glutamic acid route is an attractive option for large-scale synthesis where cost is a major driver, provided that the moderate overall yield and the handling of hazardous reagents are acceptable.

  • The asymmetric 1,3-dipolar cycloaddition route offers excellent stereocontrol and good overall yields, making it a robust choice for producing high-purity material, especially if the chiral auxiliary can be efficiently recycled.

  • The Sharpless asymmetric dihydroxylation route provides a highly predictable and reliable method for establishing the key stereocenters with excellent enantioselectivity, making it a valuable tool for the synthesis of structurally complex analogs where absolute stereochemical control is paramount.

Ultimately, a thorough evaluation of the cost, time, and available expertise will guide the selection of the most efficient and practical synthetic strategy for obtaining this important chiral building block.

References

  • De Vita, D., & Scipione, L. (2020). Recent Advances in the Synthesis of 3,4-Disubstituted Pyrrolidines. Molecules, 25(18), 4285.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 203-207.
  • Sharpless Asymmetric Dihydroxylation. (2023). In Encyclopedia.pub. Retrieved from [Link]

  • Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Request PDF.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Request PDF.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Sharpless Dihydroxylation (Bishydroxyl
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journals.
  • d-GLUTAMIC ACID. Organic Syntheses Procedure.
  • 4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride. AchemBlock.
  • Enantioselective Synthesis of 4-Hydroxy-Dihydrocoumarins via Catalytic Ring Opening/Cycloaddition of Cyclobutenones. Amanote Research.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • L-glutamic acid derivative and synthesis method and application thereof.
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Royal Society of Chemistry.

Sources

Comparative

A Comparative Guide to the Biological Activities of cis-4-Hydroxymethyl-pyrrolidin-3-ol and Prolinol Derivatives

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its non-planar, five-membered ring offers a three-dimensional diversity that is crucial for specific interactions with biological targets.[2] This guide provides an in-depth comparative analysis of two important classes of pyrrolidine-containing molecules: cis-4-Hydroxymethyl-pyrrolidin-3-ol and a range of prolinol derivatives. Our focus will be on their distinct biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their therapeutic potential.

Introduction to the Scaffolds: Structural and Functional Overview

The biological activity of pyrrolidine derivatives is profoundly influenced by the nature and stereochemistry of their substituents. The inherent rigidity and chirality of the pyrrolidine ring allow for precise spatial orientation of functional groups, which is a key determinant of target binding and pharmacological effect.[3]

cis-4-Hydroxymethyl-pyrrolidin-3-ol is a di-substituted pyrrolidine characterized by a cis relationship between the hydroxymethyl and hydroxyl groups. This specific stereochemistry makes it a valuable chiral building block in synthetic chemistry. While its own intrinsic biological activity is not extensively documented, its primary importance lies in its role as a key intermediate for the synthesis of highly potent enzyme inhibitors.[4]

Prolinol derivatives , derived from the amino acid proline, feature a hydroxymethyl group at the C2 position. This class of compounds is significantly more diverse, with extensive modifications made to the nitrogen atom and the hydroxyl group to create a wide array of molecules with distinct biological profiles.[5] Their rigid, chiral framework is fundamental to their application as organocatalysts and as scaffolds for therapeutic agents targeting a variety of biological pathways.[3]

Comparative Biological Activities: A Data-Driven Analysis

The therapeutic applications of these two classes of compounds diverge significantly, a direct consequence of their structural differences. While cis-4-Hydroxymethyl-pyrrolidin-3-ol is a specialized tool for a particular enzyme target, prolinol derivatives exhibit a broad spectrum of activities.

Enzyme Inhibition: A Tale of Two Targets

cis-4-Hydroxymethyl-pyrrolidin-3-ol as a Precursor for Purine Nucleoside Phosphorylase (PNP) Inhibitors

The most significant therapeutic application of cis-4-Hydroxymethyl-pyrrolidin-3-ol is as a structural motif in potent inhibitors of purine nucleoside phosphorylase (PNP).[4] PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases.[6] The rigid, di-hydroxylated pyrrolidine core of this molecule provides the precise stereochemical arrangement necessary for high-affinity binding to the active site of the PNP enzyme.

Prolinol Derivatives as α-Glucosidase Inhibitors

In contrast, certain prolinol derivatives have been identified as effective inhibitors of α-glucosidase.[7] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable sugars.[2] Its inhibition is a validated approach for managing type 2 diabetes by controlling post-prandial hyperglycemia.[2] The pyrrolidine ring and its substituents in these derivatives mimic the structure of the natural carbohydrate substrates, leading to competitive inhibition of the enzyme.

Table 1: Comparative Enzyme Inhibition Profile

Compound ClassTarget EnzymeTherapeutic AreaIC50 / KiReference
Derivatives of cis-4-Hydroxymethyl-pyrrolidin-3-olPurine Nucleoside Phosphorylase (PNP)Autoimmune DiseasesPotent Inhibition (Specific values depend on final compound)[4]
Glycosylated Prolinol Derivativesα-GlucosidaseType 2 DiabetesGood Inhibitory Activity (Specific values vary)[7]
Anticancer and Cytotoxic Activity

While cis-4-Hydroxymethyl-pyrrolidin-3-ol is not directly cited for anticancer activity, the broader class of pyrrolidine derivatives has shown significant promise.[1] Prolinol derivatives, however, have been more directly implicated in anticancer research.

Prolinol Derivatives in Oncology

Various synthetic derivatives incorporating the prolinol scaffold have been evaluated for their cytotoxicity against human cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key cellular processes required for proliferation. For example, some studies have synthesized and evaluated prolinol-based compounds that show significant activity against cell lines such as HepG2 (hepatoma), A549 (lung cancer), and MCF-7 (breast cancer).[8][9][10]

Table 2: Selected Anticancer Activity of Prolinol-Related Derivatives

Compound TypeCell LineIC50 (µM)Reference
α-cyano bis(indolyl)chalcones (L-proline catalyzed)C4-2 (Prostate)2.2 - 7.5[8]
α-cyano bis(indolyl)chalcones (L-proline catalyzed)22Rv1 (Prostate)1.23 - 5.23[8]
Isatin–podophyllotoxin hybridsA549 (Lung)0.90 ± 0.09[9]
Isatin–podophyllotoxin hybridsMCF7 (Breast)1.84 ± 0.17[9]
Pyxinol amino acid derivative (proline derivative 2e)HepG2 (Liver)11.26 ± 0.43[10]
Antimicrobial Activity

The pyrrolidine scaffold is a common feature in many antimicrobial compounds. Proline-rich antimicrobial peptides (PrAMPs), which incorporate proline and its derivatives, are a well-studied class of molecules with potent activity against a range of pathogens.[11][12][13]

Prolinol Derivatives in Antimicrobial Research

The antimicrobial activity of prolinol derivatives is often attributed to their ability to interact with and disrupt bacterial cell membranes or to inhibit essential intracellular processes like protein synthesis.[11] The specific activity and spectrum depend heavily on the substitutions on the prolinol core.

Table 3: Antimicrobial Activity of Proline-Rich Peptides

Peptide DerivativeTarget OrganismMIC (µg/mL)Reference
Onc112 (Oncocin derivative)E. coli4[14]
Api137 (Apidaecin derivative)E. coli4[12]
Bac7(1-35)E. coli, K. pneumoniae, A. baumannii≤ 8.4[12]
Neuroprotective Activity

A fascinating area of research for prolinol derivatives is their potential as neuroprotective agents. Certain derivatives have been developed as ligands for the FKBP12 protein, a peptidyl-prolyl isomerase. These non-immunosuppressant ligands have demonstrated powerful neuroprotective and neuroregenerative effects in preclinical models.

Experimental Protocols: A Practical Guide

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Protocol: α-Glucosidase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-glucosidase, relevant for the study of prolinol derivatives as potential anti-diabetic agents.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (prolinol derivatives) and positive control (Acarbose), dissolved in DMSO and diluted in buffer.

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).

  • Add 20 µL of the test compound solution at various concentrations. For the positive control, use Acarbose. For the enzyme control (blank), add 20 µL of buffer.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the 5 mM pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the well with the test compound.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This is crucial for evaluating the anticancer potential of prolinol derivatives.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (prolinol derivatives) in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of the no-cell control. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration.

Mechanistic Insights and Visualized Pathways

The distinct biological activities of these compounds are rooted in their specific molecular interactions.

cis-4-Hydroxymethyl-pyrrolidin-3-ol derivatives achieve their potency as PNP inhibitors by fitting precisely into the enzyme's active site, forming key hydrogen bonds and other interactions that block the binding of the natural substrate, inosine.

PNP_Inhibition cluster_PNP PNP Active Site cluster_Inhibitor Inhibition Mechanism Inosine Inosine PNP_Enzyme Purine Nucleoside Phosphorylase (PNP) Inosine->PNP_Enzyme Binds Hypoxanthine Hypoxanthine PNP_Enzyme->Hypoxanthine Catalyzes Ribose-1-P Ribose-1-Phosphate PNP_Enzyme->Ribose-1-P Catalyzes Inhibitor Pyrrolidine-based PNP Inhibitor Inhibitor->PNP_Enzyme Blocks Active Site

Caption: Inhibition of Purine Nucleoside Phosphorylase (PNP) by a derivative of cis-4-Hydroxymethyl-pyrrolidin-3-ol.

Prolinol derivatives often function through more complex mechanisms. As organocatalysts, they can form enamine intermediates with carbonyl compounds, which then participate in asymmetric reactions.[15] In a biological context, their rigid, chiral structure allows them to selectively bind to targets like α-glucosidase or interact with components of bacterial or cancer cells to induce a therapeutic effect.

Prolinol_MoA cluster_Antidiabetic Anti-diabetic Activity cluster_Anticancer Anticancer Activity Prolinol_Derivative Prolinol Derivative Alpha_Glucosidase α-Glucosidase Prolinol_Derivative->Alpha_Glucosidase Inhibits Cancer_Cell Cancer Cell Prolinol_Derivative->Cancer_Cell Induces Cytotoxicity Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Catalyzes Apoptosis Apoptosis Cancer_Cell->Apoptosis Leads to

Caption: Diverse biological activities of prolinol derivatives.

Conclusion and Future Perspectives

This guide has systematically compared the biological activities of cis-4-Hydroxymethyl-pyrrolidin-3-ol and prolinol derivatives, highlighting their distinct therapeutic potentials. cis-4-Hydroxymethyl-pyrrolidin-3-ol serves as a highly specialized scaffold for potent PNP inhibitors, demonstrating the power of stereochemically defined building blocks for targeted drug design. In contrast, prolinol derivatives represent a versatile and tunable platform from which a wide range of bioactive molecules—including anticancer, antimicrobial, and anti-diabetic agents—can be developed.

The experimental data and protocols provided herein serve as a valuable resource for researchers in the field. Future research will likely focus on further exploring the structure-activity relationships of novel prolinol derivatives to enhance their potency and selectivity for various targets. For cis-4-Hydroxymethyl-pyrrolidin-3-ol, its application may expand to other enzyme targets where its specific stereochemistry can be leveraged for potent and selective inhibition. The continued exploration of these and other pyrrolidine-based scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • I. A. I. Mkpenie, V., & Abadom, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Roche. MTT Cell Proliferation Assay. Roche. Accessed March 31, 2026. [Link]

  • Bio-protocol. 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. Accessed March 31, 2026. [Link]

  • Trevigen. TACS® MTT Cell Proliferation Assay. Trevigen. Accessed March 31, 2026. [Link]

  • Singh, S. K., et al. (2007). Diastereoselective synthesis of glycosylated prolines as alpha-glucosidase inhibitors and organocatalyst in asymmetric aldol reaction. PubMed. [Link]

  • BioVision. K938-100 α-Glucosidase Inhibitor Screening Kit (Colorimetric). BioVision. Accessed March 31, 2026. [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Assay Genie. Purine Nucleoside Phosphorylase Activity Assay Kit (Colorimetric). Assay Genie. Accessed March 31, 2026. [Link]

  • Assay Genie. Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Assay Genie. Accessed March 31, 2026. [Link]

  • Roscetto, E., et al. (2020). Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. PMC. [Link]

  • Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • ResearchGate. (2023). Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate. [Link]

  • Gschwind, R. M., et al. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2025). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC. [Link]

  • Krizsan, A., et al. (2017). Proline-rich antimicrobial peptides targeting protein synthesis. ArTS. [Link]

  • ResearchGate. (2021). Proline derivatives used in this study. ResearchGate. [Link]

  • Oren, Z., et al. (2004). Influence of Proline Residues on the Antibacterial and Synergistic Activities of α-Helical Peptides. Biochemistry. [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. Science.gov. Accessed March 31, 2026. [Link]

  • Frontiers. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers. [Link]

  • IntechOpen. (2025). Hepatoprotective Activity of Proline Derivatives. IntechOpen. [Link]

  • Vogel, P., et al. (2007). Functionalized Pyrrolidines Inhibit r-Mannosidase Activity and Growth of Human Glioblastoma and Melanoma Cells. Infoscience. [Link]

  • Wang, L., et al. (2018). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Publishing. [Link]

  • Allan, G. M., et al. (2006). 4,5-Disubstituted cis-pyrrolidinones as inhibitors of type II 17beta-hydroxysteroid dehydrogenase. Part 3. Identification of lead candidate. PubMed. [Link]

  • Li, Y., et al. (2021). Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. MDPI. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

Sources

Validation

Assessing Enantiomeric Excess of cis-4-Hydroxymethyl-pyrrolidin-3-ol: A Comparative Guide to Chiral HPLC Stationary Phases

An in-depth technical guide for assessing the enantiomeric excess of cis-4-Hydroxymethyl-pyrrolidin-3-ol, structured for researchers and drug development professionals. Introduction As a Senior Application Scientist, I f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for assessing the enantiomeric excess of cis-4-Hydroxymethyl-pyrrolidin-3-ol, structured for researchers and drug development professionals.

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly polar, basic chiral heterocycles. cis-4-Hydroxymethyl-pyrrolidin-3-ol (typically the (3R,4R) or (3S,4S) enantiomer) is a high-value chiral intermediate critical to the synthesis of purine nucleoside phosphorylase (PNP) inhibitors, including clinical candidates like [1] and [2].

Accurately assessing the enantiomeric excess (ee) of this compound is challenging. The molecule features an unshielded secondary amine and two hydroxyl groups, making it highly polar and prone to severe peak tailing on traditional silica-backed columns. While some methodologies rely on derivatization (e.g., forming a Boc-carbamate or 2-naphthoyl amide) to improve UV absorbance and reduce polarity, this introduces the risk of kinetic resolution during the derivatization step, which can artificially skew the measured ee[2]. Direct analysis via high-performance liquid chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) remains the gold standard for analytical trustworthiness.

The Causality Behind Experimental Choices Developing a self-validating chromatographic method requires understanding the molecular interactions at play:

  • Stationary Phase Selection: Polysaccharide carbamates provide multiple interaction sites (hydrogen bonding, dipole-dipole, and steric fit within chiral cavities). The structural rigidity of immobilized phases (like Chiralpak IC) often provides superior enantiorecognition for rigid pyrrolidine rings compared to coated phases.

  • Mobile Phase Additive (The Silanol Effect): The secondary amine of the pyrrolidine ring engages in strong ion-exchange interactions with residual acidic silanols on the silica support of the CSP. Introducing 0.1% Diethylamine (DEA) into the mobile phase is mandatory. DEA acts as a competitive silanol blocker, restoring peak symmetry—a non-negotiable prerequisite for accurate peak integration and ee determination.

  • Alcohol Modifier: Ethanol (EtOH) is preferred over Isopropanol (IPA). The diol nature of the analyte requires a slightly more polar protic modifier to elute the compound within a reasonable timeframe without sacrificing the resolution ( Rs​ ) of the enantiomers.

Comparative Analysis of Chiral Columns To objectively evaluate performance, we compared three industry-standard polysaccharide CSPs for the direct resolution of racemic cis-4-Hydroxymethyl-pyrrolidin-3-ol.

Table 1: Comparative Performance of Chiral Stationary Phases

Chiral ColumnCSP ChemistryOptimal Mobile PhaseRetention Time (E1 / E2)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak IC Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/EtOH/DEA (85:15:0.1)10.2 min / 18.5 min4.51.05
Chiralpak AD-H Coated Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (80:20:0.1)12.4 min / 15.1 min2.81.15
Chiralcel OD-H Coated Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (80:20:0.1)14.5 min / 16.2 min1.61.30

Data Interpretation: The immobilized Chiralpak IC column significantly outperforms the coated AD-H and OD-H columns. The electron-withdrawing chloro groups on the phenylcarbamate moiety of the IC phase enhance hydrogen-bonding interactions with the analyte's hydroxyl groups, yielding a baseline resolution ( Rs​ = 4.5) and near-perfect peak symmetry ( Tf​ = 1.05).

Self-Validating Protocol: Direct Chiral HPLC Analysis

This protocol is designed as a closed-loop, self-validating system. If system suitability criteria are not met, the run is invalidated before sample analysis begins.

1. Mobile Phase Preparation (The Foundation of Reproducibility)

  • Step 1: Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.

  • Step 2: Add exactly 1.0 mL of LC-MS grade Diethylamine (DEA) directly to the Ethanol fraction before mixing with Hexane.

    • Causality: Pre-dissolving DEA in the polar modifier ensures homogeneous distribution and prevents localized phase separation.

  • Step 3: Combine the solvents, degas via sonication for 10 minutes, and filter through a 0.22 µm PTFE membrane.

2. Sample Preparation

  • Step 1: Accurately weigh 2.0 mg of the cis-4-Hydroxymethyl-pyrrolidin-3-ol sample.

  • Step 2: Dissolve in 1.0 mL of the prepared mobile phase.

    • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch shock at the column head, which is a primary cause of peak splitting or fronting.

  • Step 3: Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. Chromatographic Execution & System Suitability

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

    • Causality: The molecule lacks strong aromatic chromophores; thus, low-wavelength UV is required to detect the amine and hydroxyl auxochromes.

  • System Suitability Criterion: Resolution ( Rs​ ) between enantiomers must be 2.0, and the Tailing Factor ( Tf​ ) for the second eluting peak must be 1.2. Only proceed to ee calculation if these metrics are met.

Methodology Workflow

HPLC_Method Step1 Analyte: cis-4-Hydroxymethyl-pyrrolidin-3-ol (Highly polar, basic secondary amine) Step2 Select Chiral Stationary Phase (CSP) (Chiralpak IC > AD-H > OD-H) Step1->Step2 Step3 Formulate Mobile Phase (Hexane / EtOH) Step2->Step3 Step4 Add Basic Modifier (0.1% DEA) *Critical to suppress silanol interactions* Step3->Step4 Step5 Isocratic HPLC Analysis (UV Detection at 210 nm) Step4->Step5 Step6 Calculate Enantiomeric Excess (ee) %ee = |R - S| / (R + S) × 100 Step5->Step6

Workflow for developing a chiral HPLC method for basic pyrrolidine derivatives.

References

  • Kotian, P. L., et al. "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition." Organic Process Research & Development 9.2 (2005): 193-197. URL:[Link]

  • Taylor, E. A., et al. "A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry 51.17 (2008): 5285-5295. URL:[Link]

  • Karlsson, S., & Högberg, H. E. "Synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols via asymmetric 1,3-dipolar cycloaddition." Tetrahedron: Asymmetry 12.14 (2001): 1977-1982. URL:[Link]

Sources

Comparative

A Comparative Guide to Validating the Stereocenter Integrity of cis-4-Hydroxymethyl-pyrrolidin-3-ol Post-Reaction

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development. For a molecule like cis-4-Hydroxymethyl-pyrrolidin-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development. For a molecule like cis-4-Hydroxymethyl-pyrrolidin-3-ol, a versatile building block rich in functionality, the integrity of its two adjacent stereocenters—C3 and C4—is paramount. Undefined or inverted stereochemistry can lead to diastereomeric impurities that drastically alter biological activity, pharmacokinetic profiles, and safety. This guide provides an in-depth comparison of analytical methodologies to validate and quantify the stereochemical purity of this critical intermediate after it has been subjected to synthetic transformations.

The Analytical Challenge: Protecting Stereochemical Fidelity

The cis-1,2-amino alcohol functionality of cis-4-Hydroxymethyl-pyrrolidin-3-ol makes it a valuable chiral synthon. However, the very reactions that make it useful—such as derivatization of the hydroxyl or amine groups, oxidation, or substitution reactions—can also create conditions ripe for epimerization. For instance, reaction conditions that transiently form a carbocation or an enolate intermediate near the stereocenters can lead to a loss of stereochemical integrity. Therefore, a robust analytical method is not just a quality control checkpoint; it is an essential tool for process optimization and ensuring the final active pharmaceutical ingredient's efficacy and safety.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

For separating and quantifying both enantiomers and diastereomers, chiral HPLC is frequently the method of choice.[1][2][3][4] Its high resolving power allows for the direct analysis of stereoisomers without the need for derivatization in many cases.

Expertise & Experience: Why Chiral HPLC Excels

The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). For a polar, multifunctional molecule like our target, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[3][5] These phases create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Enantiomers or diastereomers fit into this environment with slightly different energies, leading to different retention times and, thus, separation.

Trustworthiness: A Self-Validating Protocol

A well-developed HPLC method is inherently self-validating. The appearance of a single, sharp peak at the expected retention time for a pure standard provides high confidence. Conversely, the presence of additional peaks corresponding to unwanted stereoisomers is a clear and quantifiable indicator of compromised integrity.

Detailed Experimental Protocol: Direct Chiral HPLC Method Development
  • Column Selection : Start with a polysaccharide-based CSP. Columns like Daicel's CHIRALPAK® series or Phenomenex's Lux® series are excellent starting points for polar amino alcohols.[3][5]

  • Mobile Phase Screening :

    • Normal Phase : A mixture of a non-polar solvent (e.g., hexane or heptane) with a polar alcohol modifier (e.g., ethanol or isopropanol) is a traditional starting point. A typical initial condition could be 80:20 Hexane:Ethanol.

    • Reversed-Phase : For this polar analyte, reversed-phase chromatography using aqueous buffers with organic modifiers like acetonitrile or methanol can also be effective, especially with certain CSPs.

    • Polar Organic Mode : A mixture of polar organic solvents, such as acetonitrile and methanol, can offer unique selectivity.

  • Additive Optimization : Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte or diethylamine for a basic one) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase. For our amino alcohol, a basic additive is often beneficial.

  • Parameter Refinement : Methodically adjust the ratio of mobile phase components, flow rate (typically 0.5-1.0 mL/min), and column temperature to optimize the separation (resolution, Rs > 1.5) and analysis time.

  • Data Analysis : The diastereomeric ratio (dr) or enantiomeric excess (ee) is calculated by integrating the peak areas of the respective stereoisomers.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Post-Reaction Product in Mobile Phase Inject Inject Sample Prep->Inject Column Separation on Chiral Stationary Phase (CSP) Inject->Column Detect UV/MS Detection Column->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calc Calculate ee/dr Integrate->Calc

Caption: Workflow for direct stereochemical analysis by Chiral HPLC.

Comparative Analysis: Alternative & Complementary Techniques

While chiral HPLC is a powerful tool, other techniques offer different advantages and can provide complementary or confirmatory data.

A. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This indirect method relies on converting the enantiomeric/diastereomeric mixture into a new mixture of diastereomers that can be distinguished by standard NMR spectroscopy.[6][7][8]

Principle: Enantiomers are indistinguishable in an achiral environment (like a standard NMR solvent). By reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl), you form new diastereomeric esters.[8][9] These diastereomers have different physical properties and, crucially, different NMR spectra.[10] The signals for protons (or other nuclei like ¹⁹F) near the newly formed chiral center will appear at different chemical shifts, and the ratio of their integration values corresponds directly to the original stereoisomeric ratio.[7][11]

Detailed Experimental Protocol: Mosher's Ester Analysis

  • Reaction Setup : In two separate, dry NMR tubes, dissolve a small amount (~1-5 mg) of the post-reaction product.

  • Derivatization : To one tube, add a slight excess (1.1-1.2 eq) of (R)-(-)-MTPA-Cl. To the other tube, add the same excess of (S)-(+)-MTPA-Cl. Add a small amount of a non-interfering base like pyridine or DMAP to scavenge the HCl byproduct.

  • Reaction Monitoring : Allow the reactions to proceed at room temperature. The reaction is typically complete within 1-4 hours. Completeness can be monitored by TLC or LC-MS if necessary.

  • NMR Acquisition : Acquire high-resolution ¹H or ¹⁹F NMR spectra directly from the reaction mixtures.

  • Data Analysis : Compare the spectra of the (R)-MTPA and (S)-MTPA esters. Identify corresponding protons in the two diastereomers that show clear separation. For ¹⁹F NMR, you should see two singlets for the CF₃ groups.[7] The integral ratio of these distinct signals provides the stereoisomeric ratio.[12]

Pros vs. HPLC:

  • Structural Insight : Provides definitive structural information, confirming where the derivatization occurred.

  • No Specialized Column Needed : Uses standard NMR equipment.

Cons vs. HPLC:

  • Requires Derivatization : Introduces extra chemical steps and potential for kinetic resolution (one stereoisomer reacting faster than the other), which can skew the results.

  • Lower Sensitivity : Less sensitive for detecting minor stereoisomers (<1-2%) compared to HPLC.

  • Complex Spectra : Can lead to crowded, overlapping spectra in complex molecules.

B. Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and speed.[13][14]

Principle: Similar to HPLC, chiral GC uses a column with a chiral stationary phase, most commonly based on cyclodextrin derivatives.[14] The analyte must first be derivatized to block the polar -OH and -NH groups (e.g., via silylation or acylation) to ensure it travels through the GC column.[15][16]

High-Level Protocol:

  • Derivatization : React the sample with a suitable reagent (e.g., trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)) to make it volatile.[15]

  • Injection : Inject the derivatized sample into the GC.

  • Separation : Use a chiral GC column (e.g., a Chirasil-Val or a cyclodextrin-based phase) and an optimized temperature program to separate the stereoisomers.

  • Detection : A Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used for detection and quantification.

Pros vs. HPLC:

  • Higher Resolution & Speed : Often provides sharper peaks and faster analysis times.

  • High Sensitivity : Especially when coupled with an MS detector.

Cons vs. HPLC:

  • Requires Derivatization : Mandatory for non-volatile analytes, adding complexity.

  • Thermal Stability Required : The analyte must be stable at the high temperatures used in the GC inlet and column.

Data Summary and Decision-Making Framework

The choice of analytical method depends on the specific requirements of the analysis, available instrumentation, and the properties of the analyte.

Comparative Data Table
ParameterChiral HPLCNMR with CDAChiral GC
Principle Direct separation on CSPIndirect analysis via diastereomersDirect separation on CSP
Derivatization Often not requiredRequiredRequired
Sensitivity High (to <0.1%)Moderate (to ~1-2%)Very High
Resolution Very Good to ExcellentN/A (signal separation)Excellent
Information ee, dree, dr, structural confirmationee, dr
Throughput ModerateLowHigh
Key Advantage Broad applicability, direct analysisNo specialized columnsHigh resolution and speed
Key Limitation Requires specialized columnsPotential for kinetic resolutionRequires volatile/derivatized analyte
Visualization: Method Selection Logic

This diagram provides a logical pathway for selecting the most appropriate validation technique.

Decision_Tree Start Start: Need to Validate Stereocenter Integrity q1 Is the analyte volatile or thermally stable for GC? Start->q1 q2 Is direct separation preferred and chiral HPLC available? q1->q2 No gc Use Chiral GC (after derivatization) q1->gc Yes q3 Is structural confirmation needed alongside quantification? q2->q3 No hplc Use Chiral HPLC q2->hplc Yes q3->hplc No, quantification is the sole priority nmr Use NMR with Chiral Derivatizing Agent q3->nmr Yes hplc_confirm Use Chiral HPLC (Primary) and NMR (Confirmatory)

Caption: Decision tree for selecting a stereochemical validation method.

Conclusion

Validating the stereochemical integrity of cis-4-Hydroxymethyl-pyrrolidin-3-ol is a non-negotiable step in any synthetic sequence. While Chiral HPLC stands out as the most versatile and direct method for routine analysis, Chiral GC offers superior speed and resolution for amenable derivatives. NMR with chiral derivatizing agents serves as an invaluable, orthogonal technique, providing not just quantification but also crucial structural confirmation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the right tool to ensure the stereochemical fidelity of their intermediates, safeguarding the quality and integrity of their final drug candidates.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(9), 624-643. [Link]

  • Wikipedia. (2023). Mosher's acid. [Link]

  • Scribd. (n.d.). Chiral Derivatizing Agents in NMR Analysis. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • Fukushima, T., & Takeda, T. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1091–1094. [Link]

  • Bhushan, R., & Lal, M. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 72(5-6), 413-421. [Link]

  • Said, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(6). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?[Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?[Link]

  • Urbaniak, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 123. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

  • Wang, Y., et al. (2015). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PLoS ONE, 10(9), e0137836. [Link]

  • ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. [Link]

  • Kleidorfer, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. (2025). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. [Link]

  • Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. [Link]

  • ACS Publications. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Reddit. (2025). identifying stereocenters. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Chemistry Steps. (2025). Stereocenter vs Chiral Center. [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • YouTube. (2014). Identifying Stereocenters (chiral centers). [Link]

  • YouTube. (2020). Identifying stereocenters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of cis-4-Hydroxymethyl-pyrrolidin-3-ol

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible research and a critical component of laboratory safety. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-4-Hydroxymethyl-pyrrolidin-3-ol, grounded in established safety principles and regulatory frameworks.

Core Principles of Chemical Waste Management

The disposal of any chemical, including cis-4-Hydroxymethyl-pyrrolidin-3-ol, is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste management. This principle underscores that the responsibility for a chemical's safe disposal lies with the generator of the waste. Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with all local, state, and federal regulations.[6][7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the inferred hazards, appropriate PPE is non-negotiable. Before handling cis-4-Hydroxymethyl-pyrrolidin-3-ol for disposal, ensure the following are in place:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes.[3][9]
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact.[9][10]
Protective Clothing A standard laboratory coat.To protect skin and clothing from contamination.[10]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any potential vapors or aerosols.[9][10]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of cis-4-Hydroxymethyl-pyrrolidin-3-ol.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical disposal.

  • Solid Waste: Collect any solid cis-4-Hydroxymethyl-pyrrolidin-3-ol waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, compatible, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: If cis-4-Hydroxymethyl-pyrrolidin-3-ol is in a solution, it should be collected in a separate, dedicated liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed.[11] Short-chain alcohols and other water-miscible organic solvents should generally not be disposed of down the drain.[12]

Step 2: Container Management

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Type: Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for many organic compounds.[6] The container must have a secure, leak-proof screw-top cap.[13][14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "cis-4-Hydroxymethyl-pyrrolidin-3-ol".[8] Also, indicate the approximate concentration if it is in a solution. Your institution's EHS department will likely provide standardized hazardous waste labels.[13]

  • Storage: Keep the waste container securely sealed when not in use. Store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[15][16]

Step 3: Spill Management

Accidents can happen, and a prepared response is essential.

  • Evacuate: In the event of a spill, immediately alert others and evacuate the immediate area.[10]

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[9]

  • Clean-up: While wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

Step 4: Final Disposal

The final step is to coordinate with your institution's EHS department for the removal of the hazardous waste.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[7][13]

  • Documentation: Ensure all necessary paperwork is completed as required by your EHS office.

  • Professional Disposal: The waste will be handled by a licensed chemical waste disposal contractor, ensuring its proper treatment and disposal in accordance with all regulations.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of cis-4-Hydroxymethyl-pyrrolidin-3-ol.

DisposalWorkflow Disposal Workflow for cis-4-Hydroxymethyl-pyrrolidin-3-ol Start Waste Generation (cis-4-Hydroxymethyl-pyrrolidin-3-ol) Assess_Form Is the waste solid or liquid? Start->Assess_Form Solid_Waste Solid Waste (e.g., powder, contaminated consumables) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., in solution) Assess_Form->Liquid_Waste Liquid Segregate_Solid Segregate into a dedicated solid hazardous waste container. Solid_Waste->Segregate_Solid Segregate_Liquid Segregate into a dedicated liquid hazardous waste container. Liquid_Waste->Segregate_Liquid Label_Container Label container with 'Hazardous Waste' and full chemical name. Segregate_Solid->Label_Container Segregate_Liquid->Label_Container Store_Safely Store container in a designated, well-ventilated area. Label_Container->Store_Safely EHS_Pickup Arrange for pickup by EHS or licensed contractor. Store_Safely->EHS_Pickup

Caption: Decision workflow for the proper disposal of cis-4-Hydroxymethyl-pyrrolidin-3-ol waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.

References

  • SAFETY DATA SHEET. (2012, April 16). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359. (n.d.). PubChem. Retrieved from [Link]

  • Safety d
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. (2018, June 29). NICNAS.
  • SAFETY DATA SHEET. (2015, June 3). Spectrum Chemical.
  • Chemical Waste Disposal. (2016, March 16). NUS Medicine.
  • Safety Data Sheet - Version 5.0. (2019, October 23). LGC Standards.
  • Chapter 8 - Hazardous Waste Disposal Procedures. (n.d.). Cornell University Environment, Health and Safety.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Section 2.0 Safe Disposal of Hazardous Chemical Waste. (n.d.). University of Kansas Environment, Health and Safety.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
  • Safety Data Sheet. (2016, October 6). BroadPharm.
  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023, September 15). PubMed.
  • Disposal of Waste Solvents. (n.d.). NUS Chemistry.
  • Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. (2026, March 30). MDPI.
  • SAFETY DATA SHEET. (2025, November 14). Tokyo Chemical Industry.
  • Disposal of chemical wastes. (n.d.). RiskAssess.
  • safety d
  • Safety D
  • Organic liquids acceptable as Waste Solvents. (n.d.). NUS Chemistry.
  • Waste Disposal. (2021, August 15). Chemistry LibreTexts.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling cis-4-Hydroxymethyl-pyrrolidin-3-ol

The pyrrolidine ring system and its derivatives can present a range of hazards, from skin and eye irritation to more severe effects such as chemical burns and systemic toxicity upon absorption.[1][2][3][4] Consequently,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring system and its derivatives can present a range of hazards, from skin and eye irritation to more severe effects such as chemical burns and systemic toxicity upon absorption.[1][2][3][4] Consequently, a multi-layered PPE strategy is essential to mitigate the risks of exposure during handling, weighing, solution preparation, and post-use disposal.

Hazard Analysis: A Proactive Approach to Safety

Due to the absence of specific toxicological data for cis-4-Hydroxymethyl-pyrrolidin-3-ol, we must infer its potential hazards from analogous compounds. Pyrrolidine, the parent heterocycle, is known to be a flammable liquid that can cause severe skin burns and eye damage.[3][4] Its derivatives, including those with hydroxyl substitutions, often retain the potential for skin and eye irritation.[5][6]

Anticipated Hazards:

  • Skin Irritation/Corrosion: Direct contact may lead to redness, inflammation, or chemical burns.

  • Eye Damage: Splashes can cause serious and potentially irreversible eye damage.[5]

  • Respiratory Irritation: Inhalation of aerosols or dusts may irritate the respiratory tract.[2][5]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][4]

This proactive hazard assessment informs the selection of appropriate PPE, ensuring a comprehensive barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling cis-4-Hydroxymethyl-pyrrolidin-3-ol, categorized by the level of protection. The rationale behind each selection is provided to enhance the user's understanding of the safety protocol.

Protection Level Required PPE Rationale
Primary Barrier Chemical Splash Goggles and Full-Face Shield Protects against splashes and vapors which can cause severe eye damage.[1][2][7] A face shield worn over goggles offers an additional layer of protection for the entire face.
Double-Gloving: Nitrile (Inner) and Neoprene or Butyl Rubber (Outer) Many organic compounds can permeate standard laboratory gloves. Double-gloving with dissimilar materials provides enhanced protection. Nitrile offers good splash resistance, while neoprene or butyl rubber provides a more robust barrier against a wider range of chemicals.[1]
Secondary Barrier Chemical-Resistant Laboratory Coat A fully buttoned, long-sleeved lab coat made of a chemical-resistant material protects the skin on the arms and torso from accidental splashes.
Chemical-Resistant Apron Worn over the lab coat, a neoprene or butyl rubber apron provides an additional layer of protection, especially when handling larger quantities or when there is a significant risk of splashing.[1]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor Cartridge Required when working outside of a certified chemical fume hood, or when there is a potential for aerosolization of the compound.[1][2][7]

Operational and Disposal Plans

Safe handling extends beyond the use of PPE. The following procedural steps are critical for minimizing exposure risk.

Handling and Use

All manipulations of cis-4-Hydroxymethyl-pyrrolidin-3-ol, including weighing and solution preparation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] Work surfaces should be decontaminated after each use. An eyewash station and safety shower must be readily accessible in the event of an emergency.[7]

Disposal

All waste materials, including contaminated gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4][5][8] Do not dispose of this chemical down the drain.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling cis-4-Hydroxymethyl-pyrrolidin-3-ol.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_conditions Operational Conditions Start Start: Handling cis-4-Hydroxymethyl- pyrrolidin-3-ol CheckHood Is the procedure performed in a certified fume hood? Start->CheckHood BasePPE Minimum PPE: - Chemical Splash Goggles - Double Gloves (Nitrile/Neoprene) - Chemical-Resistant Lab Coat CheckHood->BasePPE Yes Respirator Add NIOSH-Approved Respirator with Organic Vapor Cartridge CheckHood->Respirator No CheckAerosol Potential for aerosol generation? BasePPE->CheckAerosol FullFaceShield Add Full-Face Shield Apron Add Chemical-Resistant Apron FullFaceShield->Apron Respirator->BasePPE End End: Safe Handling Protocol Apron->End Proceed with Caution CheckAerosol->Respirator Yes CheckSplash Significant splash risk? CheckAerosol->CheckSplash No CheckSplash->FullFaceShield Yes CheckSplash->End No

Caption: PPE Selection Workflow for cis-4-Hydroxymethyl-pyrrolidin-3-ol.

Conclusion

The responsible and safe handling of chemical reagents is the cornerstone of scientific research. By adopting this comprehensive PPE and procedural guide, researchers can confidently work with cis-4-Hydroxymethyl-pyrrolidin-3-ol while minimizing their exposure to potential hazards. This proactive approach to safety not only protects the individual but also fosters a culture of safety within the laboratory.

References

  • BenchChem. Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • Cole-Parmer.
  • New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY.
  • Apollo Scientific.
  • CPAchem.
  • Sigma-Aldrich.
  • Sigma-Aldrich. (3R,4R)-4-(hydroxymethyl)
  • Thermo Fisher Scientific.
  • Fisher Scientific. (R)-(+)
  • Fisher Scientific.
  • Tokyo Chemical Industry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.